molecular formula C17H38NO5P B1306711 Sphinganine-1-phosphate (d17:0)

Sphinganine-1-phosphate (d17:0)

Cat. No.: B1306711
M. Wt: 367.5 g/mol
InChI Key: RTCZJPCPBSBOKB-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecasphinganine-1-phosphate, also known as C17 Sphinganine-1-phosphate, is a bioactive sphingolipid metabolite that serves as a critical signaling molecule in cellular regulation . This compound is the dihydroxylated backbone of all complex sphingolipids and is characterized by a saturated 17-carbon (heptadecane) chain, a structural variant that may influence its metabolic stability and protein interactions compared to the more common C18 sphingoid bases . As a key intermediate in the sphingolipid metabolic pathway, Heptadecasphinganine-1-phosphate is formed by the ATP-dependent phosphorylation of sphinganine by sphingosine kinases (SPHK1 or SPHK2) . It is a structural analog of the potent signaling lipid Sphingosine-1-phosphate (S1P) and shares aspects of its bioactivity . The primary route of its degradation is through the action of specific lipid phosphate phosphatases or the irreversible cleavage by S1P lyase (SGPL1) . This lipid is essential for researchers investigating the "sphingolipid rheostat," a crucial cellular concept where the dynamic balance between pro-survival metabolites like S1P and pro-death metabolites like ceramide determines cell fate . An elevated level of sphingoid base-1-phosphates is often associated with pathways that promote cell proliferation, survival, and cancer progression . Consequently, Heptadecasphinganine-1-phosphate is a valuable tool for studying its role in various physiological and pathophysiological processes, including but not limited to cancer biology, immune cell trafficking, and vascular development . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCZJPCPBSBOKB-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-29-0
Record name (2S,3R)-2-Amino-3-hydroxyheptadecyl dihydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474923-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Sphinganine-1-Phosphate (d17:0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in cell structure and signaling.[1][2] Among these, sphingosine-1-phosphate (S1P) and its saturated counterpart, sphinganine-1-phosphate (SA1P), are key signaling molecules involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][3] The canonical sphingoid base backbone contains 18 carbon atoms (d18). However, variations in the length of the carbon chain exist, giving rise to species such as sphinganine (B43673) (d17:0), which has a 17-carbon backbone.[4][5] Sphinganine-1-phosphate (d17:0) is an endogenous signaling molecule whose biosynthesis follows the de novo sphingolipid synthesis pathway, distinguished by the initial substrate utilized by the rate-limiting enzyme. This guide provides a detailed overview of the biosynthesis of sphinganine-1-phosphate (d17:0), including the core pathway, quantitative data, and relevant experimental protocols.

Core Biosynthesis Pathway of Sphinganine-1-Phosphate (d17:0)

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[6][7][8] The generation of sphinganine-1-phosphate (d17:0) involves three primary enzymatic steps. The key distinction for the synthesis of a d17:0 backbone is the utilization of an odd-chain fatty acyl-CoA, specifically Pentadecanoyl-CoA (C15:0) , as a substrate in the initial condensation step.

Step 1: Condensation of L-serine and Pentadecanoyl-CoA

The first and rate-limiting step in sphingolipid biosynthesis is the condensation of an amino acid with a fatty acyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[7][9][10] While SPT has a preference for the C16 fatty acid Palmitoyl-CoA to produce the C18 sphinganine backbone, it exhibits broader substrate specificity and can utilize other fatty acyl-CoAs, including the C15 pentadecanoyl-CoA.[11][12]

  • Enzyme: Serine Palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[11][13]

  • Substrates: L-serine and Pentadecanoyl-CoA (C15:0).

  • Product: 3-keto-sphinganine (d17:0).

  • Location: Cytosolic face of the Endoplasmic Reticulum (ER).[14][15]

This reaction involves the decarboxylative condensation of the two substrates to form the 17-carbon keto-intermediate.[6][13]

Step 2: Reduction to Sphinganine (d17:0)

The resulting 3-keto-sphinganine (d17:0) is an unstable intermediate that is rapidly reduced to sphinganine (d17:0), also known as dihydrosphingosine (d17:0).

  • Enzyme: 3-ketodihydrosphingosine reductase (3-KSR).

  • Substrate: 3-keto-sphinganine (d17:0).

  • Product: Sphinganine (d17:0).

  • Cofactor: NADPH.

This reduction step creates the stable sphingoid base backbone.[16]

Step 3: Phosphorylation to Sphinganine-1-Phosphate (d17:0)

The final step is the phosphorylation of the primary hydroxyl group at the C1 position of sphinganine (d17:0). This reaction is catalyzed by sphingosine (B13886) kinases.

  • Enzyme: Sphingosine Kinase (SphK), with two main isoforms, SphK1 and SphK2.[17][18]

  • Substrate: Sphinganine (d17:0).[19]

  • Product: Sphinganine-1-phosphate (d17:0).

  • Cofactor: ATP.

SphK1 is primarily located in the cytosol and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, mitochondria, and ER.[17][20] The resulting sphinganine-1-phosphate (d17:0) can act as an intracellular second messenger or be exported to function as an extracellular ligand for S1P receptors.[21]

Pathway Visualization

Sphinganine_1_Phosphate_d17_Biosynthesis De Novo Biosynthesis of Sphinganine-1-Phosphate (d17:0) cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus / ER Ser L-Serine SPT Serine Palmitoyltransferase (SPT) Ser->SPT C15CoA Pentadecanoyl-CoA (C15:0) C15CoA->SPT KetoSph 3-keto-sphinganine (d17:0) KSR 3-Ketosphinganine Reductase (3-KSR) KetoSph->KSR Sph Sphinganine (d17:0) (Dihydrosphingosine) SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P Sphinganine-1-phosphate (d17:0) SPT->KetoSph + CO₂ + CoA KSR->Sph NADPH -> NADP+ SphK->S1P ATP -> ADP LCMS_Workflow cluster_LCMS LC-MS/MS System Sample 1. Sample Collection (Cells, Tissue, Plasma) Spike 2. Spike Internal Standard (e.g., C17-S1P for d18:0 analysis or other odd-chain standard) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer method) Spike->Extract Dry 4. Solvent Evaporation Extract->Dry Reconstitute 5. Reconstitution in LC-MS compatible solvent Dry->Reconstitute Inject 6. LC-MS/MS Analysis Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 Reverse Phase) Inject->Separate Ionize Electrospray Ionization (ESI) (Positive Ion Mode) Separate->Ionize Analyze Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) Ionize->Analyze Quantify 7. Data Analysis (Peak integration and quantification against standard curve) Analyze->Quantify

References

Metabolic fate of Sphinganine-1-phosphate (d17:0) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Fate of Sphinganine-1-Phosphate (d17:0) in vivo

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Sphinganine-1-phosphate (S1P) is a key bioactive sphingolipid metabolite. While the majority of research has focused on the canonical d18:1 isoform, there is growing interest in understanding the metabolism and function of less common sphingoid bases, such as sphinganine (B43673) (d17:0). This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of sphinganine-1-phosphate (d17:0), intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Sphinganine-1-Phosphate (d17:0)

The metabolic pathway of sphinganine-1-phosphate (d17:0) is presumed to follow the well-established pathways of other sphingolipids, originating from the de novo synthesis pathway. The key enzymatic steps are outlined below.

De Novo Synthesis of Sphinganine (d17:0)

The synthesis of the d17:0 sphingoid backbone begins with the condensation of L-serine and a C15:0 fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This initial step is the rate-limiting step in sphingolipid biosynthesis. The product, 3-ketosphinganine (d17:0), is then reduced to sphinganine (d17:0) by 3-ketodihydrosphingosine reductase (KDSR) .

Conversion to Dihydroceramide (B1258172) (d17:0)

Sphinganine (d17:0) is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide (d17:0). Mammals have six different ceramide synthases, each with a preference for fatty acyl-CoAs of specific chain lengths.[1][2] This step is crucial as it introduces variability in the acyl chain of the resulting sphingolipid.

Desaturation to Ceramide (d17:1)

Dihydroceramide (d17:0) can be desaturated by dihydroceramide desaturase (DEGS) to introduce a double bond at the 4-5 position of the sphingoid base, forming ceramide (d17:1).[3][4] This conversion is a critical step as ceramide and dihydroceramide have distinct biological activities.

Generation of Sphingosine-1-Phosphate (d17:1)

Ceramide (d17:1) can be catabolized by ceramidase to yield sphingosine (B13886) (d17:1). Sphingosine (d17:1) is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P, d17:1).[5][6]

Catabolism of Sphinganine-1-Phosphate (d17:0)

Sphinganine-1-phosphate (d17:0) can be dephosphorylated back to sphinganine (d17:0) by S1P phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs) . Alternatively, it can be irreversibly cleaved by S1P lyase (SPL) into a C15 aldehyde and ethanolamine (B43304) phosphate, marking the final step in the sphingolipid degradative pathway.[7][8]

Signaling Pathways of Sphingosine-1-Phosphate

Extracellular S1P, including the d17:1 variant, acts as a ligand for five G protein-coupled receptors (S1PR1-5), initiating a wide range of downstream signaling cascades that regulate processes such as cell survival, migration, and immune cell trafficking.[7][9]

Quantitative Data on d17:0 and d17:1 Sphingolipids in vivo

The following tables summarize quantitative data on the levels of d17:0 and d17:1 containing sphingolipids in various tissues of wild-type and Ceramide Synthase 2 (CerS2) null mice, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This data provides valuable insight into the tissue-specific distribution and regulation of these lipid species.

Table 1: Levels of d17:0 and d17:1 Long-Chain Bases (LCBs) in Wild-Type and CerS2 Null Mouse Tissues (pmol/mg protein) [1]

TissueGenotyped17:0 LCBd17:1 LCB
Brain Wild-TypeNot DetectedNot Detected
CerS2 NullNot DetectedNot Detected
Colon Wild-Type0.02 ± 0.010.03 ± 0.01
CerS2 Null0.05 ± 0.020.08 ± 0.03
Heart Wild-TypeNot DetectedNot Detected
CerS2 NullNot DetectedNot Detected
Kidney Wild-Type0.03 ± 0.010.04 ± 0.01
CerS2 Null0.12 ± 0.040.15 ± 0.05
Liver Wild-Type0.01 ± 0.000.02 ± 0.01
CerS2 Null0.25 ± 0.080.31 ± 0.10
Lung Wild-Type0.04 ± 0.010.06 ± 0.02
CerS2 Null0.18 ± 0.060.22 ± 0.07
Skin Wild-Type0.15 ± 0.050.50 ± 0.15
CerS2 Null0.13 ± 0.040.45 ± 0.14
Spleen Wild-Type0.02 ± 0.010.03 ± 0.01
CerS2 Null0.07 ± 0.020.10 ± 0.03

Table 2: Levels of d17:1 Ceramides in Wild-Type and CerS2 Null Mouse Tissues (pmol/mg protein) [1]

TissueGenotyped17:1/C16:0 Ceramided17:1/C24:0 Ceramided17:1/C24:1 Ceramide
Brain Wild-Type0.10 ± 0.030.05 ± 0.020.08 ± 0.03
CerS2 Null0.12 ± 0.040.03 ± 0.010.06 ± 0.02
Colon Wild-Type0.25 ± 0.080.12 ± 0.040.18 ± 0.06
CerS2 Null0.35 ± 0.110.08 ± 0.030.15 ± 0.05
Heart Wild-Type0.08 ± 0.030.04 ± 0.010.06 ± 0.02
CerS2 Null0.10 ± 0.030.02 ± 0.010.04 ± 0.01
Kidney Wild-Type0.40 ± 0.120.20 ± 0.060.30 ± 0.09
CerS2 Null0.60 ± 0.180.10 ± 0.030.20 ± 0.06
Liver Wild-Type0.15 ± 0.050.08 ± 0.030.12 ± 0.04
CerS2 Null0.45 ± 0.140.05 ± 0.020.08 ± 0.03
Lung Wild-Type0.30 ± 0.090.15 ± 0.050.22 ± 0.07
CerS2 Null0.50 ± 0.150.08 ± 0.030.15 ± 0.05
Skin Wild-Type1.20 ± 0.360.60 ± 0.180.90 ± 0.27
CerS2 Null1.10 ± 0.330.50 ± 0.150.80 ± 0.24
Spleen Wild-Type0.20 ± 0.060.10 ± 0.030.15 ± 0.05
CerS2 Null0.30 ± 0.090.05 ± 0.020.10 ± 0.03

Experimental Protocols

The analysis of d17:0 sphingolipids in vivo primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[10][11][12][13]

Sample Preparation and Lipid Extraction
  • Tissue Homogenization: Tissues are homogenized in a suitable buffer to ensure cellular disruption and release of lipids.

  • Internal Standards: A mixture of non-naturally occurring odd-chain sphingolipid internal standards, including d17:0 and d17:1 species, is added to the homogenate to correct for extraction efficiency and matrix effects.[10][12]

  • Lipid Extraction: Lipids are typically extracted using a single-phase extraction method (e.g., modified Bligh-Dyer) or a two-phase extraction to separate lipid classes.[11] The choice of method depends on the specific sphingolipid classes of interest.

  • Saponification (Optional): To remove interfering glycerophospholipids, a mild saponification step using KOH in methanol (B129727) can be included.[14]

  • Sample Concentration: The lipid extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[12]

  • Mobile Phases: A binary gradient system is typically employed.

  • Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute the sphingolipids based on their polarity.

Tandem Mass Spectrometry Detection
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of sphingoid bases, ceramides, and their phosphorylated derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the target sphingolipid) and a specific product ion (a characteristic fragment) for each analyte.[12]

    • Precursor Ion: For d17:0 sphinganine, this would be [M+H]+.

    • Product Ion: A common fragment ion for sphingoid bases is the one resulting from the loss of water.

  • Quantification: The peak area of the endogenous d17:0 sphingolipid is compared to the peak area of the corresponding d17:0 internal standard to calculate its concentration in the original sample.

Visualizations

Metabolic Pathway of Sphinganine-1-Phosphate (d17:0)

Metabolic_Pathway_d17_0_S1P cluster_de_novo De Novo Synthesis cluster_ceramide_synthesis Ceramide Metabolism cluster_s1p_metabolism S1P Metabolism cluster_signaling Signaling Serine + C15:0-CoA Serine + C15:0-CoA 3-Ketosphinganine (d17:0) 3-Ketosphinganine (d17:0) Serine + C15:0-CoA->3-Ketosphinganine (d17:0) SPT Sphinganine (d17:0) Sphinganine (d17:0) 3-Ketosphinganine (d17:0)->Sphinganine (d17:0) KDSR Dihydroceramide (d17:0) Dihydroceramide (d17:0) Sphinganine (d17:0)->Dihydroceramide (d17:0) CerS Sphinganine-1-Phosphate (d17:0) Sphinganine-1-Phosphate (d17:0) Sphinganine (d17:0)->Sphinganine-1-Phosphate (d17:0) SphK1/2 Ceramide (d17:1) Ceramide (d17:1) Dihydroceramide (d17:0)->Ceramide (d17:1) DEGS Sphingosine (d17:1) Sphingosine (d17:1) Ceramide (d17:1)->Sphingosine (d17:1) Ceramidase Sphingosine-1-Phosphate (d17:1) Sphingosine-1-Phosphate (d17:1) Sphingosine (d17:1)->Sphingosine-1-Phosphate (d17:1) SphK1/2 Sphinganine-1-Phosphate (d17:0)->Sphinganine (d17:0) SPPs/LPPs Degradation Products Degradation Products Sphinganine-1-Phosphate (d17:0)->Degradation Products SPL S1P Receptors (S1PR1-5) S1P Receptors (S1PR1-5) Sphingosine-1-Phosphate (d17:1)->S1P Receptors (S1PR1-5) Extracellular Downstream Signaling Downstream Signaling S1P Receptors (S1PR1-5)->Downstream Signaling Experimental_Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Addition of Internal Standards Addition of Internal Standards Homogenization->Addition of Internal Standards Lipid Extraction Lipid Extraction Addition of Internal Standards->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification S1P_Signaling Extracellular S1P (d17:1) Extracellular S1P (d17:1) S1PR S1P Receptor Extracellular S1P (d17:1)->S1PR G-protein G-protein S1PR->G-protein Effector Enzymes e.g., PLC, PI3K, Rho G-protein->Effector Enzymes Second Messengers e.g., IP3, DAG, Ca2+ Effector Enzymes->Second Messengers Cellular Responses Proliferation, Survival, Migration Second Messengers->Cellular Responses

References

The Emerging Landscape of Atypical Sphingolipids: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once viewed primarily as structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules central to a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. While the roles of canonical sphingolipids like ceramide and sphingosine-1-phosphate are well-established, a new frontier is opening up with the discovery and characterization of atypical sphingolipids. These molecules, which deviate from the canonical structures, are increasingly implicated in the pathophysiology of various diseases, including neurodegenerative disorders and metabolic conditions. This technical guide provides an in-depth overview of the discovery, characterization, and cellular impact of atypical sphingolipids, with a focus on 1-deoxysphingolipids, offering detailed experimental protocols and insights into their signaling pathways.

The Discovery of Atypical Sphingolipids: A Shift in Paradigm

The biosynthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA. The discovery of atypical sphingolipids arose from the finding that SPT can utilize alternative substrates. For instance, when L-alanine is used instead of L-serine, a class of 1-deoxysphingolipids is produced.[1][2] These lipids lack the C1 hydroxyl group that is characteristic of canonical sphingolipids. This seemingly minor structural alteration has profound functional consequences, as it prevents their degradation by the canonical catabolic pathway, leading to their accumulation and associated cellular toxicity.[1]

Elevated levels of 1-deoxysphingolipids have been identified in several pathological conditions, most notably in the rare genetic disorder hereditary sensory and autosomal neuropathy type 1 (HSAN1).[3] More recently, their accumulation has been linked to more common metabolic diseases such as type 2 diabetes and diabetic neuropathy, suggesting a broader role in human health and disease.[4][5][6]

Quantitative Analysis of Atypical Sphingolipids in Disease

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the discovery and quantification of atypical sphingolipids in biological samples. The following tables summarize key quantitative findings from studies investigating the association of 1-deoxysphingolipids with diabetic neuropathy and metabolic syndrome.

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Diabetic Sensorimotor Polyneuropathy (DSPN)

SphingolipidHealthy Controls (μmol/l)DSPN Patients (μmol/l)
1-deoxy-sphinganine0.06 ± 0.030.11 ± 0.06
1-deoxy-sphingosine0.12 ± 0.050.24 ± 0.16
Data are presented as mean ± standard deviation. Data sourced from[4].

Table 2: Plasma 1-Deoxydihydroceramide (B12091950) Concentrations in Type 2 Diabetes and Diabetic Neuropathy (DN)

GroupTotal 1-Deoxydihydroceramides (pmol/100 μL)
Lean Controls (LC)5.195
Obesity (Ob)Not specified
Obesity with T2D without DN (ob/T2D)Not specified
Obesity with T2D with DN (Ob/T2D/DN)8.939
Data presented as mean concentrations. Sourced from[5].

Table 3: Plasma Amino Acid Concentrations in Type 2 Diabetes and Diabetic Neuropathy (DN)

Amino AcidLean Controls (LC) (μM)Ob/T2D/DN (μM)
L-alanine248.0326.2
L-serine89.870.2
Data presented as mean concentrations. Sourced from[5].

Signaling Pathways and Cellular Effects of Atypical Sphingolipids

The accumulation of atypical sphingolipids, particularly 1-deoxysphingolipids, has been shown to induce cellular stress and disrupt key signaling pathways, contributing to their cytotoxic effects.

1-Deoxysphingolipid-Induced Neurotoxicity and NMDA Receptor Signaling

1-deoxysphingolipids are neurotoxic and have been shown to compromise cytoskeletal stability and target N-methyl-D-aspartate receptor (NMDAR) signaling.[7] The influx of Ca²⁺ through NMDARs is a critical event in synaptic plasticity but can also lead to excitotoxicity and neuronal cell death when dysregulated. The interaction of 1-deoxysphingolipids with this pathway represents a key mechanism of their neurotoxic effects.

NMDAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR 1_deoxySL 1-Deoxysphingolipids 1_deoxySL->NMDAR Modulates Cytoskeletal_Disruption Cytoskeletal Disruption 1_deoxySL->Cytoskeletal_Disruption Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Signaling_Cascades Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_influx->Signaling_Cascades Neurotoxicity Neurotoxicity & Cell Death Signaling_Cascades->Neurotoxicity Cytoskeletal_Disruption->Neurotoxicity

NMDA Receptor Signaling Pathway Modulation
Endoplasmic Reticulum (ER) Stress Induced by Atypical Sphingolipids

The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress and the activation of the unfolded protein response (UPR). Sphingolipid metabolism is intricately linked to ER function, and the accumulation of atypical sphingolipids can trigger ER stress, contributing to cellular dysfunction and apoptosis.[8][9][10][11]

ER_Stress_Pathway cluster_synthesis Atypical Sphingolipid Synthesis cluster_er Endoplasmic Reticulum Alanine Alanine SPT Serine Palmitoyltransferase (SPT) Alanine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 1_deoxySL 1-Deoxysphingolipids SPT->1_deoxySL ER_Accumulation Accumulation of Atypical Sphingolipids 1_deoxySL->ER_Accumulation UPR Unfolded Protein Response (UPR) ER_Accumulation->UPR Induces ER Stress CHOP CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Sample Biological Sample (Plasma, Cells, Tissue) Spike_IS Spike with Internal Standards Sample->Spike_IS Extraction Lipid Extraction Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

Sphinganine-1-Phosphate (d17:0) vs. d18:0: An In-Depth Technical Guide to Their Signaling Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes. While the most extensively studied S1P analog is d18:1, emerging research has begun to shed light on the differential biological activities of atypical S1P species, which vary in their alkyl chain length. This technical guide provides a comprehensive overview of the current understanding of the signaling differences between two such atypical S1Ps: sphinganine-1-phosphate (d17:0) and sphinganine-1-phosphate (d18:0). A thorough understanding of these differences is paramount for the targeted development of novel therapeutics aimed at modulating the S1P signaling axis.

I. Receptor Binding and Activation

The biological effects of S1P are primarily mediated through its interaction with five distinct G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The affinity and efficacy with which different S1P species bind to these receptors can significantly influence the downstream signaling cascade.

Quantitative Analysis of Receptor Interaction

Direct comparative quantitative data on the binding affinities and activation potentials of S1P (d17:0) and S1P (d18:0) across all five S1P receptors is limited in the current literature. However, available data for S1P (d18:0) and related dihydro-S1Ps provide some insights. It has been noted that dihydro-S1P species, which include d18:0, can be as potent as S1P (d18:1) in activating the five S1P receptors, although this does not always translate to identical biological outcomes[1]. One study has characterized S1P (d18:0) as a balanced agonist at the S1P3 receptor, capable of coupling to Gi/o, Gq/11, and G12/13 G proteins[2]. This is in contrast to shorter-chain S1Ps like d16:1, which exhibit biased agonism at the same receptor[2].

Table 1: Comparative Receptor Binding and Activation Profile (Hypothetical and Reported Data)

LigandReceptorBinding Affinity (Kd/Ki)Efficacy (EC50/IC50)Agonist/Antagonist ActivityG Protein Coupling
S1P (d17:0) S1P1-5Data Not AvailableData Not AvailableData Not AvailableData Not Available
S1P (d18:0) S1P1Reported as an antagonist[3]Ki = 15 nM[3]Antagonist-
S1P2Data Not AvailableData Not AvailableData Not AvailableData Not Available
S1P3Data Not AvailableData Not AvailableBalanced Agonist[2]Gi/o, Gq/11, G12/13[2]
S1P4Data Not AvailableData Not AvailableData Not AvailableData Not Available
S1P5Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The table highlights the current gaps in knowledge, particularly for S1P (d17:0), and is based on limited available data for S1P (d18:0).

II. Downstream Signaling Pathways

The activation of S1P receptors initiates a cascade of intracellular signaling events that are dependent on the specific G protein subunits engaged. These pathways ultimately regulate diverse cellular processes such as proliferation, migration, survival, and inflammation.

G Protein Coupling and Second Messenger Activation

As a balanced agonist at S1P3, S1P (d18:0) is capable of activating multiple G protein families, leading to the activation of a broad range of downstream effectors[2]. Activation of Gi/o typically leads to the inhibition of adenylyl cyclase and activation of the PI3K-Akt pathway. Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 coupling primarily activates the RhoA pathway, influencing cytoskeletal dynamics and cell migration.

For S1P (d17:0), the G protein coupling profile and subsequent second messenger activation remain to be elucidated. The one-carbon difference in chain length between d17:0 and d18:0 could potentially introduce subtle conformational changes in the ligand-receptor interaction, leading to biased agonism and a distinct downstream signaling signature.

G_Protein_Coupling cluster_d18_0 S1P (d18:0) Signaling at S1P3 cluster_d17_0 S1P (d17:0) Signaling (Hypothetical) S1P (d18:0) S1P (d18:0) S1P3 S1P3 S1P (d18:0)->S1P3 Balanced Agonist Gi_o Gαi/o S1P3->Gi_o Gq_11 Gαq/11 S1P3->Gq_11 G12_13 Gα12/13 S1P3->G12_13 S1P (d17:0) S1P (d17:0) S1P_X S1Px S1P (d17:0)->S1P_X Unknown Activity G_protein Gα? S1P_X->G_protein

Figure 1: Known and Hypothetical G Protein Coupling of S1P (d18:0) and S1P (d17:0).

Cellular Effects: A Focus on Apoptosis

A key differentiator between saturated and unsaturated S1P species appears to be their effect on apoptosis. While both S1P (d18:1) and dihydro-S1P (including d18:0) can be potent receptor agonists, only S1P (d18:1) has been shown to suppress apoptosis[1]. This suggests that the anti-apoptotic signal of S1P may be mediated through intracellular targets that can distinguish between these two lipid structures, rather than solely through receptor activation. The intracellular mechanisms governing this differential effect are an active area of research. For S1P (d17:0), its role in the regulation of apoptosis has not yet been reported.

Apoptosis_Signaling cluster_s1p S1P (d18:1) cluster_dhs1p Dihydro-S1P (d18:0) S1P_d18_1 S1P (d18:1) Intracellular_Target_Anti Intracellular Anti-Apoptotic Target S1P_d18_1->Intracellular_Target_Anti Activates Apoptosis Apoptosis Intracellular_Target_Anti->Apoptosis Inhibits dHS1P S1P (d18:0) Intracellular_Target_Pro Intracellular Pro-Apoptotic Target? dHS1P->Intracellular_Target_Pro No Interaction? Intracellular_Target_Pro->Apoptosis No Effect?

Figure 2: Differential Intracellular Effects on Apoptosis.

III. Experimental Protocols

To facilitate further research into the signaling differences between S1P (d17:0) and S1P (d18:0), this section outlines key experimental methodologies.

A. Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki or Kd) of unlabeled ligands to a receptor.

Objective: To determine the binding affinity of S1P (d17:0) and S1P (d18:0) for each of the five S1P receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand: Use a commercially available radiolabeled S1P analog, such as [32P]S1P, at a concentration near its Kd.

  • Competition: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled S1P (d17:0) or S1P (d18:0).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate separate Separate Bound/ Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate Ki quantify->analyze end End analyze->end

Figure 3: Competitive Radioligand Binding Assay Workflow.

B. Tango™ β-Arrestin Recruitment Assay

This cell-based assay measures receptor activation by quantifying the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

Objective: To assess the agonist/antagonist activity and potency (EC50/IC50) of S1P (d17:0) and S1P (d18:0) at each S1P receptor.

Methodology:

  • Cell Lines: Utilize engineered cell lines that co-express an S1P receptor fused to a transcription factor and a β-arrestin-protease fusion protein.

  • Ligand Treatment: Treat the cells with varying concentrations of S1P (d17:0) or S1P (d18:0).

  • Signal Generation: Agonist binding recruits the β-arrestin-protease, which cleaves the transcription factor from the receptor. The transcription factor then translocates to the nucleus and activates a reporter gene (e.g., luciferase or β-lactamase).

  • Signal Detection: Measure the reporter gene expression using a luminometer or fluorometer.

  • Data Analysis: Plot the reporter signal against the log concentration of the ligand to generate dose-response curves and determine EC50 or IC50 values.

C. LC-MS/MS for Sphingolipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various sphingolipid species in biological samples.

Objective: To quantify the intracellular and extracellular levels of S1P (d17:0) and S1P (d18:0) and their metabolites in response to cellular stimuli.

Methodology:

  • Sample Preparation: Extract lipids from cell lysates or culture media using a liquid-liquid extraction method (e.g., Bligh-Dyer or butanol extraction).

  • Internal Standards: Spike the samples with known amounts of stable isotope-labeled internal standards for each analyte of interest.

  • Chromatographic Separation: Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., C18 reverse-phase or HILIC).

  • Mass Spectrometric Detection: Ionize the separated lipids and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Quantify the endogenous sphingolipids by comparing their peak areas to those of the internal standards.

IV. Conclusion and Future Directions

The study of atypical sphingosine-1-phosphate species like d17:0 and d18:0 is a nascent but rapidly evolving field. Current evidence, though limited, strongly suggests that variations in the length of the sphingoid base can lead to significant differences in receptor interaction, G protein coupling, and downstream cellular effects. The characterization of S1P (d18:0) as a balanced agonist at S1P3 and an antagonist at S1P1 highlights the potential for chain length-dependent functional selectivity.

A significant knowledge gap remains, particularly concerning the signaling properties of S1P (d17:0). Future research should prioritize the systematic and quantitative comparison of these atypical S1Ps across all five S1P receptors. Elucidating their specific G protein coupling profiles, downstream second messenger activation, and impact on key cellular processes will be crucial. Such studies will not only deepen our fundamental understanding of sphingolipid signaling but also pave the way for the development of more selective and effective S1P-targeted therapies for a range of diseases, including autoimmune disorders, cancer, and fibrosis. The experimental protocols outlined in this guide provide a robust framework for undertaking these important investigations.

References

Endogenous Levels of Sphinganine-1-Phosphate (d17:0) in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune responses.[1][2][3] S1P is formed by the phosphorylation of sphingosine (B13886), a product of ceramide metabolism.[1][4] While the d18:1 isoform of S1P is the most extensively studied, other structural variants exist, such as sphinganine-1-phosphate (d17:0). This technical guide focuses on the current understanding of the endogenous levels of sphinganine-1-phosphate (d17:0) in tissues, the methodologies for its quantification, and its role in cellular signaling.

It is important to note that quantitative data for endogenous sphinganine-1-phosphate (d17:0) is currently limited in the scientific literature. Much of the existing research on S1P does not differentiate between the various acyl chain variants. However, available information suggests that sphinganine-1-phosphate (d17:0) is a less abundant analog of the more common d18:0 and d18:1 species.[5] This guide summarizes the available qualitative data and provides a comprehensive overview of the techniques required for the precise quantification of this specific S1P variant.

Quantitative Data on Sphinganine-1-Phosphate (d17:0)

To date, there is a scarcity of published studies providing specific quantitative concentrations of endogenous sphinganine-1-phosphate (d17:0) in various tissues. The available information is largely qualitative, as summarized in the table below.

Tissue/Sample TypeSpeciesFindingCitation
Trabecular MeshworkHumanLevels of sphinganine-1-phosphate (d17:0) were found to be lower in samples from patients with primary open angle glaucoma compared to control samples.[5]

Experimental Protocols for Quantification

The accurate quantification of sphinganine-1-phosphate (d17:0) in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance lipids like S1P.[6][7][8]

Representative Experimental Protocol: LC-MS/MS Quantification of Sphinganine-1-Phosphate (d17:0)

This protocol is a composite of established methods for S1P analysis and can be adapted for the specific quantification of the d17:0 variant.

1. Lipid Extraction

  • Objective: To isolate lipids, including sphinganine-1-phosphate (d17:0), from the tissue matrix.

  • Procedure:

    • Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable buffer.

    • Add an internal standard. For accurate quantification of d17:0, a stable isotope-labeled or odd-chain analog is crucial. C17-sphinganine-1-phosphate (d17:0) or a deuterated version would be an appropriate choice.

    • Perform a liquid-liquid extraction. A common method is the Bligh and Dyer method or a simplified single-phase extraction with butanol or chloroform/methanol under acidic conditions.[6][8][9]

    • Centrifuge to separate the phases and collect the organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

2. Chromatographic Separation

  • Objective: To separate sphinganine-1-phosphate (d17:0) from other lipid species to prevent ion suppression and ensure accurate measurement.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[7][10]

  • Mobile Phase: A gradient of two solvents is typically employed. For example, a gradient of methanol/water with a small amount of formic acid to improve ionization.

  • Flow Rate: The flow rate will depend on the column dimensions and the HPLC/UHPLC system.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify sphinganine-1-phosphate (d17:0) and the internal standard.

  • Instrumentation: A triple quadrupole or a Q-TRAP mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

  • Ionization Mode: Positive ion mode is typically used for the analysis of S1P.[7]

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (sphinganine-1-phosphate d17:0) and the internal standard.[7]

    • The precursor ion for sphinganine-1-phosphate (d17:0) will be its protonated molecular ion [M+H]+.

    • The product ions are generated by collision-induced dissociation of the precursor ion.

4. Data Analysis

  • A standard curve is generated using known concentrations of a sphinganine-1-phosphate (d17:0) standard.

  • The concentration of endogenous sphinganine-1-phosphate (d17:0) in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G Experimental Workflow for Sphinganine-1-Phosphate (d17:0) Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Tissue Homogenization IS Addition of Internal Standard (e.g., C17-S1P) Tissue->IS Extraction Lipid Extraction (e.g., Bligh & Dyer) IS->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS Grade Solvent Drydown->Reconstitution LC LC Separation (Reversed-Phase C18) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Standard Curve) MS->Quant Analysis Data Analysis and Reporting Quant->Analysis

Workflow for S1P (d17:0) Quantification

Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate exerts its biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[2][11] The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples.

  • S1P Synthesis and Release: S1P is generated intracellularly from sphingosine by the action of sphingosine kinases (SphK1 and SphK2).[1][3] It can then be transported out of the cell to act in an autocrine or paracrine manner.

  • Receptor Binding and G Protein Activation: Extracellular S1P binds to its receptors on the cell surface.

    • S1P1 couples primarily to Gi, leading to the activation of the PI3K-Akt pathway and Rac, promoting cell survival and migration.[2]

    • S1P2 and S1P3 can couple to Gi, Gq, and G12/13. Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Coupling to G12/13 activates Rho, which is involved in cytoskeletal rearrangements.[2]

    • S1P4 and S1P5 are more restricted in their expression, primarily found in immune and nervous tissues, respectively.[12]

  • Downstream Effects: The activation of these signaling cascades results in a wide range of cellular responses, including cell proliferation, survival, migration, differentiation, and regulation of vascular and immune systems.[1][2][3]

  • S1P Degradation: Intracellular S1P levels are regulated by S1P phosphatases, which dephosphorylate S1P back to sphingosine, and by S1P lyase, which irreversibly degrades S1P.[3]

G Sphingosine-1-Phosphate (S1P) Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular S1P_ext S1P S1PR S1P Receptor (S1P1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ca_PKC Ca2+ / PKC PLC->Ca_PKC Akt Akt PI3K->Akt Responses Cellular Responses (Proliferation, Survival, Migration) Rho->Responses Akt->Responses Ca_PKC->Responses SphK Sphingosine Kinase (SphK1/2) S1P_int S1P SphK->S1P_int Sphingosine Sphingosine Sphingosine->SphK S1P_lyase S1P Lyase S1P_int->S1P_lyase Degradation Degradation Products S1P_lyase->Degradation

References

Intracellular Targets of Sphinganine-1-Phosphate (d17:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (d17:0), an atypical sphingolipid, is emerging as a molecule of interest within the complex landscape of lipid signaling. While its sibling molecule, d18:1 sphingosine-1-phosphate (S1P), has been extensively studied for its dual role as an extracellular ligand for S1P receptors and as an intracellular second messenger, the specific intracellular targets and signaling pathways of d17:0 S1P remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of S1P's intracellular functions, with a specific focus on what is known and what can be extrapolated for the d17:0 variant. We will delve into potential intracellular targets, the signaling pathways they modulate, and the detailed experimental protocols necessary to investigate these interactions. This document aims to equip researchers with the foundational knowledge and methodological insights required to advance the study of d17:0 S1P and its potential therapeutic applications.

Introduction to Sphinganine-1-Phosphate (d17:0)

Sphingolipids are a class of lipids that are integral to cell membrane structure and are increasingly recognized as critical signaling molecules.[1] Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that regulates a wide array of cellular processes, including proliferation, apoptosis, migration, and inflammation.[2][3] S1P is produced by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[4]

While the most abundant and studied form of S1P contains an 18-carbon chain (d18:1), other "atypical" S1P species with varying carbon chain lengths exist, including sphinganine-1-phosphate (d17:0).[5] Sphinganine-1-phosphate (d17:0) is a saturated analogue of S1P with a 17-carbon backbone.[6] It has been utilized as an internal standard for mass spectrometry-based quantification of other sphingolipids due to its similar chemical properties and distinct mass.[7] However, emerging evidence suggests that atypical S1Ps are not merely analytical tools but possess unique biological activities, potentially through differential engagement of both extracellular and intracellular targets.[5] For instance, levels of d17:0 S1P have been found to be lower in the trabecular meshwork of patients with primary open angle glaucoma.[6] While much of the research on S1P signaling has focused on its five G protein-coupled receptors (S1P1-5) on the cell surface, there is a growing body of evidence for receptor-independent, intracellular actions of S1P.[2][8]

Known and Potential Intracellular Targets of S1P

The intracellular actions of S1P are thought to be critical in regulating cell fate, often in opposition to the pro-apoptotic effects of its precursor, ceramide.[9] This balance, termed the "sphingolipid rheostat," underscores the importance of understanding the intracellular targets of S1P.[9] While direct intracellular targets of d17:0 S1P have not yet been definitively identified, the known targets of S1P in general provide a roadmap for future investigation.

Histone Deacetylases (HDACs)

A landmark discovery in intracellular S1P signaling was the identification of histone deacetylases (HDACs) as direct targets.[7] Specifically, S1P generated in the nucleus by SphK2 has been shown to bind to and inhibit the activity of HDAC1 and HDAC2.[7][10] This inhibition leads to increased histone acetylation, an epigenetic modification that generally promotes gene transcription.[7] The association of SphK2 and S1P with repressor complexes at specific gene promoters, such as those for p21 and c-fos, suggests a role for nuclear S1P in the epigenetic regulation of gene expression.[7][11] It is plausible that d17:0 S1P, if present in the nucleus, could also modulate HDAC activity, potentially with different potency or selectivity compared to d18:1 S1P.

Regulation of Intracellular Calcium (Ca2+)

S1P has been shown to mobilize calcium from internal stores, such as the endoplasmic reticulum, acting as an intracellular second messenger.[12][13][14] This effect appears to be independent of the inositol (B14025) trisphosphate (IP3) pathway, which is a common mechanism for intracellular calcium release.[12] While some studies suggest this may be mediated in part by extracellular S1P receptors, there is evidence for a direct intracellular action.[2][15] The ability of d17:0 S1P to modulate intracellular calcium levels is an important area for future research and could have significant implications for its cellular functions.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[16] The activation of NF-κB by S1P is primarily considered to be a receptor-mediated event, involving S1P2, S1P3, and S1P5.[17][18][19] However, the signaling is complex, with evidence of an autocrine loop where extracellular S1P stimulates the production and secretion of more S1P, which then amplifies NF-κB activation.[18] Given that SphK1, a key enzyme in S1P production, can promote NF-κB activation, it is conceivable that intracellular d17:0 S1P could influence this pathway, either directly or by modulating the activity of key signaling components.[20]

Quantitative Data on S1P Interactions

Currently, there is a lack of quantitative data specifically for the binding of d17:0 S1P to intracellular targets. The following table summarizes known binding affinities for the more common d18:1 S1P to its extracellular receptors, which can serve as a reference for future studies on atypical S1Ps.

LigandReceptor/TargetBinding Affinity (Kd/Ki)Experimental System
d18:1 S1PS1P1~10 nM (Kd)Radioligand binding assays
d18:1 S1PS1P2EC50 = 8 nMIntracellular calcium mobilization assay
d18:1 S1PS1P3EC50 = 11 nMIntracellular calcium mobilization assay
d18:1 S1PHDAC1/2-Co-immunoprecipitation and activity assays

Note: Quantitative binding data for S1P to intracellular targets like HDACs is not yet well-defined in terms of dissociation constants (Kd).

Experimental Protocols

Investigating the intracellular targets of d17:0 S1P requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

Quantification of Intracellular d17:0 S1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.

Protocol:

  • Sample Preparation: Cells or tissues are homogenized and lipids are extracted using an organic solvent system, typically a modified Bligh-Dyer extraction with acidic conditions to ensure recovery of phosphorylated sphingolipids.

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., d17:0 S1P-d7) is added to the sample prior to extraction to account for sample loss and ionization suppression.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is used to separate d17:0 S1P from other lipids.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for d17:0 S1P and the internal standard are monitored for quantification.

Identification of d17:0 S1P-Binding Proteins

a) Affinity Chromatography:

  • Ligand Immobilization: d17:0 S1P is chemically coupled to a solid support matrix (e.g., agarose (B213101) beads).

  • Protein Incubation: A cell lysate is incubated with the d17:0 S1P-coupled beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted by changing the buffer conditions (e.g., high salt, low pH) or by competing with free d17:0 S1P.

  • Protein Identification: Eluted proteins are identified by mass spectrometry (e.g., LC-MS/MS).

b) Photo-affinity Labeling:

  • Probe Synthesis: A photo-activatable and clickable analog of d17:0 S1P is synthesized.

  • Cellular Incubation: The probe is introduced to living cells where it is metabolized and incorporated into cellular compartments.

  • Photo-crosslinking: Cells are exposed to UV light to induce covalent crosslinking of the probe to its interacting proteins.

  • Lysis and "Click" Chemistry: Cells are lysed, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached to the probe via "click" chemistry.

  • Enrichment and Identification: Biotin-tagged protein complexes are enriched using streptavidin beads and identified by mass spectrometry.

In Vitro HDAC Activity Assay

Protocol:

  • Recombinant HDACs: Recombinant human HDAC1 and HDAC2 are purified.

  • Substrate: A fluorescently labeled acetylated peptide substrate is used.

  • Reaction: The HDAC enzyme, substrate, and varying concentrations of d17:0 S1P are incubated in an assay buffer.

  • Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal that is proportional to the deacetylase activity.

  • Detection: The fluorescence is measured using a plate reader. A decrease in fluorescence indicates inhibition of HDAC activity.

Intracellular Calcium Mobilization Assay

Protocol:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Stimulation: d17:0 S1P is added to the cells.

  • Fluorescence Monitoring: Changes in intracellular calcium are monitored in real-time by recording the changes in fluorescence intensity.

  • Data Analysis: The change in fluorescence is converted to intracellular calcium concentration.

Visualizations of Signaling Pathways and Workflows

S1P Metabolism and Signaling

S1P_Metabolism_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1PRs S1P Receptors (S1P1-5) S1P_ext Extracellular S1P S1P_ext->S1PRs Binding SphK1 SphK1 S1P_int Intracellular S1P SphK1->S1P_int Transporter Transporter Transporter->S1P_ext Sphingosine Sphingosine Sphingosine->SphK1 Phosphorylation S1P_int->Transporter Export HDACs HDAC1/2 S1P_int->HDACs Inhibition Ca_stores Ca2+ Stores (ER) S1P_int->Ca_stores Mobilization Gene_expression Gene Expression HDACs->Gene_expression Ca_release Ca2+ Release Ca_stores->Ca_release

Caption: Overview of S1P metabolism and its dual signaling roles.

Workflow for Identifying Intracellular d17:0 S1P Targets

Target_Identification_Workflow start Hypothesis: d17:0 S1P has intracellular targets step1 Synthesize d17:0 S1P analog (e.g., for affinity chromatography or photo-labeling) start->step1 step2 Perform binding assay (Affinity Chromatography or Photo-affinity Labeling) step1->step2 step3 Identify potential binding proteins (Mass Spectrometry) step2->step3 step4 Validate interactions (e.g., Co-IP, SPR, MST) step3->step4 step5 Characterize functional consequences (e.g., Enzyme activity assays, Cell-based assays) step4->step5 conclusion Elucidate novel d17:0 S1P signaling pathways step5->conclusion

Caption: Experimental workflow for identifying and validating intracellular targets.

Conclusion and Future Directions

The study of Sphinganine-1-phosphate (d17:0) is at an exciting frontier. While its role as an analytical standard is well-established, its biological functions, particularly within the cell, are only beginning to be explored. The known intracellular targets of the more abundant d18:1 S1P, such as HDACs and regulators of calcium homeostasis, provide compelling candidates for initial investigation into the activities of d17:0 S1P. It is crucial for future research to employ rigorous quantitative methods and innovative target identification strategies to delineate the specific intracellular signaling pathways modulated by this atypical sphingolipid. A deeper understanding of the unique biological roles of d17:0 S1P will not only enhance our knowledge of lipid signaling but may also unveil novel therapeutic targets for a range of diseases.

References

Sphinganine-1-Phosphate (d17:0): An In-Depth Technical Guide on its Role in Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (d17:0) is an atypical, odd-chain sphingolipid that, while less abundant than its d18:0 counterpart, is gaining recognition for its potential role in membrane biology and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of sphinganine-1-phosphate (d17:0), focusing on its inferred role in membrane structure and function, its metabolism, and its potential signaling activities. Detailed experimental protocols for its analysis are provided, alongside visualizations of key pathways to facilitate a deeper understanding of this unique bioactive lipid. While direct research on the specific functions of the d17:0 variant is limited, this guide synthesizes information from the broader field of sphingolipid biology to offer insights into its potential significance and to highlight areas for future investigation.

Introduction to Sphinganine-1-Phosphate (d17:0)

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are essential components of eukaryotic cell membranes and serve as precursors for a variety of signaling molecules.[2][3] Sphinganine-1-phosphate (d17:0) is a sphingolipid analog of the more common sphinganine-1-phosphate (d18:0) and sphingosine-1-phosphate (S1P, d18:1), distinguished by its 17-carbon sphingoid base.[4] While often utilized as an internal standard in mass spectrometry-based lipidomics due to its structural similarity to endogenous sphingolipids, its intrinsic biological functions are an emerging area of interest.[5][6] The presence of an odd-chain fatty acid backbone suggests that sphinganine-1-phosphate (d17:0) may have unique effects on the biophysical properties of cell membranes, potentially influencing membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.[1]

Inferred Role of Sphinganine-1-Phosphate (d17:0) in Membrane Structure and Function

The precise biophysical effects of sphinganine-1-phosphate (d17:0) on lipid bilayers have not been extensively studied. However, based on our understanding of other atypical sphingolipids, we can infer its potential roles. The length of the acyl chain is a critical determinant of how a sphingolipid interacts with other membrane components.

  • Membrane Fluidity and Lipid Packing: The shorter, 17-carbon chain of sphinganine-1-phosphate (d17:0) compared to the more common 18-carbon variant may lead to less favorable van der Waals interactions with neighboring lipids, such as cholesterol and phospholipids. This could result in a localized increase in membrane fluidity or a disruption of highly ordered lipid domains (lipid rafts).[1]

  • Lipid Raft Formation: Lipid rafts are microdomains enriched in sphingolipids and cholesterol that serve as platforms for cellular signaling.[7] The ability of sphingolipids to form these domains is heavily dependent on their structure. It is plausible that the incorporation of sphinganine-1-phosphate (d17:0) into membranes could alter the stability and composition of these rafts, thereby modulating the signaling pathways that are initiated within them.

  • Membrane Curvature: The amphipathic nature of sphinganine-1-phosphate, with its charged headgroup and single acyl chain, suggests it may influence membrane curvature. This could have implications for processes such as vesicle formation, endocytosis, and exocytosis.

It is important to note that these are inferred functions, and further research using model membranes and cellular systems is necessary to elucidate the specific effects of sphinganine-1-phosphate (d17:0) on membrane biophysics.

Metabolism and Regulation of Sphinganine-1-Phosphate (d17:0)

The metabolism of sphinganine-1-phosphate (d17:0) is presumed to follow the general pathways established for other sphingoid base phosphates.

Synthesis

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA.[8] For sphinganine-1-phosphate (d17:0), this would involve the use of a 17-carbon fatty acyl-CoA. The resulting 3-ketosphinganine is then reduced to sphinganine (B43673) (d17:0). Subsequently, sphingosine (B13886) kinases (SphK1 and SphK2) phosphorylate sphinganine to produce sphinganine-1-phosphate (d17:0).[7]

Degradation and Recycling

Sphinganine-1-phosphate (d17:0) levels are tightly regulated through degradation and recycling pathways. It can be dephosphorylated back to sphinganine (d17:0) by S1P-specific phosphatases (SPPs) and non-specific lipid phosphate (B84403) phosphatases (LPPs).[9] Alternatively, it can be irreversibly cleaved by S1P lyase into phosphoethanolamine and a C15 fatty aldehyde.[9][10]

Sphinganine_1_Phosphate_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation & Recycling Serine + C17-Acyl-CoA Serine + C17-Acyl-CoA 3-Ketosphinganine (d17:0) 3-Ketosphinganine (d17:0) Serine + C17-Acyl-CoA->3-Ketosphinganine (d17:0) SPT Sphinganine (d17:0) Sphinganine (d17:0) 3-Ketosphinganine (d17:0)->Sphinganine (d17:0) 3-KSR Sphinganine-1-Phosphate (d17:0) Sphinganine-1-Phosphate (d17:0) Sphinganine (d17:0)->Sphinganine-1-Phosphate (d17:0) SphK1/2 Sphinganine (d17:0)_degrad Sphinganine (d17:0) Sphinganine-1-Phosphate (d17:0)->Sphinganine (d17:0)_degrad SPP/LPP C15 Aldehyde + Phosphoethanolamine C15 Aldehyde + Phosphoethanolamine Sphinganine-1-Phosphate (d17:0)->C15 Aldehyde + Phosphoethanolamine S1P Lyase Ceramide (d17:0) Ceramide (d17:0) Sphinganine (d17:0)_degrad->Ceramide (d17:0) CerS S1P_Receptor_Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses SA1P (d17:0) Sphinganine-1-Phosphate (d17:0) S1PRs S1P Receptors (S1PR1-5) SA1P (d17:0)->S1PRs G_proteins Gαi, Gαq, Gα12/13 S1PRs->G_proteins Differentiation Differentiation S1PRs->Differentiation PLC Phospholipase C G_proteins->PLC PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK Rho Rho GTPase G_proteins->Rho Proliferation Proliferation PLC->Proliferation Survival Survival PI3K_Akt->Survival Ras_MAPK->Proliferation Migration Migration Rho->Migration LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standard (e.g., C17-S1P) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation (C18 or HILIC) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (ESI, MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Standard_Curve Generate Standard Curve Integration->Standard_Curve Quantification Quantify Analyte Standard_Curve->Quantification

References

An In-depth Technical Guide to the Regulation of Sphinganine-1-Phosphate (d17:0) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. While the metabolism and signaling of the most common C18 isoform (d18:1) of S1P are well-documented, the regulation of atypical-chain-length variants such as sphinganine-1-phosphate (d17:0) remains less characterized. This technical guide provides a comprehensive overview of the core principles of S1P metabolism, with a specific focus on the likely regulatory mechanisms governing the d17:0 isoform. This document synthesizes current knowledge on the enzymatic machinery responsible for the synthesis and degradation of S1P, details established signaling pathways, and offers in-depth experimental protocols for the quantification and analysis of these molecules. Given the prevalent use of d17:0-sphingolipids as internal standards in lipidomic studies, this guide also addresses the analytical methodologies in detail.

Introduction to Sphinganine-1-Phosphate Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The metabolism of these molecules is a dynamic and tightly regulated process that produces a number of bioactive intermediates. Ceramide, sphingosine (B13886), and sphinganine-1-phosphate are key players in this metabolic network, often acting as signaling molecules that dictate cell fate. The balance between these sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.

Sphinganine-1-phosphate is generated from the phosphorylation of sphinganine (B43673). While the d18:0 long-chain base is the most common saturated form in mammals, other chain-length variants exist. The d17:0 variant, although not a highly abundant endogenous species, is of significant interest to researchers, primarily for its utility as an internal standard in mass spectrometry-based lipidomics. Understanding its metabolism is crucial for the accurate interpretation of lipidomic data and for exploring the potential biological roles of odd-chain sphingolipids.

Core Metabolic Pathways

The metabolism of sphinganine-1-phosphate (d17:0) is presumed to follow the canonical pathways established for the more abundant d18:0 isoform. This involves a series of enzymatic steps that regulate its synthesis and degradation.

Synthesis of Sphinganine-1-Phosphate (d17:0)

The synthesis of sphinganine-1-phosphate is a two-step process starting from the de novo synthesis of sphingolipids.

  • De Novo Synthesis of Sphinganine: The pathway begins with the condensation of serine and palmitoyl-CoA (or in the case of d17:0, likely heptadecanoyl-CoA) by the enzyme serine palmitoyltransferase (SPT) . This is the rate-limiting step in sphingolipid biosynthesis. The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).

  • Phosphorylation of Sphinganine: Sphinganine is subsequently phosphorylated at the 1-hydroxyl group by sphingosine kinases (SphK) to form sphinganine-1-phosphate. There are two main isoforms of this enzyme, SphK1 and SphK2.

dot

S1P_Synthesis cluster_synthesis Synthesis Pathway Heptadecanoyl-CoA Heptadecanoyl-CoA 3-Ketosphinganine (d17:0) 3-Ketosphinganine (d17:0) Heptadecanoyl-CoA->3-Ketosphinganine (d17:0) + Serine Serine Serine Sphinganine (d17:0) Sphinganine (d17:0) 3-Ketosphinganine (d17:0)->Sphinganine (d17:0) Reduction Sphinganine-1-Phosphate (d17:0) Sphinganine-1-Phosphate (d17:0) Sphinganine (d17:0)->Sphinganine-1-Phosphate (d17:0) Phosphorylation SPT Serine Palmitoyl Transferase (SPT) SPT->3-Ketosphinganine (d17:0) 3-KSR 3-Ketosphinganine Reductase 3-KSR->Sphinganine (d17:0) SphK Sphingosine Kinase (SphK) SphK->Sphinganine-1-Phosphate (d17:0)

Caption: De novo synthesis of sphinganine-1-phosphate (d17:0).

Degradation of Sphinganine-1-Phosphate (d17:0)

The cellular levels of S1P are tightly controlled through its degradation via two primary routes:

  • Irreversible Degradation by S1P Lyase: Sphingosine-1-phosphate lyase (SPL) is a key enzyme that irreversibly cleaves S1P. This reaction yields phosphoethanolamine and a long-chain aldehyde (in this case, pentadecanal). This is the only known exit point from the sphingolipid metabolic pathway. SPL is known to have broad substrate specificity with respect to the long-chain base, suggesting it can degrade d17:0-S1P.[1]

  • Reversible Dephosphorylation by S1P Phosphatases: S1P phosphatases (SPPases) , of which there are two known isoforms (SPP1 and SPP2), catalyze the dephosphorylation of S1P back to sphinganine. This sphinganine can then be re-acylated to form ceramide in the "salvage pathway" or be re-phosphorylated by SphK.

dot

S1P_Degradation cluster_degradation Degradation Pathways Sphinganine-1-Phosphate (d17:0) Sphinganine-1-Phosphate (d17:0) Pentadecanal Pentadecanal Sphinganine-1-Phosphate (d17:0)->Pentadecanal Irreversible Cleavage Phosphoethanolamine Phosphoethanolamine Sphinganine (d17:0) Sphinganine (d17:0) Sphinganine-1-Phosphate (d17:0)->Sphinganine (d17:0) Dephosphorylation SPL S1P Lyase (SPL) SPL->Pentadecanal SPPase S1P Phosphatase (SPPase) SPPase->Sphinganine (d17:0)

Caption: Degradation pathways of sphinganine-1-phosphate (d17:0).

Key Regulatory Enzymes

The enzymes that catalyze the synthesis and degradation of S1P are the primary points of regulation for its cellular levels.

Sphingosine Kinases (SphK1 and SphK2)

There are two isoforms of sphingosine kinase, SphK1 and SphK2, which differ in their subcellular localization, substrate specificity, and biological functions.

  • SphK1: Primarily localized to the cytoplasm and can translocate to the plasma membrane upon activation. It is generally considered to be pro-survival.

  • SphK2: Found in the nucleus, mitochondria, and endoplasmic reticulum. It has a broader substrate specificity compared to SphK1 and can phosphorylate a wider range of sphingoid bases, including dihydro- and phytosphingosine.[2] This broader specificity suggests that SphK2 may be the primary kinase responsible for the phosphorylation of d17:0 sphinganine .

Sphingosine-1-Phosphate Lyase (SPL)

SPL is an endoplasmic reticulum-resident enzyme that plays a crucial role in maintaining low intracellular S1P levels. Its activity is critical for lymphocyte trafficking and has been implicated in various diseases. SPL exhibits low specificity for the chain length of its substrate, indicating its capability to cleave d17:0-S1P.[1]

Sphingosine-1-Phosphate Phosphatases (SPPases)

SPP1 and SPP2 are also localized to the endoplasmic reticulum and are highly specific for sphingoid base 1-phosphates.[3] They are key regulators of the sphingolipid rheostat by controlling the balance between S1P and sphingosine/ceramide.

Signaling Pathways

S1P can act as a signaling molecule both intracellularly and extracellularly.

Extracellular Signaling via S1P Receptors

Once exported out of the cell, S1P can bind to a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5. The activation of these receptors initiates a wide range of downstream signaling cascades that regulate processes such as cell migration, differentiation, and survival. While there is no specific evidence for d17:0-S1P in signaling, it is plausible that it could interact with S1P receptors, although likely with different affinity compared to the endogenous d18:1-S1P.

dot

S1P_Signaling S1P (d17:0) Extracellular S1P (d17:0) S1PR S1P Receptors (S1PR1-5) S1P (d17:0)->S1PR G_protein G Proteins S1PR->G_protein Activation Downstream Downstream Signaling Cascades G_protein->Downstream Cellular_Response Cellular Responses (Migration, Proliferation, etc.) Downstream->Cellular_Response

Caption: Extracellular signaling of S1P via its receptors.

Intracellular Signaling

Intracellular S1P can also act as a second messenger, directly interacting with and modulating the activity of various proteins. However, specific intracellular targets and signaling pathways for d17:0-S1P have not been identified.

Quantitative Data

There is a significant lack of quantitative data specifically for endogenous levels of d17:0 sphinganine and its phosphorylated form in biological systems. Its primary use is as an internal standard in mass spectrometry, where it is introduced into samples at a known concentration.

The following table summarizes the typical concentrations of the more common d18:1 S1P in human plasma, as reported in the literature. These values can serve as a general reference for the expected physiological range of S1P.

AnalyteBiological MatrixConcentration RangeReference
Sphingosine-1-phosphate (d18:1)Human Plasma176.7 ± 54.0 ng/mL[4]
Sphinganine-1-phosphate (d18:0)Human Plasma81.2 ± 23.3 ng/mL[4]
Sphingosine-1-phosphate (d18:1)Mouse Plasma201.0 ± 72.0 ng/mL[4]
Sphinganine-1-phosphate (d18:0)Mouse Plasma96.5 ± 20.1 ng/mL[4]

Experimental Protocols

The quantification of sphinganine-1-phosphate and other sphingolipids is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general protocol that can be adapted for the analysis of d17:0-S1P.

Lipid Extraction
  • Sample Preparation: To 50 µL of plasma or serum, add a known amount of d17:0-S1P internal standard.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of methanol (B129727) containing the internal standard to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The MRM transitions for d17:0-S1P and other related sphingolipids need to be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sphinganine-1-phosphate (d17:0)368.4252.2
Sphingosine-1-phosphate (d18:1)380.4264.4
Sphinganine-1-phosphate (d18:0)382.4266.4

Table adapted from[5].

dot

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with d17:0-S1P Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Methanol Precipitation) IS_Spike->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Sphinganine-1-phosphate (d17:0) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine-1-phosphate (Sa1P) is a bioactive sphingolipid that, along with the more extensively studied sphingosine-1-phosphate (S1P), plays a crucial role in a variety of cellular processes. These include cell growth, survival, migration, and inflammation. The accurate quantification of specific sphingolipid species such as Sphinganine-1-phosphate (d17:0) is essential for understanding its physiological and pathological roles, and for the development of novel therapeutics targeting sphingolipid-mediated signaling pathways. This document provides a detailed protocol for the sensitive and specific quantification of Sphinganine-1-phosphate (d17:0) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Sphinganine-1-phosphate is generated through the phosphorylation of sphinganine (B43673) by sphingosine (B13886) kinases (SphK1 and SphK2). It can be dephosphorylated back to sphinganine by S1P phosphatases or irreversibly cleaved by S1P lyase. Sa1P, similar to S1P, can act as a signaling molecule by binding to S1P receptors (S1PRs), a family of G protein-coupled receptors. This interaction initiates downstream signaling cascades that influence a wide range of cellular functions.

Sphinganine_1_Phosphate_Signaling cluster_synthesis Synthesis & Degradation cluster_signaling Receptor Signaling Ceramide Ceramide Sphinganine Sphinganine Ceramide->Sphinganine Ceramidase Sa1P Sphinganine-1-Phosphate (d17:0) Sphinganine->Sa1P Sphingosine Kinase (SphK1/2) Sa1P->Sphinganine S1P Phosphatase Degradation Degradation Products Sa1P->Degradation S1P Lyase S1PR S1P Receptors (S1PR1-5) Sa1P->S1PR Binds G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Growth, Survival, Migration) Downstream->Cellular_Response

Figure 1: Simplified Sphinganine-1-Phosphate (d17:0) signaling pathway.

Experimental Protocol

This protocol is a composite based on established methods for the quantification of related sphingolipids.[1][2][3][4]

Materials and Reagents
  • Sphinganine-1-phosphate (d17:0) standard (Avanti Polar Lipids)

  • C17-Sphingosine-1-phosphate (C17-S1P) internal standard (IS) (Avanti Polar Lipids)[3]

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water (Thermo Fisher Scientific)

  • Formic acid (Thermo Fisher Scientific)[3]

  • Ammonium formate (B1220265) (Sigma-Aldrich)

  • 1-Butanol (Sigma-Aldrich)

  • Human plasma/serum (Biological Specialty Corporation)

Equipment
  • Liquid Chromatography system (e.g., Shimadzu LC-20A, Agilent 1260 series)[3][5]

  • Tandem Mass Spectrometer (e.g., Applied Biosystems API 4000, Agilent 6530 Q-TOF)[3][5]

  • C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[3]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (Plasma/Serum)
  • Thaw plasma or serum samples on ice.

  • To 50 µL of sample, add 10 µL of internal standard working solution (C17-S1P in methanol).

  • Add 200 µL of ice-cold methanol to precipitate proteins.[2]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (C17-S1P) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis (Quantification) LC_MS->Data

Figure 2: Sample preparation and analysis workflow for Sa1P (d17:0).

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Methanol with 0.1% Formic Acid[3]
Flow Rate 500 µL/min[3]
Injection Volume 5 µL[2]
Column Temperature 40 °C[6]
Gradient 30% B to 95% B over 2 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 1 min

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Ion Spray Voltage 5500 V[3]
Temperature 400 °C[3]
Curtain Gas 20 psi[3]
Collision Gas 4 psi[3]
Nebulizer Gas 30 psi[3]
Auxiliary Gas 60 psi[3]
MRM Transitions See Table 3

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphinganine-1-phosphate (d17:0) 366.4250.223
C17-S1P (Internal Standard) 366.4250.223

Note: The precursor and product ions for Sphinganine-1-phosphate (d17:0) and C17-S1P are identical as they are isomers. Chromatographic separation is therefore essential for their distinction.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of Sphinganine-1-phosphate (d17:0) standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Sphinganine-1-phosphate (d17:0) in unknown samples is then determined from this calibration curve.

Table 4: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.999[3]
Lower Limit of Quantification (LLOQ) 25 ng/mL[3][7]
Intra- and Inter-day Precision (%RSD) < 10%[3][7]
Accuracy (%RE) Within ±15%[3]
Recovery 80-98%[3][7]

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of Sphinganine-1-phosphate (d17:0) in biological samples. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, allows for the accurate and precise measurement of this important bioactive lipid. This method can be a valuable tool for researchers and scientists in various fields, including drug discovery and development, to further elucidate the role of Sphinganine-1-phosphate in health and disease.

References

Application Notes: Protocol for Extraction and Quantification of Odd-Chain Sphingolipids from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain sphingolipids are a class of bioactive lipids characterized by a sphingoid base with an odd number of carbon atoms. While less abundant than their even-chain counterparts, emerging research suggests their involvement in various physiological and pathological processes, making them potential biomarkers and therapeutic targets. This document provides a detailed protocol for the extraction, quantification, and analysis of odd-chain sphingolipids from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Liquid-Liquid Extraction (LLE) of Sphingolipids from Plasma

This protocol is adapted from established methods for sphingolipid extraction and is optimized for the recovery of a broad range of sphingolipid species, including odd-chain variants, from human plasma.[1][2][3]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (B129727) (CH3OH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • 1-Butanol, HPLC grade

  • Internal Standard (IS) solution: A mixture of odd-chain sphingolipid standards (e.g., C17-sphingosine, C17-ceramide, C17-sphingomyelin) in methanol. The concentration should be optimized based on the expected physiological range of the analytes.

  • Conical glass tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: To a 15 mL conical glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a pre-determined amount of the internal standard solution to the plasma sample. The use of odd-chain lipids as internal standards is a common and cost-effective approach for the analysis of even-chain sphingolipids, and vice-versa.[1]

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of a 1:1 (v/v) 1-butanol:methanol solution to the plasma sample.[3]

    • Alternatively, a methanol/chloroform extraction can be performed by adding 850 µL of a 2:1 (v/v) methanol:chloroform solution.[2]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the mixture at room temperature for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., methanol with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Sphingolipid Fractionation (Optional)

For cleaner extracts or to fractionate different sphingolipid classes, an optional solid-phase extraction step can be incorporated.[4][5] Aminopropyl cartridges are effective for separating sphingolipids into different classes.[4][5]

Materials:

  • Aminopropyl SPE cartridges

  • SPE manifold

  • Solvents for conditioning, washing, and elution (e.g., hexane, chloroform, methanol, and specific mixtures as per manufacturer's instructions)

Procedure:

  • Conditioning: Condition the aminopropyl SPE cartridge according to the manufacturer's protocol, typically with methanol followed by chloroform.

  • Loading: Load the reconstituted lipid extract (from the LLE step) onto the conditioned cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interfering substances.

  • Elution: Elute the desired sphingolipid fractions using a step-wise gradient of solvents with increasing polarity. For example, neutral sphingolipids (ceramides, sphingomyelins) can be eluted with chloroform:methanol mixtures, while more polar sphingolipids may require more polar solvents.

  • Drying and Reconstitution: Dry the eluted fractions under nitrogen and reconstitute in the LC-MS/MS mobile phase as described in the LLE protocol.

LC-MS/MS Analysis

The quantification of odd-chain sphingolipids is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10-15 minutes is a typical starting point. The gradient should be optimized for the specific analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor-to-product ion transitions for each odd-chain sphingolipid and internal standard need to be determined by direct infusion of standards. For sphingolipids, the precursor ion is typically the [M+H]+ ion, and the product ion corresponds to the sphingoid base fragment.

  • Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Data Presentation

The quantitative data for odd-chain sphingolipids should be presented in a clear and structured table. The concentrations are typically reported in µM or ng/mL.

Sphingolipid SpeciesAbbreviationMean Concentration (µM)Standard Deviation (µM)
C17-SphingosineSo(d18:1/17:0)ValueValue
C17-CeramideCer(d18:1/17:0)ValueValue
C17-SphingomyelinSM(d18:1/17:0)ValueValue
C19-CeramideCer(d18:1/19:0)ValueValue

Note: The actual concentration values will vary depending on the study population and analytical method.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_spike Spike with Odd-Chain Internal Standards plasma->is_spike extraction Liquid-Liquid Extraction (Butanol:Methanol or Chloroform:Methanol) is_spike->extraction centrifuge Centrifugation (3000 x g, 15 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

Caption: A schematic of the experimental workflow for the extraction and analysis of odd-chain sphingolipids from plasma.

Simplified Sphingolipid Signaling Pathway

sphingolipid_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA spt SPT serine->spt sphinganine Sphinganine spt->sphinganine cer_synthase Ceramide Synthase sphinganine->cer_synthase ceramide Ceramide cer_synthase->ceramide salvage_ceramide Ceramide complex_sl Complex Sphingolipids (e.g., Sphingomyelin) smase Sphingomyelinase complex_sl->smase smase->salvage_ceramide ceramidase Ceramidase salvage_ceramide->ceramidase sphingosine Sphingosine ceramidase->sphingosine sphingosine_kinase Sphingosine Kinase sphingosine->sphingosine_kinase s1p Sphingosine-1-Phosphate (S1P) sphingosine_kinase->s1p s1p_receptors S1P Receptors (S1PR1-5) s1p->s1p_receptors cellular_effects Cellular Effects (Proliferation, Survival, Inflammation) s1p_receptors->cellular_effects

Caption: A simplified diagram of the de novo and salvage pathways of sphingolipid metabolism, highlighting key enzymes and bioactive molecules.[8][9][10][11]

References

Application Notes and Protocols for Sphinganine-1-Phosphate (d17:0) as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Key signaling molecules in this family include ceramide (Cer), sphingosine (B13886) (Sph), and sphingosine-1-phosphate (S1P).[2][3] Given their involvement in numerous physiological and pathological states such as cancer, diabetes, and neurodegenerative diseases, the accurate quantification of these lipids is paramount for both basic research and clinical applications.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[5][6] However, challenges such as matrix effects, variable extraction recovery, and ionization suppression can impede accurate quantification. To overcome these obstacles, the use of a suitable internal standard (IS) is essential.

Sphinganine-1-phosphate (d17:0) is an ideal internal standard for the quantification of endogenous sphingoid base phosphates. As an odd-chain sphingolipid, it is not naturally abundant in most mammalian systems, thus preventing interference with the measurement of endogenous even-chained analytes.[7] Its structural and chemical similarity to endogenous analytes like sphinganine-1-phosphate (d18:0) and sphingosine-1-phosphate (d18:1) ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby providing reliable correction for experimental variability.[8][9]

These application notes provide a comprehensive protocol for the use of Sphinganine-1-phosphate (d17:0) as an internal standard for the quantitative analysis of key sphingolipids in biological matrices using LC-MS/MS.

Principle of Method

The quantitative methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the internal standard, Sphinganine-1-phosphate (d17:0), is spiked into the biological sample prior to any sample preparation or extraction steps.[10] This allows the IS to undergo the same experimental variations as the endogenous analytes.

Following lipid extraction and separation by liquid chromatography, the analytes and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the d17:0 internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve prepared with known amounts of authentic standards.[11]

Experimental Protocols

Materials and Reagents

Equipment:

  • Triple Quadrupole Mass Spectrometer with ESI source

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system[4]

  • Analytical balance

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Evaporator (e.g., nitrogen evaporator or SpeedVac)

  • Autosampler vials

Chemicals and Standards:

  • Sphinganine-1-phosphate (d17:0) Internal Standard (Avanti Polar Lipids or equivalent)

  • Sphingosine-1-phosphate (d18:1), Sphinganine-1-phosphate (d18:0) analytical standards

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water[4]

  • Formic acid (LC-MS grade)[4]

  • Ammonium (B1175870) formate

  • 1-Butanol[8]

  • Chloroform (B151607)

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with S1P (d17:0) Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Butanol Extraction) Spike->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Collect Collect Organic Layer Vortex->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratios (Analyte / IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Experimental workflow for sphingolipid quantification.
Protocol for Plasma Samples

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add 10 µL of the Sphinganine-1-phosphate (d17:0) internal standard working solution (e.g., at 1 µM in methanol).

  • Protein Precipitation & Lipid Extraction:

    • Add 1 mL of 1-butanol.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a new glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water (80:20, v/v) with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for analysis.

Protocol for Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Scraping: Add 1 mL of ice-cold methanol to the culture dish. Scrape the cells and collect the cell suspension into a glass tube.

  • Internal Standard Spiking: Add 10 µL of the Sphinganine-1-phosphate (d17:0) internal standard working solution.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 0.5 mL of chloroform and 0.4 mL of water to the methanol suspension.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (HILIC recommended for S1P):

  • Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[5]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 0.5 min: 90% B

    • 2.0 min: 50% B

    • 2.1 min: 10% B

    • 3.0 min: 10% B

    • 3.1 min: 90% B

    • 4.5 min: 90% B (Re-equilibration)

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 400°C.

  • MRM Transitions: Monitor the specific precursor/product ion pairs for each analyte. These must be optimized empirically on the specific mass spectrometer.

Data Presentation

Quantitative data, including MRM transitions and typical limits of quantification, are summarized below. Note that collision energies (CE) and other MS parameters are instrument-dependent and require optimization.

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Typical LOQ (nmol/L)
Internal Standard
Sphinganine-1-phosphate (d17:0)Sa1P (d17:0)366.3250.3N/A
Endogenous Analytes
Sphinganine-1-phosphate (d18:0)Sa1P (d18:0)380.3264.3< 10
Sphingosine-1-phosphate (d18:1)S1P (d18:1)380.3264.3< 10
Sphingosine (d18:1)Sph (d18:1)300.3282.3< 20
Sphinganine (d18:0)Sa (d18:0)302.3284.3< 20

Table 1: Example MRM transitions and Limits of Quantification (LOQ) for key sphingolipids.

Signaling Pathway Visualization

Sphingolipids are not merely structural components but are central to a dynamic signaling network. Ceramide, sphingosine, and S1P often have opposing effects on cell fate, a concept known as the "sphingolipid rheostat".[3] S1P generally promotes cell growth and survival, whereas ceramide and sphingosine are often linked to apoptosis and cell cycle arrest.[3][12]

Caption: Core sphingolipid metabolism and signaling pathway.

References

Synthesis of Sphinganine-1-phosphate (d17:0) for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Sphinganine-1-phosphate (d17:0), a crucial bioactive sphingolipid utilized in research. Sphinganine-1-phosphate (S1P) and its analogs are potent signaling molecules involved in a myriad of cellular processes, making them valuable tools for studying physiological and pathological conditions. Sphinganine-1-phosphate (d17:0) serves as an important internal standard for the accurate quantification of endogenous sphingolipids by mass spectrometry.[1] This document outlines both chemical and enzymatic methods for its synthesis, purification, and characterization, enabling researchers to produce high-purity Sphinganine-1-phosphate (d17:0) for various research applications.

Introduction

Sphingolipids are a class of lipids that play fundamental roles not only as structural components of cell membranes but also as key signaling molecules. Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[2] S1P exerts its effects by binding to a family of five specific G protein-coupled receptors (GPCRs), termed S1P1-5. The activation of these receptors initiates downstream signaling cascades that are crucial in various physiological systems, including the cardiovascular, immune, and nervous systems.

The "sphingolipid rheostat" refers to the balance between the levels of pro-apoptotic ceramide and pro-survival S1P, which is critical in determining cell fate. Sphingosine (B13886) kinases (SphK1 and SphK2) are the enzymes responsible for the phosphorylation of sphingosine to S1P.[2] The study of S1P signaling has been pivotal in understanding diseases such as cancer, multiple sclerosis, and inflammatory disorders.

Sphinganine-1-phosphate (d17:0) is a saturated analog of S1P with a 17-carbon backbone. Its primary application in research is as an internal standard for the quantification of naturally occurring sphingolipids (which typically have an 18-carbon backbone) in biological samples using mass spectrometry. The use of a stable isotope-labeled or odd-chain internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and reliable quantification.

Signaling Pathways Involving Sphingosine-1-Phosphate

S1P signaling is initiated by the binding of S1P to its receptors on the cell surface. Each S1P receptor subtype couples to different heterotrimeric G proteins (Gi/o, Gq/11, G12/13), leading to the activation of distinct downstream signaling pathways. This differential coupling allows S1P to elicit a wide range of cellular responses. The major downstream signaling pathways include:

  • Gi/o pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, promoting cell survival, and the Ras-MAPK pathway, which is involved in cell proliferation and differentiation.

  • Gq/11 pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • G12/13 pathway: Activation of this pathway leads to the activation of Rho family GTPases, which are key regulators of the actin cytoskeleton, cell adhesion, and migration.

The intricate network of S1P signaling pathways highlights the importance of this lipid mediator in cellular communication and its potential as a therapeutic target.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P₁ S1P->S1PR1 S1PR2 S1P₂ S1P->S1PR2 S1PR3 S1P₃ S1P->S1PR3 S1PR4 S1P₄ S1P->S1PR4 S1PR5 S1P₅ S1P->S1PR5 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation Ras_MAPK->Proliferation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Migration Cell Migration Rho->Migration Chemical_Synthesis_Workflow Start D-erythro-Sphinganine (d17:0) Protection Amino Group Protection Start->Protection Phosphitylation Phosphitylation (Bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite, 1H-Tetrazole) Protection->Phosphitylation Oxidation Oxidation (tert-Butyl hydroperoxide) Phosphitylation->Oxidation Deprotection Deprotection (Ammonium Hydroxide) Oxidation->Deprotection Purification Purification (Silica Gel Chromatography) Deprotection->Purification End Sphinganine-1-phosphate (d17:0) Purification->End Enzymatic_Synthesis_Workflow Start Sphinganine (d17:0)-1-phosphocholine Enzymatic_Reaction Enzymatic Reaction (Phospholipase D) Start->Enzymatic_Reaction Quenching_Extraction Reaction Quenching & Extraction (Chloroform/Methanol) Enzymatic_Reaction->Quenching_Extraction Purification Purification Quenching_Extraction->Purification End Sphinganine-1-phosphate (d17:0) Purification->End

References

Application Note and Protocols for the Quantification of Sphinganine-1-phosphate (d17:0) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] Sphinganine-1-phosphate (d17:0), a specific C17 analog of sphinganine-1-phosphate, is not naturally abundant in most mammalian systems. Its primary application in research is as an internal standard for the quantification of endogenous sphingolipids, such as sphingosine-1-phosphate (S1P), using mass spectrometry. The structural similarity of sphinganine-1-phosphate (d17:0) to endogenous sphingoid base phosphates ensures that it behaves similarly during sample extraction and ionization, allowing for accurate normalization and quantification of the target analytes.[3]

This application note provides detailed protocols for the extraction and quantification of Sphinganine-1-phosphate (d17:0) in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are applicable for researchers investigating the sphingolipid metabolic pathway and for drug development professionals studying the effects of therapeutics on sphingolipid metabolism.

Sphingolipid Metabolism and Signaling

Sphingolipid metabolism is a complex network of interconnected pathways that generate a variety of signaling molecules. The central molecule in this metabolism is ceramide, which can be synthesized de novo from serine and palmitoyl-CoA.[4][5] Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to form sphingosine (B13886). Sphingosine can then be phosphorylated by sphingosine kinases to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[2][5] These pathways are tightly regulated, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3][6]

Sphingolipid_Metabolism cluster_key Legend Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Synthases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2 ComplexSphingolipids->Ceramide Hydrolases Key_Analyte Endogenous Analyte Key_Central Central Intermediate Key_Signaling Signaling Molecule Key_Complex Complex Lipids Key_IS Internal Standard

Caption: Simplified overview of the sphingolipid de novo synthesis and signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the quantification of Sphinganine-1-phosphate (d17:0) in biological samples. It is recommended to optimize these protocols for specific sample types and instrumentation.

Protocol 1: Sphingolipid Extraction from Plasma/Serum

Materials:

  • Plasma or serum samples

  • Sphinganine-1-phosphate (d17:0) internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Add 10 µL of the Sphinganine-1-phosphate (d17:0) internal standard solution.

  • Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.[3]

  • Add 250 µL of chloroform and vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[3]

  • Transfer to an autosampler vial for analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Sphinganine-1-phosphate (d17:0) internal standard (IS) solution in methanol

  • Cell scraper

  • Chloroform (LC-MS grade)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the Sphinganine-1-phosphate (d17:0) internal standard to each well.[3]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously.

  • Add 200 µL of deionized water and vortex again.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Transfer to an autosampler vial for analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) IS_Spike Spike with Internal Standard (Sphinganine-1-phosphate d17:0) Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for sphingolipid quantification.

LC-MS/MS Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for Sphinganine-1-phosphate (d17:0) and the target analytes should be optimized. An example is provided in the table below.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present the MRM transitions and the quantification results.

Table 1: Example MRM Transitions for Sphingolipid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphinganine-1-phosphate (d17:0)368.4252.420
Sphingosine-1-phosphate (d18:1)380.4264.422
Sphinganine (d18:0)302.4284.415
Sphingosine (d18:1)300.4282.418

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer used.

Table 2: Example Quantification of Sphingolipids in Human Plasma

AnalyteConcentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Sphingosine-1-phosphate (d18:1)150.212.58.3
Sphinganine (d18:0)25.83.112.0
Sphingosine (d18:1)15.12.214.6

Data are presented as mean ± standard deviation for n=6 replicate measurements.

Conclusion

This application note provides a comprehensive guide for the quantification of Sphinganine-1-phosphate (d17:0) in biological samples using LC-MS/MS. The detailed protocols and data presentation guidelines will enable researchers to obtain accurate and reproducible results in their studies of sphingolipid metabolism and signaling. The use of a stable isotope-labeled internal standard like Sphinganine-1-phosphate (d17:0) is crucial for mitigating variability in sample preparation and instrument response, thus ensuring high-quality quantitative data.

References

Application Notes and Protocols for the Development of Biomarkers Using Odd-Chain Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathophysiology of numerous diseases, such as metabolic disorders, neurodegenerative diseases, and cancer.[1][2] While even-chain sphingolipids, those with fatty acid chains of an even number of carbon atoms, are endogenously synthesized by mammals, odd-chain sphingolipids are primarily produced by the gut microbiota.[3] These bacterially-derived sphingolipids can enter host circulation and metabolic pathways, influencing host ceramide levels and cellular signaling.[1][3] This unique origin and their differential biological activities make odd-chain sphingolipids promising novel biomarkers for diagnosing and monitoring disease, as well as potential therapeutic targets.

These application notes provide an overview of the role of odd-chain sphingolipids as biomarkers, detailed protocols for their analysis, and a summary of their known signaling pathways.

Data Presentation: Odd-Chain Sphingolipids as Disease Biomarkers

The following tables summarize the quantitative data on the levels of various sphingolipid species, including odd-chain sphingolipids, in different disease states compared to healthy controls.

Table 1: Plasma Ceramide Concentrations in Type 2 Diabetes

Ceramide SpeciesLean Healthy Controls (nmol/mL)Obese Type 2 Diabetes Patients (nmol/mL)Fold Change
C18:00.26 ± 0.030.38 ± 0.031.46
C20:00.09 ± 0.0040.11 ± 0.0041.22
C24:10.43 ± 0.030.52 ± 0.041.21
Total Ceramides (B1148491) 2.37 ± 0.19 3.06 ± 0.26 1.29

*Data adapted from a study on obese subjects with type 2 diabetes.[4] Concentrations are presented as mean ± SEM. Statistical significance (P < 0.05) was observed for the differences in C18:0, C20:0, C24:1, and total ceramide concentrations between the two groups.[4] While this study did not specifically quantify odd-chain ceramides, other research indicates that higher levels of circulating ceramides with saturated fatty acids (C16, C18, C20, and C22) are associated with an increased risk of type 2 diabetes.[5][6]

Table 2: Sphingolipid Alterations in Alzheimer's Disease Brain Tissue

SphingolipidControl BrainCERAD-B BrainAlzheimer's Disease Brain
Sphingosine (Sph)NormalNormalElevated
Total Ceramide 1-Phosphate (Cer1P)NormalNormalElevated
Total Ceramides (Cer)NormalNormalElevated
Deoxy-Ceramides (Deoxy-Cer)NormalElevated Elevated
Dihydrosphingosine (dhSph)NormalElevated Normal
Sphingomyelin (SM)NormalElevated Normal

*This table summarizes qualitative changes in sphingolipid levels in post-mortem brain tissue.[7] "CERAD-B" refers to a neuropathological classification indicating possible Alzheimer's disease. Specific quantitative data for odd-chain species in brain tissue is still emerging, however, studies on plasma have shown distinct patterns of sphingolipid alterations in Alzheimer's disease, including changes in species with varying fatty acid chain lengths.[8]

Table 3: Serum Ceramide Level Alterations in Multiple Sclerosis

Ceramide SpeciesHealthy ControlsMultiple Sclerosis PatientsKey Finding
Cer16:0LowerHigherAssociated with higher odds of disability worsening.[9]
Hex-Cer22:0LowerHigherAssociated with accelerated retinal neurodegeneration.[9]
DH-HexCer22:0LowerHigherAssociated with accelerated retinal neurodegeneration.[9]

*This table highlights key findings from a study comparing serum ceramide levels in multiple sclerosis patients and healthy controls.[9] While specific odd-chain species were not the primary focus, the study demonstrates that alterations in specific ceramide species are linked to disease progression and severity.[9]

Experimental Protocols

Accurate quantification of odd-chain sphingolipids is crucial for their development as biomarkers. The following protocols outline the key steps for the analysis of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipidomics.

Protocol 1: Sphingolipid Extraction from Plasma/Serum

This protocol is designed for the extraction of a broad range of sphingolipids from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal Standard (IS) solution (containing a mix of odd-chain sphingolipid standards, e.g., C17:0-ceramide, d17:1-sphingosine, etc., at a known concentration in methanol)

  • Deionized water

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Add 500 µL of methanol containing the internal standard mixture.

  • Vortex for 30 seconds to precipitate proteins.

  • Add 250 µL of chloroform and vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

  • Transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sphingolipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 column (e.g., Supelco Discovery C18, 2.1 mm x 5 cm)

  • Mobile Phase A: Methanol/Water/Formic Acid (58:41:1, v/v/v) with 5 mM ammonium formate

  • Mobile Phase B: Methanol/Formic Acid (99:1, v/v) with 5 mM ammonium formate

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-0.5 min: 60% A / 40% B

    • 0.5-2.3 min: Linear gradient to 100% B

    • 2.3-7.6 min: Hold at 100% B

    • 7.6-8.1 min: Return to 60% A / 40% B

    • 8.1-8.6 min: Re-equilibration

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each target odd-chain sphingolipid and internal standard must be determined empirically. For ceramides, a common transition is the neutral loss of water from the protonated molecule. For sphingomyelins, a characteristic product ion is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.

Data Analysis:

  • Peak areas of the endogenous odd-chain sphingolipids and their corresponding internal standards are integrated.

  • The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated using known concentrations of authentic standards.

Signaling Pathways and Logical Relationships

The biological effects of odd-chain sphingolipids are mediated through their involvement in cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow for biomarker development.

Sphingolipid_Metabolism De Novo Synthesis De Novo Synthesis Dihydroceramide Dihydroceramide De Novo Synthesis->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P Cell Survival & Proliferation Cell Survival & Proliferation S1P->Cell Survival & Proliferation Gut Microbiota Gut Microbiota Odd-Chain Fatty Acids Odd-Chain Fatty Acids Gut Microbiota->Odd-Chain Fatty Acids Odd-Chain Sphingolipids Odd-Chain Sphingolipids Odd-Chain Fatty Acids->Odd-Chain Sphingolipids Odd-Chain Sphingolipids->Ceramide Host Metabolism

Caption: Overview of sphingolipid metabolism, highlighting the synthesis of both even-chain and odd-chain sphingolipids.

Ceramide_Apoptosis_Pathway Odd-Chain Ceramide Odd-Chain Ceramide Mitochondria Mitochondria Odd-Chain Ceramide->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of odd-chain ceramide-induced apoptosis.

S1P_Signaling_Pathway S1P Receptors (S1PR1-5) S1P Receptors (S1PR1-5) G-protein Coupling G-protein Coupling S1P Receptors (S1PR1-5)->G-protein Coupling Downstream Effectors e.g., PI3K/Akt, MAPK/ERK G-protein Coupling->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Migration Migration Downstream Effectors->Migration

Caption: Receptor-mediated signaling pathway of odd-chain sphingosine-1-phosphate (S1P).

Biomarker_Development_Workflow Sample Collection Patient Cohorts & Healthy Controls Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Quantification & Statistical Analysis LC-MS/MS Analysis->Data Analysis Biomarker Validation Validation in Independent Cohorts Data Analysis->Biomarker Validation Clinical Utility Clinical Utility Biomarker Validation->Clinical Utility

Caption: Logical workflow for the development of odd-chain sphingolipids as clinical biomarkers.

Conclusion

The study of odd-chain sphingolipids represents a promising frontier in biomarker discovery. Their unique origin from the gut microbiota and their involvement in host metabolism and signaling provide a novel window into the complex interplay between microbiome and host health. The provided protocols and data serve as a foundational resource for researchers aiming to explore the potential of odd-chain sphingolipids as diagnostic and prognostic tools in a variety of diseases. Further research is warranted to expand the quantitative data on specific odd-chain sphingolipid species across a broader range of diseases and to further elucidate their unique signaling properties.

References

Application of Hydrophilic-Interaction Chromatography for Sphinganine-1-Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine-1-phosphate (Sa1P) is a bioactive sphingolipid metabolite that, alongside the more extensively studied sphingosine-1-phosphate (S1P), plays a crucial role in numerous cellular processes. These signaling molecules are involved in cell growth, survival, migration, and inflammation.[1][2][3] Given their implication in various pathological conditions, including cancer and autoimmune diseases, the accurate quantification of Sa1P in biological matrices is of significant interest in clinical research and drug development.[3][4] Hydrophilic-Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a robust and sensitive method for the analysis of polar analytes like Sa1P from complex biological samples.[4][5] This application note provides a detailed protocol for the quantification of Sa1P in human plasma using HILIC-MS/MS, summarizes quantitative performance data, and illustrates the relevant signaling pathway and experimental workflow.

Signaling Pathway

Sphinganine-1-phosphate is synthesized from sphinganine (B43673) through the action of sphingosine (B13886) kinases. It can then be secreted from the cell to act on specific G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that influence cellular functions.

Sphinganine-1-Phosphate Signaling Pathway cluster_extracellular Extracellular Signaling Ceramide Ceramide Sphinganine Sphinganine Ceramide->Sphinganine Ceramidase Sa1P_intra Sphinganine-1-Phosphate (Sa1P) Sphinganine->Sa1P_intra Sphingosine Kinase (SphK1/2) Sa1P_extra Extracellular Sa1P Sa1P_intra->Sa1P_extra Transport S1PR S1P Receptors (S1PR1-5) Sa1P_extra->S1PR Binding & Activation G_protein G Proteins (Gi/o, Gq, G12/13) S1PR->G_protein Downstream Downstream Effectors (e.g., Rac, PLC, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Response

Sphinganine-1-Phosphate signaling pathway.

Experimental Workflow

The analytical workflow for Sa1P quantification involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation using HILIC and sensitive detection by tandem mass spectrometry.

Experimental_Workflow Sample 1. Plasma Sample Collection (EDTA Plasma) Spiking 2. Internal Standard Spiking (e.g., C17-Sa1P) Sample->Spiking Extraction 3. Sample Preparation (Protein Precipitation or LLE) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Transfer Centrifugation->Supernatant Analysis 6. HILIC-MS/MS Analysis Supernatant->Analysis Quantification 7. Data Processing & Quantification Analysis->Quantification

Workflow for Sa1P analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from methods described for the analysis of sphingolipids in plasma.[5][6]

  • Thaw frozen EDTA plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 15 µL of plasma sample.

  • Add 85 µL of a pre-chilled internal standard (IS) solution (e.g., 500-600 ng/mL C17-S1P in methanol).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 17,000 x g for 5 minutes at 4°C.[6]

  • Carefully transfer 50-100 µL of the clear supernatant to an HPLC vial for analysis.

Sample Preparation: Butanol Extraction (Liquid-Liquid Extraction)

This method can be used as an alternative to protein precipitation.[4][7]

  • To 50 µL of plasma, add an internal standard (e.g., [¹³C₂D₂]S1P, which is a suitable surrogate for Sa1P analysis).

  • Add 1 mL of 1-butanol (B46404) and vortex thoroughly for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper butanol layer to a new tube.

  • Evaporate the butanol extract to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for injection.

HILIC-MS/MS Method Parameters

The following tables summarize typical parameters for the HILIC-MS/MS analysis of Sa1P.

Table 1: HILIC Chromatography Conditions

ParameterValueReference
Column SeQuant™ ZIC®-HILIC[5][8]
(50 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 50 mmol/L Ammonium formate (B1220265) in water/formic acid (100/0.2, v/v)[8]
Mobile Phase B Acetonitrile/Eluent A/formic acid (95/5/0.2, v/v/v)[8]
Flow Rate 500 µL/min[8]
Column Temperature 50°C[8]
Injection Volume 5 µL[8]
Gradient 0% A for 1.0 min, linear increase to 50% A until 1.9 min, hold at 50% A until 4.0 min, re-equilibrate with 0% A from 4.1 to 6.0 min.[8]

Table 2: Mass Spectrometry Conditions

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[4][8]
Polarity Negative ion mode often used for phosphate (B84403) group fragmentation[4][7]
Ion Spray Voltage 1500 V (Positive Mode Example)[8]
Source Temperature 300°C[8]
Detection Mode Multiple Reaction Monitoring (MRM)[9][10]
MRM Transition (Sa1P) To be optimized, typically precursor [M-H]⁻ → fragment m/z 79 (PO₃⁻)[4][7]
MRM Transition (S1P) m/z 378.2 → 79.2 (Negative Mode Example)[10]

Quantitative Performance Data

The following table presents typical performance characteristics for the quantification of Sa1P and related compounds using HILIC-MS/MS.

Table 3: Method Validation and Performance

ParameterValueReference
Linearity Range (S1P) 2 - 100 ng/mL[10]
Correlation Coefficient (r) > 0.999[10]
Limit of Detection (LOD) < 6 nmol/L for sphingoid base 1-phosphates[4][7]
Lower Limit of Quantification (LLOQ) (S1P) 5.0 ng/mL[10]
Intra-day Precision (CV%) < 12%[4]
Inter-day Precision (CV%) < 12%[4]
Concentrations in Human EDTA Plasma (Sa1P) 8.9 - 35.3 ng/mL[5]

Conclusion

The described HILIC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of sphinganine-1-phosphate in human plasma.[4] The combination of a robust sample preparation protocol with the selectivity of HILIC and the sensitivity of tandem mass spectrometry allows for reliable measurement of this important bioactive lipid. This analytical method is a valuable tool for researchers and clinicians investigating the role of Sa1P in health and disease, and for drug development professionals targeting the sphingolipid metabolic pathway.

References

Application Notes and Protocols for Sphinganine-1-Phosphate (d17:0) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Sphinganine-1-phosphate (d17:0) for accurate quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sphinganine-1-phosphate (d17:0) is a key internal standard for the measurement of endogenous sphingolipids like sphingosine-1-phosphate (S1P).

Introduction to Sphinganine-1-Phosphate and its Measurement

Sphingolipids are a class of lipids that play crucial roles in cell signaling and as structural components of cell membranes.[1] Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite involved in a wide array of biological processes, including cell growth, survival, and motility.[1][2][3] The cellular levels of S1P are tightly regulated by its synthesis from sphingosine (B13886) via sphingosine kinases and its degradation.[1][4] S1P exerts many of its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[2][3][4]

Accurate measurement of S1P and related molecules is critical for understanding their roles in health and disease. Due to its structural similarity, Sphinganine-1-phosphate (d17:0), a synthetic analog, is an ideal internal standard for the quantification of endogenous S1P (d18:1) in various biological matrices such as plasma, serum, tissues, and cells.[5] LC-MS/MS has become the method of choice for this analysis due to its high sensitivity and specificity.[6][7]

Signaling Pathway of Sphingosine-1-Phosphate

The synthesis and signaling of S1P are tightly controlled processes. The diagram below illustrates the key steps in the S1P signaling pathway.

S1P_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) S1PR S1P Receptors (S1P₁-₅) (GPCRs) S1P->S1PR Binding & Activation Degradation Degradation (S1P Lyase / Phosphatases) S1P->Degradation Downstream Downstream Signaling (e.g., PI3K, Rac, PLC, ERK) S1PR->Downstream

Caption: Sphingosine-1-Phosphate (S1P) synthesis and signaling pathway.

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible quantification of Sphinganine-1-phosphate (d17:0) and endogenous S1P. The goal is to efficiently extract the analytes from the biological matrix while minimizing interferences. Below are detailed protocols for common extraction methods.

Experimental Workflow Overview

The general workflow for sample preparation and analysis is depicted below.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue, Cells) Spike Spike with Internal Standard (Sphinganine-1-phosphate d17:0) Sample->Spike Extraction Lipid Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for S1P analysis.

Protocol 1: Protein Precipitation with Methanol (B129727)

This is a simple and rapid method suitable for high-throughput analysis of plasma and serum samples.[8]

Materials:

  • Biological sample (e.g., 10 µL of plasma or serum)

  • Tris-buffered saline (TBS), pH 7.5

  • Methanol (HPLC grade)

  • Sphinganine-1-phosphate (d17:0) internal standard (IS) solution in methanol (e.g., 20 nM)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Dilute 10 µL of the plasma or serum sample with 55 µL of TBS in a microcentrifuge tube.

  • Add 200 µL of the methanol solution containing the Sphinganine-1-phosphate (d17:0) internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 17,000 x g for 2 minutes to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction methods, such as the Bligh and Dyer or Folch methods, are classic techniques for lipid extraction.[9][10] An alternative LLE using butanol is also effective.[11][12]

A. Bligh and Dyer Method (Modified)

Materials:

  • Biological sample (e.g., cell homogenate)

  • Sphinganine-1-phosphate (d17:0) internal standard

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample, add the Sphinganine-1-phosphate (d17:0) internal standard.

  • Add a solution of methanol:chloroform (2:1, v/v).

  • Vortex thoroughly.

  • Add 1/3 volume of chloroform and vortex again.

  • Add 1/3 volume of deionized water to induce phase separation and vortex.

  • Centrifuge to separate the aqueous and organic phases.

  • The lower organic phase contains the lipids of interest. Carefully collect this phase for further processing (evaporation and reconstitution).

B. Butanol Extraction

Materials:

  • Biological sample (e.g., 500 µL of cell homogenate)

  • Sphinganine-1-phosphate (d17:0) internal standard

  • Citrate/phosphate buffer (pH 4)

  • 1-Butanol (B46404)

  • Water-saturated 1-butanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike the sample with the Sphinganine-1-phosphate (d17:0) internal standard.

  • Mix 500 µL of the cell homogenate with 60 µL of the citrate/phosphate buffer.

  • Perform the extraction by adding 1 mL of 1-butanol and 500 µL of water-saturated 1-butanol.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Recover the butanol (upper) phase and evaporate to dryness under reduced pressure.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is used to purify and concentrate sphingolipids from complex mixtures, providing a cleaner sample for analysis.[9]

Materials:

  • Lipid extract from LLE

  • SPE cartridge (e.g., aminopropyl)

  • Appropriate solvents for washing and elution (will vary based on the specific SPE cartridge and manufacturer's instructions)

  • Collection tubes

Procedure:

  • Condition the SPE cartridge according to the manufacturer's protocol.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove neutral lipids and other impurities.

  • Elute the sphingolipids, including Sphinganine-1-phosphate (d17:0), with an appropriate polar solvent.

  • Evaporate the eluate and reconstitute the sample for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of S1P using methods similar to those described above. Sphinganine-1-phosphate (d17:0) is commonly used as an internal standard in these assays.

ParameterMethodMatrixValueReference
Recovery LC-MS/MSSerum80% - 98%[13]
Butanol ExtractionFibroblast Homogenate60% - 70%[11]
Limit of Detection (LOD) LC-MS/MSPlasma< 6 nmol/L[12]
Lower Limit of Quantification (LLOQ) LC-MS/MSSerum25 ng/mL[13]
Linear Range LC-MS/MSSerum25 - 600 ng/mL[13]
LC-MS/MSPlasma0.011 - 0.9 µM[8]
Precision (CV) LC-MS/MSPlasma< 12%[12]

Concluding Remarks

The selection of a sample preparation method for Sphinganine-1-phosphate (d17:0) and endogenous S1P analysis will depend on the sample matrix, required throughput, and the desired level of sample purity. For high-throughput screening of plasma or serum, a simple protein precipitation is often sufficient. For more complex matrices or when higher purity is required, liquid-liquid extraction followed by solid-phase extraction is recommended. The use of a stable isotope-labeled internal standard like Sphinganine-1-phosphate (d17:0) is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphinganine-1-phosphate (d17:0) Mass Spectrometry Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sphinganine-1-phosphate (d17:0) by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance signal intensity and ensure data quality.

Frequently Asked Questions (FAQs)

Q1: What is Sphinganine-1-phosphate (d17:0) and why is it used in mass spectrometry?

Sphinganine-1-phosphate (d17:0) is a synthetic analog of the endogenous signaling lipid, Sphinganine-1-phosphate. Due to its structural similarity to the native molecule but with a distinct mass (C17 carbon chain), it is an ideal internal standard for quantifying endogenous sphingolipids in biological samples by mass spectrometry.[1] Its use helps to correct for variability during sample preparation and analysis.[2]

Q2: What are the optimal storage conditions for Sphinganine-1-phosphate (d17:0)?

For long-term stability, Sphinganine-1-phosphate (d17:0) should be stored at -20°C.[3][4] Stock solutions, once prepared, should also be stored at -20°C to maintain their integrity.[5]

Q3: In which solvent should I dissolve my Sphinganine-1-phosphate (d17:0) standard?

Sphinganine-1-phosphate (d17:0) has limited solubility in common solvents like DMSO and PBS.[3] For preparing stock solutions, it is recommended to use a mixture of DMSO and concentrated hydrochloric acid (100:2, v/v).[5] For working solutions, a mixture of methanol (B129727) and water (1:1, v/v) can be used.[5] Some protocols also use methanol for the final resuspension of the lipid extract before injection.[6]

Q4: What are the expected precursor and product ions for Sphinganine-1-phosphate (d17:0) in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization (ESI), Sphinganine-1-phosphate (d17:0) will typically form a protonated precursor ion [M+H]⁺. The exact m/z will be approximately 368.4.[7] Upon collision-induced dissociation, a characteristic product ion is formed by the neutral loss of the phosphate (B84403) group and a water molecule, resulting in a fragment with an m/z of approximately 252.4.[7]

Troubleshooting Guide

Issue 1: Low or No Signal for Sphinganine-1-phosphate (d17:0)

A weak or absent signal is a common challenge in the analysis of sphingolipids. The following steps can help to identify and resolve the root cause.

Troubleshooting Workflow for Low Signal

start Low/No Signal Detected check_ms Verify MS Instrument Performance start->check_ms check_standard Assess Standard Integrity check_ms->check_standard No Issue solution_ms Solution: Tune MS parameters (ion source, collision energy). check_ms->solution_ms Issue Found check_extraction Evaluate Sample Extraction Efficiency check_standard->check_extraction No Issue solution_standard Solution: Prepare fresh standard. Verify storage. check_standard->solution_standard Issue Found check_lc Optimize LC Separation check_extraction->check_lc No Issue solution_extraction Solution: Optimize extraction protocol (solvent, pH). check_extraction->solution_extraction Issue Found solution_lc Solution: Adjust gradient, column, mobile phase. check_lc->solution_lc Issue Found end Signal Improved solution_ms->end solution_standard->end solution_extraction->end solution_lc->end

Caption: Troubleshooting workflow for low d17:0 S1P signal.

Potential Cause Recommended Action
Poor Ionization Efficiency Optimize ESI source parameters. The addition of formic acid (0.2%) and ammonium (B1175870) formate (B1220265) (at least 10 mM) to the mobile phase can improve ionization efficiency.[8] Consider that sphingomyelins, which are often abundant, can cause ion suppression.[9]
Inefficient Extraction Sphingoid base 1-phosphates can be challenging to extract. A single-phase extraction using a butanol-based or acidified chloroform/methanol protocol is often more effective than traditional two-phase methods.[8][10] Alkaline hydrolysis can be employed to reduce interfering phospholipids, but be aware that it can degrade sphinganine.[10]
Standard Degradation Ensure that the Sphinganine-1-phosphate (d17:0) standard has been stored correctly at -20°C and has not expired.[3][4] Prepare fresh working solutions from the stock.
Suboptimal MS/MS Parameters Infuse the standard directly into the mass spectrometer to optimize declustering potential, focusing potential, and collision energy for the specific instrument being used.[7]
Matrix Effects The sample matrix can suppress the ionization of the analyte. To mitigate this, ensure efficient chromatographic separation from other lipids. Using a surrogate matrix, such as 4% BSA, for the calibration curve can also help to correct for matrix effects.[5]
Issue 2: Poor Peak Shape and Carryover

Poor chromatography can lead to inaccurate quantification. Sphingosine-1-phosphate is known to be challenging due to its polar phosphate group, which can cause peak tailing.[11]

Potential Cause Recommended Action
Peak Tailing The presence of a polar phosphate group can lead to peak broadening.[11] Some methods address this by using dephosphorylation with hydrogen fluoride (B91410) (HF) to analyze the more chromatographically amenable sphingosine (B13886) surrogate.[11] However, this adds a step to the sample preparation.
Sample Carryover S1P is known to cause carryover issues in LC systems. Introduce multiple blank injections after high-concentration samples to ensure the system is clean.
Inappropriate LC Column A C18 reversed-phase column is commonly used for sphingolipid analysis.[7][12] For more polar sphingolipids, hydrophilic interaction liquid chromatography (HILIC) can provide better peak shapes and shorter analysis times.[8]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted from established methods for the extraction of S1P and related lipids from plasma samples.[6][11]

Materials:

  • Plasma sample

  • Internal Standard (10 µM C17-S1P in Methanol)

  • 18.5% HCl

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Phosphate Buffered Saline (PBS)

  • Glass centrifuge vials

Procedure:

  • Transfer 50-200 µl of plasma into a glass centrifuge vial and adjust the volume to 1 ml with PBS.[6]

  • Add 10 µl of the 10 µM internal standard solution (C17-S1P in MeOH).[6]

  • Add 300 µl of 18.5% HCl.[6]

  • Add 1 ml of MeOH and 2 ml of CHCl₃.[6]

  • Vortex the mixture for 10 minutes at maximum speed.[6]

  • Centrifuge for 3 minutes at 1,900 x g.[6]

  • Carefully transfer the lower organic (CHCl₃) phase to a new glass vial.[6]

  • Add another 2 ml of CHCl₃ to the remaining aqueous phase, vortex, and centrifuge again.[6]

  • Combine this second CHCl₃ phase with the first one.[6]

  • Evaporate the pooled CHCl₃ to dryness under a stream of nitrogen or using a vacuum rotator at 60°C.[6]

  • Reconstitute the dried lipid extract in 100 µl of MeOH:CHCl₃ (4:1, v/v).[6]

  • Vortex for 1 minute at maximum speed and transfer to an autosampler vial for LC-MS/MS analysis.[6]

Experimental Workflow for S1P Analysis

sample_prep Sample Preparation (Plasma + IS) extraction Lipid Extraction (Acidified CHCl₃/MeOH) sample_prep->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation LC Separation (Reversed-Phase C18) dry_recon->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for d17:0 S1P analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Parameters

The following are example starting parameters for an LC-MS/MS method for S1P analysis. These should be optimized for your specific instrumentation.

Liquid Chromatography Parameters

Parameter Value
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm)[12]
Mobile Phase A Water with 1% formic acid[6]
Mobile Phase B Methanol[6]
Flow Rate 0.3 ml/min[6]
Gradient 0-0.5 min: 10% to 100% B; 0.5-15 min: Hold 100% B; 15.1-20 min: Re-equilibrate at 10% B[6]
Column Temperature 40°C[12]

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI)[13]
Scan Type Multiple Reaction Monitoring (MRM)[11]
MRM Transition for d17:0 S1P Q1: m/z 368.4 -> Q3: m/z 252.4[7]
MRM Transition for d18:1 S1P Q1: m/z 380.4 -> Q3: m/z 264.4[5]

Quantitative Data Summary

The following table summarizes key quantitative metrics from validated LC-MS/MS methods for S1P analysis.

Method Parameter Reported Value Reference
Lower Limit of Quantification (LLOQ) 25 ng/mL[5]
Linear Range 25-600 ng/mL[5]
Recovery 80% - 98%[5]
Intra- and Inter-batch Precision < 10%[5]

Signaling Pathway

Sphinganine-1-phosphate is a bioactive lipid that, like its unsaturated counterpart sphingosine-1-phosphate, acts as a ligand for S1P receptors, initiating downstream signaling cascades involved in various cellular processes.

Simplified S1P Signaling Pathway

S1P Sphinganine-1-Phosphate (S1P) S1PR S1P Receptor (S1PR) S1P->S1PR Binds to G_protein G-protein Activation S1PR->G_protein downstream Downstream Effectors (e.g., PI3K, Rac) G_protein->downstream cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response

Caption: Simplified S1P signaling pathway.

References

Technical Support Center: Analysis of Sphinganine-1-phosphate (d17:0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Sphinganine-1-phosphate (d17:0), often used as an internal standard in sphingolipid analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Sphinganine-1-phosphate (d17:0), with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression or enhancement for my Sphinganine-1-phosphate (d17:0) internal standard. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex biological samples.[1] These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the target analyte.[1] For Sphinganine-1-phosphate (d17:0), common sources of interference include phospholipids, salts, and other small molecules present in plasma, serum, or tissue extracts.

To troubleshoot this issue, consider the following steps:

  • Evaluate Your Sample Preparation Method: The choice of extraction method significantly impacts the cleanliness of your sample and the extent of matrix effects. For sphingolipids like Sphinganine-1-phosphate, different extraction protocols show varying efficiencies and abilities to remove interfering substances.[2][3] A comparison of common methods is provided in Table 1.

  • Optimize Chromatographic Separation: Inadequate chromatographic resolution can lead to co-elution of matrix components with your analyte. To address this:

    • Adjust the Gradient: Modify the mobile phase gradient to better separate Sphinganine-1-phosphate (d17:0) from interfering peaks.

    • Consider a Different Column: A column with a different chemistry (e.g., a different C18 phase or a HILIC column) might provide the necessary selectivity.

  • Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could contribute to matrix effects.

Question: My recovery of Sphinganine-1-phosphate (d17:0) is low and inconsistent. What could be the problem?

Answer:

Low and variable recovery is often linked to the sample extraction procedure. The physicochemical properties of Sphinganine-1-phosphate (a polar head group and a long hydrocarbon tail) can make its extraction challenging.

  • Inefficient Extraction Method: As shown in Table 1, some extraction methods, like the two-phase MTBE protocol, exhibit poor recovery for sphinganine (B43673) and its phosphorylated form.[2][3] The single-phase butanol method has been shown to provide good recovery for a broad range of sphingolipids, including Sphinganine-1-phosphate.[2][3]

  • Improper pH: The pH of the extraction solvent can influence the recovery of Sphinganine-1-phosphate. Acidifying the extraction solvent can improve the recovery of sphingolipids.

  • Adsorption to Surfaces: Sphingolipids can adsorb to glass and plastic surfaces. Using low-adsorption vials and minimizing sample transfer steps can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in Sphinganine-1-phosphate (d17:0) analysis?

A1: The primary cause of matrix effects is the co-elution of other molecules from the biological sample (e.g., plasma, tissue homogenate) with Sphinganine-1-phosphate (d17:0) during chromatographic separation.[1] These co-eluting compounds can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1]

Q2: Why is Sphinganine-1-phosphate (d17:0) used as an internal standard?

A2: Sphinganine-1-phosphate (d17:0) is a close structural analog to endogenous sphingolipids like sphingosine-1-phosphate (S1P).[4] By using a stable isotope-labeled or odd-chain internal standard like d17:0, it is assumed to behave similarly to the endogenous analyte during sample preparation and LC-MS/MS analysis. This helps to correct for variations in extraction efficiency and matrix effects, leading to more accurate quantification.

Q3: Which sample preparation method is best for minimizing matrix effects for Sphinganine-1-phosphate (d17:0)?

A3: The single-phase butanol extraction method has been demonstrated to provide good recoveries for a wide range of sphingolipids, including sphinganine and its phosphorylated forms, when compared to other methods like methyl tert-butyl ether (MTBE) extraction.[2][3] This method is effective at removing many of the interfering matrix components.

Q4: Can I use a protein precipitation method for sample preparation?

A4: While simple, a straightforward protein precipitation with a solvent like methanol (B129727) may not be sufficient to remove all interfering matrix components, particularly phospholipids, which are a major source of ion suppression in lipid analysis. For cleaner samples and reduced matrix effects, a liquid-liquid extraction method is generally recommended.

Q5: How can I visually assess if matrix effects are impacting my analysis?

A5: A common method is to perform a post-column infusion experiment. In this setup, a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is then injected onto the column, any dips or rises in the analyte's signal as the matrix components elute indicate regions of ion suppression or enhancement, respectively.

Data Presentation

Table 1: Comparison of Extraction Method Recoveries for Sphingolipids

Sphingolipid ClassButanol Single Phase Recovery (%)MTBE Two Phase Recovery (%)MTBE Single Phase Recovery (%)
SphingosineGoodPoorPoor
Sphinganine Good Poor Poor
Sphinganine-1-Phosphate Good Poor Improved but not optimal
Sphingosine-1-PhosphateGoodPoorImproved but not optimal
CeramidesGoodGoodGood
Ceramide-1-PhosphateGoodGoodGood
SphingomyelinsGoodGoodGood
HexosylceramidesGoodGoodGood
Data summarized from studies comparing extraction efficiencies.[2][3]

Experimental Protocols

Detailed Methodology: Single-Phase Butanol Extraction

This protocol is adapted from published methods for the extraction of sphingolipids from plasma or whole blood.[2][3]

Materials:

  • 1-Butanol (B46404)

  • Methanol

  • Internal standard solution (containing Sphinganine-1-phosphate (d17:0))

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 10 µL of plasma or whole blood, add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing the internal standards.

  • Vortex the mixture vigorously for 10-15 seconds.

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. This single-phase extract can be directly injected.

Visualizations

Sphingosine_1_Phosphate_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphinganine Sphinganine Ceramide->Sphinganine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1PR S1P Receptors (S1PR1-5) S1P->S1PR GPCR_Signaling G-Protein Coupled Receptor Signaling S1PR->GPCR_Signaling Cellular_Responses Cellular Responses (e.g., proliferation, survival, migration) GPCR_Signaling->Cellular_Responses SA1P Sphinganine-1-Phosphate (SA1P) Sphinganine->SA1P Sphingosine Kinase

Caption: Simplified signaling pathway of Sphingosine-1-Phosphate (S1P) and its relation to Sphinganine-1-Phosphate.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Internal Standard (Sphinganine-1-phosphate d17:0) Sample->IS_Spike Extraction Single-Phase Butanol Extraction IS_Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of Sphinganine-1-phosphate (d17:0).

Troubleshooting_Workflow Start Start: Ion Suppression/ Enhancement Observed Check_Extraction Is the sample preparation method optimal? Start->Check_Extraction Change_Extraction Action: Switch to a more effective extraction method (e.g., single-phase butanol) Check_Extraction->Change_Extraction No Check_Chroma Is the chromatographic separation adequate? Check_Extraction->Check_Chroma Yes Change_Extraction->Check_Chroma Optimize_Chroma Action: Optimize LC gradient or change column Check_Chroma->Optimize_Chroma No Dilute_Sample Is the analyte concentration high enough for dilution? Check_Chroma->Dilute_Sample Yes Optimize_Chroma->Dilute_Sample Perform_Dilution Action: Dilute the sample extract Dilute_Sample->Perform_Dilution Yes End End: Matrix Effect Minimized Dilute_Sample->End No Perform_Dilution->End

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Stability of Sphinganine-1-phosphate (d17:0) during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sphinganine-1-phosphate (d17:0) during sample storage and preparation. This resource is intended for researchers, scientists, and drug development professionals.

Introduction to Sphinganine-1-Phosphate (d17:0)

Sphinganine-1-phosphate (d17:0), an odd-chain sphingolipid, plays a crucial role in various cellular processes and is increasingly studied as a potential biomarker and therapeutic target. Accurate quantification of d17:0 is paramount for reliable experimental outcomes. However, its stability can be compromised during sample handling, storage, and preparation, leading to inaccurate measurements. This guide provides evidence-based recommendations to ensure the integrity of your samples.

Signaling Pathway Involving Sphinganine-1-Phosphate

The biosynthesis and degradation of sphinganine-1-phosphate are part of the larger sphingolipid metabolic pathway. Understanding this pathway is crucial for troubleshooting unexpected changes in d17:0 levels.

cluster_DeNovo De Novo Synthesis cluster_Ceramide_Synth Ceramide Synthesis cluster_Salvage Salvage Pathway cluster_S1P_Metabolism S1P Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (B43673) (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) 3KSR Dihydroceramides Dihydroceramides Sphinganine (d18:0)->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Sphingosine (B13886) Sphingosine Ceramides->Sphingosine Ceramidases Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramides Hydrolases Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SPHK1/2 Sphinganine (d17:0) Sphinganine (d17:0) Sphinganine-1-Phosphate (d17:0) Sphinganine-1-Phosphate (d17:0) Sphinganine (d17:0)->Sphinganine-1-Phosphate (d17:0) SPHK1/2 Sphinganine-1-Phosphate (d17:0)->Sphinganine (d17:0) SPP1/2 Phosphoethanolamine + Fatty Aldehyde Phosphoethanolamine + Fatty Aldehyde Sphingosine-1-Phosphate (S1P)->Phosphoethanolamine + Fatty Aldehyde SPL

Caption: Simplified Sphingolipid Metabolism Pathway.

Quantitative Stability Data

The following tables summarize the stability of sphinganine-1-phosphate (d17:0) and related compounds under various storage and handling conditions.

Table 1: Short-Term and Long-Term Stability of Sphinganine-1-Phosphate (d17:0) in Human Plasma

Storage ConditionDurationAnalyteStability (% Recovery)Reference
Room Temperature (25°C)6 hoursS1P (d17:0)95 - 105%[1]
Refrigerated (4°C)6 hoursS1P (d17:0)95 - 105%[1]
Frozen (-20°C)9 daysS1P (d17:0)95 - 105%[1]
Room Temperature24 hoursSA1P (general)Stable[2]
Autosampler (4°C)18 hoursS1P (d17:0)95 - 105%[1]

Table 2: Freeze-Thaw Stability of Sphingolipids in Human EDTA Plasma

AnalyteNumber of Freeze-Thaw CyclesObservationReference
Sphingosine-1-Phosphate (S1P)RepeatedIncreased levels[3]
Sphingosine (SPH)RepeatedIncreased levels[3]
Sphinganine-1-Phosphate (SA1P)Not specifiedLikely similar to S1PInferred

Note: Specific quantitative data for the percentage increase of sphinganine-1-phosphate (d17:0) after a set number of freeze-thaw cycles is currently limited in published literature. However, based on the behavior of structurally similar sphingolipids, an increase in concentration is expected.

Table 3: Stability of Pure Sphinganine-1-Phosphate (d17:0) Standard

Storage ConditionDurationFormStabilityReference
-20°C≥ 4 yearsCrystalline SolidStable[4]

Experimental Protocols

Accurate measurement of sphinganine-1-phosphate (d17:0) requires meticulous sample preparation and analysis. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of Sphinganine-1-Phosphate from Plasma

This protocol is adapted from a validated LC-MS/MS method for sphingolipid analysis.[1]

Materials:

  • Human plasma (EDTA)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Internal Standard (IS) solution: A mixture of odd-chain sphingolipids (e.g., S1P d17:1) in methanol/chloroform (2:1, v/v) with 0.1% TFA.

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of methanol/chloroform (2:1, v/v) with 0.1% TFA.

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate volume of LC-MS mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of Sphinganine-1-Phosphate (d17:0)

This is a general workflow for the quantification of d17:0 using a triple quadrupole mass spectrometer.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 100% B over 5 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 50% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for S1P (d17:0): m/z 368.3 → 252.3

  • MRM Transition for Internal Standard (e.g., S1P d17:1): m/z 366.3 → 250.3

  • Collision Energy and other parameters: Optimize for the specific instrument.

Caption: Experimental Workflow for d17:0 Analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of sphinganine-1-phosphate (d17:0).

Question 1: My measured sphinganine-1-phosphate (d17:0) levels are unexpectedly high. What could be the cause?

Answer:

Several factors during sample handling and preparation can lead to artificially elevated d17:0 levels.

  • Delayed Plasma Separation: If whole blood is stored at room temperature for an extended period before centrifugation, cellular components, particularly platelets and red blood cells, can release sphingolipids, leading to an increase in plasma concentrations.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can cause cell lysis and release of intracellular sphingolipids.[3] It is crucial to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use volumes upon initial processing is highly recommended.

  • Hemolysis: Hemolyzed samples will have significantly higher concentrations of sphingolipids due to their release from red blood cells. Visually inspect your plasma samples for any pink or red discoloration.

High d17:0 Levels High d17:0 Levels Delayed Plasma Separation Delayed Plasma Separation High d17:0 Levels->Delayed Plasma Separation Potential Cause Multiple Freeze-Thaw Cycles Multiple Freeze-Thaw Cycles High d17:0 Levels->Multiple Freeze-Thaw Cycles Potential Cause Sample Hemolysis Sample Hemolysis High d17:0 Levels->Sample Hemolysis Potential Cause

Caption: Troubleshooting High d17:0 Measurements.

Question 2: What are the best practices for long-term storage of plasma samples for sphinganine-1-phosphate (d17:0) analysis?

Answer:

For long-term storage, it is recommended to store plasma samples at -80°C. While specific long-term stability data for d17:0 at -80°C is limited, studies on other sphingolipids suggest that this temperature is adequate for preserving sample integrity for extended periods. To avoid the detrimental effects of freeze-thaw cycles, it is critical to aliquot plasma into single-use tubes before the initial freezing.

Question 3: How stable is sphinganine-1-phosphate (d17:0) during the extraction process?

Answer:

The stability of d17:0 during extraction is highly dependent on the protocol used. The provided protocol, which involves rapid protein precipitation and lipid extraction at low temperatures, is designed to minimize enzymatic degradation. It is crucial to work efficiently and keep samples on ice whenever possible. The use of an appropriate internal standard added at the beginning of the extraction process is essential to correct for any analyte loss during sample preparation.

Question 4: Can I use serum instead of plasma for sphinganine-1-phosphate (d17:0) analysis?

Answer:

While it is possible to measure d17:0 in serum, it is important to be aware that serum levels of sphingolipids are generally higher than in plasma. This is because the clotting process activates platelets, leading to the release of their sphingolipid content. Therefore, if you are interested in the circulating levels of d17:0, EDTA plasma is the recommended sample type. If using serum, it is crucial to be consistent with the sample type throughout your study.

Question 5: My internal standard recovery is low. What are the possible reasons?

Answer:

Low recovery of the internal standard can be due to several factors:

  • Incomplete Extraction: Ensure that the solvent-to-plasma ratio is correct and that the sample is vortexed thoroughly to ensure complete protein precipitation and lipid extraction.

  • Pipetting Errors: Inaccurate pipetting of the internal standard or the sample can lead to variability.

  • Adsorption to Surfaces: Sphingolipids can be "sticky" and adsorb to certain plastics. Using low-retention polypropylene (B1209903) tubes and pipette tips can help minimize this issue.

  • Degradation: While less likely with a stable internal standard, ensure that the internal standard stock solution has been stored correctly and has not expired.

By adhering to the guidelines and protocols outlined in this technical support center, researchers can enhance the accuracy and reliability of their sphinganine-1-phosphate (d17:0) measurements, leading to more robust and reproducible scientific findings.

References

Technical Support Center: Optimizing Chromatographic Separation of Sphinganine-1-Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sphinganine-1-Phosphate (Sa1P) isomer separation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Sa1P isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of Sphinganine-1-phosphate (Sa1P) isomers?

A1: The primary challenges in separating Sa1P isomers stem from their structural similarity. Stereoisomers, such as the D-erythro and L-threo forms, have identical masses and similar physicochemical properties, making them difficult to resolve using standard reverse-phase liquid chromatography (LC). Key issues include:

  • Co-elution: Isomers often elute at or very near the same time, resulting in poor resolution.

  • Peak Broadening: The polar phosphate (B84403) group can interact with the stationary phase or metal components of the LC system, leading to broad, asymmetric peaks.

  • Low Abundance: Endogenous levels of specific Sa1P isomers can be very low, requiring highly sensitive and selective analytical methods.

Q2: What type of chromatography is best suited for separating Sa1P isomers?

A2: Chiral chromatography is the most effective technique for separating stereoisomers of Sa1P. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both normal-phase and reverse-phase chiral chromatography can be employed, and the choice depends on the specific CSP and the sample matrix.

Q3: How can I improve the peak shape of my Sa1P isomers?

A3: Poor peak shape, such as broadening or tailing, is a common issue. To improve it:

  • Mobile Phase Optimization: Additives like formic acid or ammonium (B1175870) formate (B1220265) can help to reduce peak tailing by minimizing interactions with the stationary phase.

  • Column Choice: Using a column with a stationary phase designed to minimize interactions with polar analytes can be beneficial.

  • System Cleanliness: Ensure the LC system is free from metal contaminants that can interact with the phosphate group.

  • Derivatization: While this adds a step to the workflow, derivatizing the phosphate group can sometimes improve peak shape and chromatographic performance.

Q4: What are the key parameters to optimize in the mass spectrometer for Sa1P isomer analysis?

A4: For sensitive and specific detection of Sa1P isomers by tandem mass spectrometry (MS/MS), it is crucial to optimize the following:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sphingolipids.

  • Precursor and Product Ions: Determine the optimal precursor ion (e.g., [M+H]+) and the most abundant and specific product ions for multiple reaction monitoring (MRM) transitions.

  • Collision Energy: Optimize the collision energy for each MRM transition to ensure efficient fragmentation and maximal signal intensity.

  • Source Parameters: Fine-tune parameters such as drying gas temperature, nebulizer pressure, and capillary voltage to maximize ion generation and transmission.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of Sa1P isomers.

Issue 1: Poor or No Resolution of Isomers
Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for Sa1P isomers. Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).
Suboptimal Mobile Phase Composition The mobile phase composition is critical for chiral recognition. Systematically vary the organic modifier (e.g., methanol (B129727), isopropanol, acetonitrile) and its concentration. For reverse-phase, adjust the pH of the aqueous component.
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. Try reducing the flow rate to increase the interaction time with the CSP, which can improve resolution.
Inadequate Temperature Control Temperature can significantly impact chiral separation. Experiment with different column temperatures. A stable temperature is crucial for reproducible results.
Issue 2: Peak Splitting or Shoulders
Potential Cause Recommended Solution
Co-elution of Isomers If the peaks are not baseline-resolved, they may appear as split peaks or shoulders. Optimize the mobile phase, flow rate, and temperature to improve separation.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Blocked Column Frit Particulates from the sample or mobile phase can block the column inlet frit, causing peak splitting. Reverse-flush the column or replace the frit.
Void at the Column Inlet A void in the packing material at the top of the column can cause the sample to travel through different paths, resulting in split peaks. Replace the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Poor Signal Intensity or Sensitivity
Potential Cause Recommended Solution
Suboptimal Mass Spectrometry Parameters Re-optimize ESI source parameters, MRM transitions, and collision energies for Sa1P.
Ion Suppression Co-eluting matrix components can suppress the ionization of Sa1P. Improve chromatographic separation to resolve Sa1P from interfering compounds. Consider more rigorous sample preparation.
Inefficient Sample Extraction The extraction method may not be efficient for Sa1P. Optimize the extraction solvent and pH. Protein precipitation followed by liquid-liquid extraction is a common approach.
Analyte Degradation Sa1P may be susceptible to degradation. Ensure samples are stored properly (at -80°C) and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS for Sa1P Isomer Separation

This protocol is a representative method for the chiral separation of Sa1P isomers. Optimization will be required for specific instrumentation and samples.

1. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add an internal standard (e.g., C17-Sa1P).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., chloroform/methanol mixture) and adjusting the pH to facilitate the extraction of Sa1P into the organic phase.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Isopropanol with 0.1% formic acid.

  • Gradient: Optimize the gradient to achieve separation. A shallow gradient is often beneficial for resolving closely eluting isomers.

  • Flow Rate: 0.2 - 0.5 mL/min (lower flow rates often improve chiral resolution).

  • Column Temperature: 25 - 40°C (temperature should be carefully controlled and optimized).

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI, positive ion mode.

  • MRM Transitions:

    • Sa1P: Monitor the transition from the precursor ion (m/z) to the most abundant and specific product ion.

    • Internal Standard: Monitor the corresponding transition for the internal standard.

  • Optimization: Optimize all relevant MS parameters as previously described.

Data Presentation

The following tables provide an example of how to present quantitative data from the separation of Sa1P isomers. Note: The values presented here are for illustrative purposes only and will vary depending on the experimental conditions.

Table 1: Chromatographic Parameters for Sa1P Isomers

ParameterD-erythro-Sa1PL-threo-Sa1P
Retention Time (min) 10.211.5
Peak Width (min) 0.30.3
Asymmetry Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.5}

Table 2: Mass Spectrometry Parameters for Sa1P

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sa1P 382.3266.325100
C17-Sa1P (IS) 368.3252.325100

Visualizations

Sphinganine-1-Phosphate Signaling Pathway

Sphinganine-1-phosphate (Sa1P) is a bioactive lipid mediator that, similar to the more extensively studied Sphingosine-1-phosphate (S1P), is involved in various cellular processes. It is produced from sphinganine (B43673) through the action of sphingosine (B13886) kinases and can be dephosphorylated back to sphinganine or irreversibly degraded.

Sa1P_Signaling_Pathway Sphinganine Sphinganine SphK Sphingosine Kinase (SphK) Sphinganine->SphK Sa1P Sphinganine-1-Phosphate (Sa1P) Sa1P_Phosphatase Sa1P Phosphatase Sa1P->Sa1P_Phosphatase Dephosphorylation Sa1P_Lyase Sa1P Lyase Sa1P->Sa1P_Lyase Irreversible Degradation S1P_Receptors S1P Receptors (S1PR1-5) Sa1P->S1P_Receptors Extracellular Signaling SphK->Sa1P Phosphorylation Sa1P_Phosphatase->Sphinganine Degradation_Products Degradation Products (Ethanolamine phosphate + Hexadecanal) Sa1P_Lyase->Degradation_Products Cellular_Responses Cellular Responses (e.g., proliferation, survival, migration) S1P_Receptors->Cellular_Responses

Caption: Simplified signaling pathway of Sphinganine-1-Phosphate (Sa1P).

Experimental Workflow for Sa1P Isomer Analysis

The following diagram illustrates the logical flow of an experiment designed to separate and quantify Sa1P isomers from a biological sample.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of Sa1P isomers.

Enhancing sensitivity for detection of atypical sphingoid bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the detection of atypical sphingoid bases.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of atypical sphingoid bases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Signal Intensity or No Detectable Peaks for Atypical Sphingoid Bases

  • Question: I am not detecting my target atypical sphingoid bases, or the signal intensity is very low. What are the potential causes and solutions?

  • Answer: Low or undetectable signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

    • Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration of the analyte is too low, the signal may be below the limit of detection (LOD) of the instrument. Conversely, overly concentrated samples can lead to ion suppression.[1]

    • Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used for sphingolipids.[2] Experiment with different ESI source parameters (e.g., spray voltage, gas flows, and temperature) to optimize the ionization of your specific atypical sphingoid bases.[1]

    • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1] An out-of-tune instrument can lead to poor sensitivity and mass accuracy.

    • Sample Preparation and Extraction: Inefficient extraction of atypical sphingoid bases from the sample matrix can result in low signal. Review your extraction protocol. A common method involves a single-phase extraction for high recovery of long-chain bases.[3] Ensure that the solvents used are appropriate for the polarity of the analytes.

    • Chromatographic Conditions: Suboptimal liquid chromatography (LC) conditions can lead to poor peak shape and reduced sensitivity. Ensure that your mobile phase composition and gradient are optimized for the separation of your target analytes. A reversed-phase C18 column is often suitable for sphingolipid analysis.[4][5]

Issue 2: Inaccurate Mass Measurement and Poor Resolution

  • Question: My mass spectrometer is showing inaccurate mass measurements for my target atypical sphingoid bases, and the resolution is poor. How can I address this?

  • Answer: Accurate mass determination is critical for the confident identification of compounds.[1] Here are some troubleshooting steps:

    • Mass Calibration: Perform a mass calibration across the desired mass range using an appropriate calibration standard. Incorrect or infrequent calibration is a primary cause of mass accuracy issues.[1]

    • Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants within the system or instrument drift over time can negatively affect mass accuracy and resolution.[1]

    • Interference from Isobaric Species: Atypical sphingoid bases may have isobaric interferences from other lipids in the sample. High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different elemental compositions. Additionally, optimizing chromatographic separation can resolve isobaric compounds.[4]

Issue 3: High Background Noise and Baseline Drift

  • Question: I am observing high background noise and a drifting baseline in my chromatograms, which is making it difficult to detect low-abundance atypical sphingoid bases. What can I do to improve this?

  • Answer: A stable baseline and low background noise are essential for detecting low-abundance analytes.[1] Consider the following:

    • Optimize Chromatography: Fine-tune your chromatographic conditions to achieve a stable baseline. This may involve adjusting the mobile phase composition or the gradient profile.[1]

    • Detector Settings: Adjust the detector settings, such as the gain and filter settings, to minimize noise.[1]

    • Solvent and Sample Purity: Use high-purity LC-MS grade solvents and ensure your sample is free from contaminants that could contribute to background noise.

    • System Contamination: A contaminated LC system or mass spectrometer ion source can be a significant source of background noise. Perform regular cleaning and maintenance of your system.

Issue 4: Peak Splitting or Broadening

  • Question: The peaks for my atypical sphingoid bases are split or broad, which is affecting quantification. What could be the cause?

  • Answer: Poor peak shape can compromise both qualitative and quantitative analysis.[1] Here are potential causes and solutions:

    • Column and Sample Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening. Ensure proper sample preparation and regular column maintenance.[1]

    • Ionization Conditions: Adjusting ionization conditions, such as source parameters and gas flows, can sometimes help reduce peak broadening.[1]

    • Injection Volume and Solvent: Injecting too large a volume or using an injection solvent that is too strong compared to the initial mobile phase can cause peak distortion.

    • Column Overloading: Injecting too much sample onto the column can lead to peak broadening. Try diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What are atypical sphingoid bases and how are they formed?

A1: Atypical sphingoid bases are variants of the canonical sphingoid bases that lack the hydroxyl group at the C1 position.[6] They are formed when the enzyme serine palmitoyltransferase (SPT) uses alternative amino acids instead of serine. For example, the condensation of palmitoyl-CoA with alanine (B10760859) produces 1-deoxysphinganine, and with glycine (B1666218), it produces 1-deoxymethylsphinganine.[7]

Q2: Why is enhancing the sensitivity for the detection of atypical sphingoid bases important?

A2: Elevated levels of atypical sphingoid bases have been associated with several human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes mellitus, metabolic syndrome, and nonalcoholic steatohepatitis.[7] Therefore, sensitive and accurate detection is crucial for understanding their pathological roles and for their potential use as disease biomarkers.[8]

Q3: What are the recommended LC-MS/MS parameters for sensitive detection of atypical sphingoid bases?

A3: For sensitive detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The mobile phase often consists of a mixture of acetonitrile, water, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[4][5]

Q4: How can I ensure accurate quantification of atypical sphingoid bases?

A4: Accurate quantification relies on the use of appropriate internal standards. Ideally, stable isotope-labeled versions of the analytes of interest should be used to correct for matrix effects and variations in extraction efficiency and instrument response.[8] If specific standards are unavailable, a class-specific internal standard can be used, but it's important to be aware of potential differences in fragmentation and ionization efficiency.[4]

Q5: What are some common challenges in the analysis of atypical sphingoid bases?

A5: Key challenges include their low abundance in biological samples compared to canonical sphingolipids, the presence of isobaric and isomeric species that can interfere with detection, and the need for highly sensitive and specific analytical methods.[2][9] Proper chromatographic separation and high-resolution mass spectrometry can help overcome some of these challenges.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the detection and abundance of atypical sphingoid bases from various studies.

Table 1: Levels of 1-Deoxysphinganine (dSA) in HCT116 Cells During Serine/Glycine (SG) Starvation

Time of SG Starvation (hours)1-Deoxysphinganine (dSA) Levels (relative to control)
01.0
6~1.5
12~2.0
18~4.5
24~6.0

Data adapted from a study on HCT116 cancer cells, showing a time-dependent increase in dSA levels upon serine and glycine withdrawal.[7]

Table 2: Comparison of Sphingoid and Deoxysphingoid Bases in Mouse Nervous System Tissues

TissueSphinganineSphingosine (B13886)DeoxySADeoxySO
Brain DetectedDetectedDetectedBelow Limit of Quantification
Spinal Cord Not DetectedDetectedDetectedBelow Limit of Quantification
Sciatic Nerve DetectedDetectedBelow Limit of QuantificationBelow Limit of Quantification

This table illustrates the differential distribution of sphingoid and deoxysphingoid bases across different mouse nervous system tissues.[10]

Experimental Protocols

Protocol 1: Extraction of Atypical Sphingoid Bases from Biological Samples

This protocol is a general guideline for the extraction of sphingolipids, including atypical sphingoid bases, from biological samples such as cell pellets or tissue homogenates.

  • Homogenization: Homogenize the sample (e.g., cell pellet or tissue) in a suitable buffer.

  • Addition of Internal Standards: Add a known amount of an appropriate internal standard mixture to the homogenate.

  • Solvent Extraction:

    • Add a mixture of organic solvents, such as methanol (B129727) and chloroform (B151607), to the sample. A common ratio is 2:1 (v/v) chloroform:methanol.

    • Vortex the mixture thoroughly to ensure complete mixing.

    • For a two-phase extraction, add chloroform and water to separate the phases. The lower organic phase will contain the lipids.

    • For a single-phase extraction, which can offer high recovery for long-chain bases, specific protocols should be followed.[3]

  • Phase Separation: Centrifuge the sample to achieve clear phase separation.

  • Collection of Lipid Extract: Carefully collect the lipid-containing phase (typically the lower organic phase) and transfer it to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Atypical Sphingoid Bases

This protocol provides a general framework for the LC-MS/MS analysis of atypical sphingoid bases.

  • Liquid Chromatography (LC) System:

    • Column: Use a reversed-phase column, such as an Ascentis Express C18 column (150 x 2.1 mm, 2.7 µm).[4]

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

    • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

    • Gradient: Develop a suitable gradient to separate the analytes of interest. A typical run time is around 25 minutes.[4]

    • Flow Rate: A flow rate of 0.5 mL/min is often used.[4]

  • Mass Spectrometry (MS) System:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[4]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each target atypical sphingoid base and internal standard.

    • Optimization: Optimize collision energy and other MS parameters for each MRM transition to maximize sensitivity.[3]

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Calculate the concentration of each analyte using the ratio of its peak area to that of the corresponding internal standard and a calibration curve.

Visualizations

Sphingolipid_Biosynthesis cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Deoxyketosphinganine 1-Deoxy-3-ketosphinganine PalmitoylCoA->Deoxyketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-Keto-reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES1/2 Alanine L-Alanine Alanine->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine (dSA) Deoxyketosphinganine->Deoxysphinganine 3-Keto-reductase Deoxydihydroceramide 1-Deoxydihydroceramide Deoxysphinganine->Deoxydihydroceramide Ceramide Synthase SPT Serine Palmitoyltransferase (SPT) SPT->Ketosphinganine SPT->Deoxyketosphinganine

Caption: Biosynthesis of canonical and atypical sphingoid bases.

Experimental_Workflow Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (with Internal Standards) Sample->Extraction LCMS LC-MS/MS Analysis (Reversed-Phase C18, ESI+) Extraction->LCMS Data Data Processing (Peak Integration, Quantification) LCMS->Data Result Concentration of Atypical Sphingoid Bases Data->Result

Caption: General experimental workflow for atypical sphingoid base analysis.

References

Addressing peak broadening in Sphinganine-1-phosphate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Sphinganine-1-Phosphate (S1P), with a primary focus on resolving peak broadening issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to peak broadening in S1P chromatography in a question-and-answer format.

Q1: Why am I observing broad or tailing peaks for Sphinganine-1-Phosphate in my chromatogram?

A1: Peak broadening and tailing are common challenges in S1P analysis due to its unique chemical properties. The primary reasons include:

  • Zwitterionic Nature: S1P contains both a positively charged amino group and a negatively charged phosphate (B84403) group, making it a zwitterion. This can lead to strong interactions with the stationary phase, causing peak tailing.[1][2]

  • Polar Phosphate Group: The highly polar phosphate moiety can interact with active sites on the silica-based stationary phase or with metal ions in the column and HPLC system, resulting in significant peak tailing and reduced sensitivity.[1][3][4]

  • Column Overload: Injecting too high a concentration of S1P can saturate the stationary phase, leading to peak fronting or broadening.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of S1P and secondary interactions with the stationary phase, causing peak distortion.

Q2: How can I improve the peak shape of S1P in my reverse-phase HPLC method?

A2: Several strategies can be employed to improve peak shape:

  • Mobile Phase Acidification: Using a highly acidic mobile phase, typically by adding formic acid (0.1% is common), can protonate the phosphate group, reducing its interaction with the stationary phase and improving peak symmetry.[1][7][8]

  • Use of Metal-Free Columns: To prevent interactions between the phosphate group and metal ions, using a metal-free or PEEK-lined column is highly recommended. This has been shown to significantly reduce peak tailing.[4]

  • Column Selection: While C18 columns are widely used, hydrophilic interaction liquid chromatography (HILIC) columns can also be effective for separating polar compounds like S1P.[9] Experimenting with different column chemistries is advisable.

  • Chemical Derivatization: An alternative approach is to chemically remove the phosphate group using a reagent like hydrogen fluoride (B91410) (HF) and then analyze the resulting sphingosine (B13886).[1][2][3] This eliminates the primary cause of peak broadening.

Q3: What are the optimal mobile phase additives for S1P analysis?

A3: Formic acid is the most commonly used mobile phase additive to improve peak shape and ionization efficiency in mass spectrometry. A concentration of 0.1% in both the aqueous and organic mobile phases is a good starting point.[7][8] Ammonium acetate (B1210297) can also be used, particularly in HILIC methods, to improve peak shape and sensitivity.[1]

Q4: My S1P peak is fronting. What could be the cause and how do I fix it?

A4: Peak fronting is less common than tailing for S1P but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move too quickly through the column initially, leading to a fronting peak. Ensure your sample solvent is as close as possible to the initial mobile phase composition.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical damage of the packed bed, resulting in peak fronting.[6]

  • Mass Overload: Injecting a very high concentration of the analyte can also lead to peak fronting. Try diluting your sample.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for S1P analysis, providing a basis for method development and comparison.

Table 1: Comparison of Chromatographic Columns and their Impact on Peak Shape

Column TypeDimensionsParticle Size (µm)Observed Peak Shape for S1PReference
YMC-Triart C18 (Metal-Free)--Improved peak shape, reduced tailing[4]
Waters X-Select CSH C1850 x 2.1 mm2.5Good peak shape without tailing[8]
Agilent Eclipse Plus C1850 x 2.1 mm5Good peak shape with 0.1% formic acid[7]
UPLC BEH HILIC--Good separation[9]

Table 2: Method Validation Parameters for S1P Quantification

Method ReferenceLLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Recovery (%)
Tang et al. (2022)25< 10< 1080-98
Lieser et al. (2015)~4.2 (0.011 µM)---
Glemstad et al. (2015)-< 15< 15-

Experimental Protocols

Protocol 1: Sphinganine-1-Phosphate Extraction from Plasma

This protocol is adapted from Glemstad et al. (2015).[8]

  • To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl).

  • Add 200 µL of methanol (B129727) containing the internal standard (e.g., 20 nM C17-S1P).

  • Vortex at maximum speed for 30 seconds.

  • Centrifuge at 17,000 x g for 2 minutes.

  • Transfer 150 µL of the supernatant to a new tube or a 96-well plate.

  • Inject 5 µL of the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Sphinganine-1-Phosphate

This protocol is a generalized example based on common parameters from multiple sources.[7][8]

  • HPLC System: Agilent 1260 series or equivalent.

  • Mass Spectrometer: Agilent 6530 Q-Tof or equivalent triple quadrupole mass spectrometer.

  • Column: Waters X-Select CSH C18, 2.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water/Methanol/Formic Acid (97/2/1, v/v/v).

  • Mobile Phase B: Methanol/Acetone/Water/Formic Acid (68/29/2/1, v/v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Sphinganine-1-Phosphate Signaling Pathway

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis & Degradation cluster_receptor S1P Receptor Signaling Sphingosine Sphingosine S1P Sphinganine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation Degradation_Products Degradation Products S1P->Degradation_Products Degradation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds SphK1_2 SphK1/2 SphK1_2->Sphingosine S1P_Lyase S1P Lyase S1P_Lyase->S1P S1P_Phosphatase S1P Phosphatase S1P_Phosphatase->S1P G_protein G-proteins S1PR->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., Rac, PI3K, PLC) G_protein->Downstream_Effectors Modulates Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream_Effectors->Cellular_Responses Leads to

Caption: Overview of the Sphinganine-1-Phosphate (S1P) signaling pathway.

Troubleshooting Workflow for Peak Broadening

Peak_Broadening_Troubleshooting Start Peak Broadening Observed Check_Method Review Method Parameters Start->Check_Method Check_Hardware Inspect HPLC System Check_Method->Check_Hardware Parameters Optimal Optimize_Mobile_Phase Optimize Mobile Phase Check_Method->Optimize_Mobile_Phase Parameters Suboptimal Check_Hardware->Optimize_Mobile_Phase Hardware OK Change_Column Consider Different Column Check_Hardware->Change_Column Column Issue Suspected Optimize_Mobile_Phase->Change_Column No Improvement Resolved Peak Shape Improved Optimize_Mobile_Phase->Resolved Success Derivatization Chemical Derivatization Change_Column->Derivatization No Improvement Change_Column->Resolved Success Derivatization->Resolved Success

Caption: A logical workflow for troubleshooting peak broadening in S1P chromatography.

References

Technical Support Center: Refinement of Lipid Extraction Protocols for Phosphorylated Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their lipid extraction protocols for phosphorylated sphingolipids, such as Sphingosine-1-Phosphate (S1P) and Ceramide-1-Phosphate (C1P).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recovery of phosphorylated sphingolipids is consistently low. What are the potential causes and solutions?

A1: Low recovery is a common issue in phosphorylated sphingolipid extraction. Several factors can contribute to this problem.

  • Inadequate Cell Lysis: Incomplete disruption of cell membranes will prevent the release of intracellular lipids.

    • Troubleshooting: Ensure your homogenization or sonication protocol is sufficient for your sample type. For tissues, mechanical disruption using a bead beater or rotor-stator homogenizer is often necessary. For cultured cells, multiple freeze-thaw cycles followed by sonication can improve lysis efficiency.

  • Suboptimal Solvent Polarity: Phosphorylated sphingolipids are more polar than other lipid classes. Using a solvent system that is too nonpolar will result in poor extraction.

    • Troubleshooting: Employ a biphasic extraction method, such as the Bligh and Dyer or Folch methods, which utilize a mixture of chloroform (B151607), methanol (B129727), and an aqueous phase. The phosphorylated sphingolipids will partition into the polar aqueous/methanolic phase under alkaline conditions.[1]

  • pH of the Extraction Buffer: The charge state of phosphorylated sphingolipids is pH-dependent.

    • Troubleshooting: For initial extraction into an aqueous phase, maintain an alkaline pH to ensure the phosphate (B84403) group is deprotonated, increasing its polarity. Conversely, to back-extract into an organic phase, acidify the solution to neutralize the phosphate group, making the lipid more hydrophobic.[1][2]

  • Degradation by Phosphatases: Endogenous phosphatases released during cell lysis can dephosphorylate your target lipids.

    • Troubleshooting: Include phosphatase inhibitors in your extraction buffer. Additionally, performing the extraction on ice or at 4°C can help to minimize enzymatic activity.

  • Adsorption to Surfaces: Phosphorylated sphingolipids can adhere to glass and plastic surfaces.

    • Troubleshooting: Use polypropylene (B1209903) tubes and pipette tips to minimize adsorption. Silanized glassware can also be used.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in mass spectrometry-based lipidomics.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.

    • Troubleshooting: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction. Aminopropyl-bonded silica (B1680970) cartridges are effective for fractionating sphingolipid classes.[3][4] A two-step extraction procedure, where the analyte is first extracted into an aqueous phase and then back-extracted into an organic phase under different pH conditions, can also significantly clean up the sample.[2]

  • Optimize Chromatographic Separation: Improving the separation of your analyte from matrix components can reduce ion suppression.

    • Troubleshooting: Experiment with different liquid chromatography (LC) columns and gradient conditions. A hydrophilic interaction liquid chromatography (HILIC) column can be effective for separating polar lipids like phosphorylated sphingolipids.[5]

  • Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects.

    • Troubleshooting: Spike your samples with an appropriate internal standard (e.g., C17-S1P for S1P analysis) prior to the extraction process.[6] This will account for both extraction variability and matrix effects.

Q3: Should I use a single-phase or two-phase extraction method for phosphorylated sphingolipids?

A3: The choice between a single-phase and a two-phase (or biphasic) extraction method depends on the specific goals of your experiment and the sample matrix.

  • Single-Phase Extraction (e.g., Methanol Precipitation): This method is simpler and faster. It involves precipitating proteins and extracting lipids with a single solvent, typically methanol.[7]

    • Advantages: Rapid, requires less solvent.

    • Disadvantages: May result in a less clean extract with more potential for matrix effects. The recovery of more nonpolar lipids might be lower.

  • Two-Phase Extraction (e.g., Bligh and Dyer, Folch): These methods involve partitioning the sample between an organic phase (chloroform) and an aqueous/methanolic phase.

    • Advantages: Provides a cleaner lipid extract by separating lipids from water-soluble contaminants. By manipulating the pH, you can selectively partition phosphorylated sphingolipids.

    • Disadvantages: More time-consuming and requires larger volumes of organic solvents.

Recommendation: For quantitative analysis by LC-MS/MS where minimizing matrix effects is crucial, a two-phase extraction followed by an optional SPE cleanup is generally recommended. For rapid screening or qualitative analysis, a single-phase extraction may be sufficient.

Quantitative Data Summary

The following tables summarize reported performance metrics for different extraction protocols. Note that direct comparisons can be challenging due to variations in sample types, instrumentation, and analytical methods across different studies.

Table 1: Recovery and Precision of Sphingolipid Extraction Methods

MethodAnalyteSample MatrixRecovery (%)Intra-batch Precision (RSD %)Inter-batch Precision (RSD %)Reference
Methanol Precipitation37 SphingolipidsHuman Plasma96-101< 12< 12[8]
Butanolic ExtractionMultiple SphingolipidsFibroblast HomogenatesNot ReportedNot ReportedNot Reported[5]
Two-Step Acidic/Alkaline ExtractionS1PBiological SamplesNot ReportedNot ReportedNot Reported[2]
Single-Phase Methanol/ChloroformMultiple SphingolipidsHuman PlasmaNot ReportedNot ReportedNot Reported[9]

Table 2: Linearity and Sensitivity of LC-MS/MS Methods for Phosphorylated Sphingolipids

AnalyteLinear RangeLimit of Quantification (LOQ)Reference
S1P0.011 to 0.9 µMNot Reported[7]
C1P5 fmols to 125 pmols5 fmols[10]
LCBs and their 1-phosphates0.5 to 1000 pmol0.5 pmol[11]

Experimental Protocols

Protocol 1: Two-Step Acidic/Alkaline Extraction for Sphingosine-1-Phosphate (S1P)

This protocol is adapted from a method designed for the robust extraction and quantification of S1P from biological samples.[2][6]

Materials:

  • Glass centrifuge tubes

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 1 M NaCl

  • 3 N NaOH

  • 6 N HCl

  • Internal Standard (e.g., C17-S1P in MeOH)

Procedure:

  • To 100 µL of plasma or cell suspension in a glass tube, add 250 µL of methanol containing the internal standard and 0.6 µL of concentrated HCl.

  • Sonicate the mixture in an ice-cold water bath for 5 minutes.

  • Add 250 µL CHCl₃, 250 µL 1 M NaCl, and 25 µL 3 N NaOH.

  • Vortex vigorously for 10 minutes and centrifuge to separate the phases.

  • Carefully transfer the upper alkaline aqueous phase containing S1P to a new tube.

  • Re-extract the remaining lower organic layer with 125 µL methanol, 125 µL 1 M NaCl, and 13 µL 3 N NaOH.

  • Combine the aqueous fractions and add 600 µL CHCl₃ and 50 µL 6 N HCl to acidify the mixture.

  • Vortex and centrifuge again.

  • Transfer the lower CHCl₃ phase containing the protonated S1P to a new tube.

  • Dry the solvent under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sphingolipid Fractionation

This protocol provides a general framework for using aminopropyl SPE cartridges to separate different sphingolipid classes.[3][4]

Materials:

  • Aminopropyl SPE cartridges

  • Chloroform

  • Methanol

  • Di-isopropyl ether

  • Acetic acid

  • Hexane

Procedure:

  • Condition the Cartridge: Wash the aminopropyl SPE cartridge sequentially with hexane.

  • Load the Sample: Dissolve the dried lipid extract from a primary extraction (e.g., Bligh and Dyer) in a small volume of chloroform and load it onto the conditioned cartridge.

  • Elute Neutral Lipids: Elute neutral lipids, including ceramides, with a mixture of chloroform:di-isopropyl ether (2:1, v/v).

  • Elute Acidic Lipids: Elute acidic lipids, including phosphorylated sphingolipids, with a more polar solvent system. A common eluent is diethyl ether:methanol:acetic acid. The exact composition may need optimization.

  • Elute Complex Sphingolipids: More complex and highly polar sphingolipids can be eluted with methanol.

  • Dry the collected fractions under nitrogen and reconstitute for analysis.

Signaling Pathway and Workflow Diagrams

Sphingosine_1_Phosphate_Signaling cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling cluster_response Cellular Responses S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR Binds G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates Differentiation Differentiation S1PR->Differentiation Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC G_protein->PLC Rho Rho G_protein->Rho Proliferation Proliferation Ras_ERK->Proliferation Survival Survival PI3K_Akt->Survival PLC->Proliferation Migration Migration Rho->Migration

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Ceramide_1_Phosphate_Signaling cluster_metabolism Metabolism cluster_intracellular Intracellular Actions cluster_response Cellular Responses Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P C1P CerK->C1P Phosphorylates cPLA2 cPLA2α C1P->cPLA2 Activates PI3K_Akt PI3K/Akt Pathway C1P->PI3K_Akt Activates PKC_zeta PKCζ C1P->PKC_zeta Activates Migration Cell Migration (via GPCR) C1P->Migration Extracellular Inflammation Inflammation (Eicosanoid Production) cPLA2->Inflammation Survival Cell Survival PI3K_Akt->Survival Proliferation Proliferation PKC_zeta->Proliferation

Caption: Ceramide-1-Phosphate (C1P) signaling and metabolic pathway.

Lipid_Extraction_Workflow Start Sample (Tissue, Cells, Plasma) Homogenization Homogenization / Lysis (with Internal Standard) Start->Homogenization Extraction Liquid-Liquid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Aqueous_Phase Aqueous/Methanol Phase (Contains Phosphorylated Sphingolipids) Phase_Separation->Aqueous_Phase Alkaline pH Organic_Phase Organic Phase (Contains other lipids) Phase_Separation->Organic_Phase Back_Extraction Acidification & Back-Extraction Aqueous_Phase->Back_Extraction SPE Optional: Solid-Phase Extraction (SPE) Cleanup Organic_Phase->SPE Other Lipids Back_Extraction->SPE Clean Extract Analysis LC-MS/MS Analysis Back_Extraction->Analysis Direct SPE->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for phosphorylated sphingolipid extraction.

References

Validation & Comparative

Unraveling the Signaling Potency of Sphingolipid Variants: A Comparative Look at Sphinganine-1-Phosphate (d17:0) and (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the signaling capabilities of Sphinganine-1-Phosphate (S1P) d17:0 and d18:1 remains an area of active investigation within the scientific community. While extensive research has characterized the pivotal role of S1P d18:1 in a myriad of physiological and pathological processes, direct comparative data on the signaling potency of the d17:0 variant is not yet available in peer-reviewed literature. This guide provides a detailed overview of the established signaling paradigm of S1P d18:1, discusses the potential implications of acyl chain length on receptor activation, and outlines standard experimental protocols that can be employed to comparatively assess the signaling potency of these two sphingolipid analogs.

Sphingosine-1-phosphate is a critical signaling molecule that exerts its influence by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5. The most abundant and well-studied isoform, S1P d18:1, features an 18-carbon chain with a single double bond. Its interaction with S1P receptors initiates a cascade of intracellular events that regulate cellular trafficking, proliferation, survival, and differentiation. These signaling pathways are integral to immune responses, vascular development, and neuronal function.

The biological significance of variations in the carbon chain length of S1P, such as in the case of the 17-carbon saturated chain of S1P d17:0, is an emerging area of interest. While it is hypothesized that such "atypical" S1P species can also activate S1P receptors, the specific binding affinities and the efficacy of downstream signaling activation compared to the canonical d18:1 isoform are yet to be quantitatively determined.

Comparative Analysis of Signaling Potency: A Glimpse into the Unknown

Due to the absence of direct experimental comparisons between S1P d17:0 and d18:1, a quantitative data table cannot be provided at this time. The following table outlines the key parameters that would be essential for a comprehensive comparison, serving as a template for future research in this area.

ParameterSphinganine-1-phosphate (d17:0)Sphingosine-1-phosphate (d18:1)
Receptor Binding Affinity (Kd or Ki in nM)
S1P1Data not availableLow nanomolar range
S1P2Data not availableLow nanomolar range
S1P3Data not availableLow nanomolar range
S1P4Data not availableLow nanomolar range
S1P5Data not availableLow nanomolar range
GTPγS Binding (EC50 in nM)
S1P1Data not availablePotent agonist activity reported
S1P2Data not availablePotent agonist activity reported
S1P3Data not availablePotent agonist activity reported
Downstream Signaling Activation
ERK PhosphorylationData not availableInduces phosphorylation
Akt PhosphorylationData not availableInduces phosphorylation
cAMP ModulationData not availableInhibits adenylyl cyclase via Gi
Intracellular Calcium MobilizationData not availableInduces calcium release via Gq

Deciphering the S1P Signaling Cascade

The binding of S1P to its receptors triggers a conformational change that facilitates the coupling and activation of heterotrimeric G proteins. The specific G protein activated (Gi, Gq, G12/13) depends on the receptor subtype, leading to the initiation of distinct downstream signaling pathways.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses S1P S1P (d17:0 or d18:1) S1PR S1P Receptor (S1P₁₋₅) S1P->S1PR G_protein G Proteins (Gα, Gβγ) S1PR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq AC Adenylyl Cyclase (AC) G_protein->AC Gαi (inhibits) RhoGEF RhoGEF G_protein->RhoGEF Gα₁₂/₁₃ PI3K PI3K G_protein->PI3K Gβγ ERK ERK G_protein->ERK via multiple pathways IP3_DAG IP₃ / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Akt Akt PI3K->Akt Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Proliferation Proliferation IP3_DAG->Proliferation cAMP->Proliferation Inhibition Migration Migration RhoA->Migration Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation ERK->Migration

Caption: General S1P signaling pathway upon receptor activation.

Experimental Protocols for Assessing S1P Signaling Potency

To facilitate future comparative studies, this section details common experimental protocols used to quantify the signaling potency of S1P analogs.

Receptor Binding Assays

These assays determine the affinity of a ligand for a specific receptor subtype. A common method is a competitive binding assay using a radiolabeled S1P analog.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [³³P]S1P), and varying concentrations of the unlabeled competitor ligands (S1P d17:0 and S1P d18:1).

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G Protein Activation Assays

GTPγS binding assays are functional assays that measure the activation of G proteins upon receptor stimulation by an agonist.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: As described for the receptor binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% fatty acid-free BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the S1P analogs (d17:0 and d18:1), and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for 30-60 minutes.

  • Filtration and Analysis: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of agonist concentration and determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Downstream Signaling Pathway Activation Assays

These assays measure the activation of specific signaling molecules downstream of G protein activation.

Protocol: Western Blot for ERK Phosphorylation

  • Cell Culture and Starvation: Culture cells expressing the S1P receptor of interest (e.g., HeLa or endothelial cells) and serum-starve them for 4-24 hours to reduce basal signaling.

  • Stimulation: Treat the cells with varying concentrations of S1P d17:0 or S1P d18:1 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the fold-increase in phosphorylation.

Workflow for Comparative Signaling Potency Analysis

The following diagram illustrates a logical workflow for a comprehensive comparison of the signaling potency of S1P d17:0 and d18:1.

Comparative_Workflow cluster_ligands Test Ligands cluster_assays Experimental Assays cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion S1P_d17 Sphinganine-1-phosphate (d17:0) Binding_Assay Receptor Binding Assay (Determine Kᵢ for S1P₁₋₅) S1P_d17->Binding_Assay GTP_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀ for G protein activation) S1P_d17->GTP_Assay Downstream_Assay Downstream Signaling Assays (e.g., p-ERK, p-Akt, cAMP, Ca²⁺ flux) S1P_d17->Downstream_Assay S1P_d18 Sphingosine-1-phosphate (d18:1) S1P_d18->Binding_Assay S1P_d18->GTP_Assay S1P_d18->Downstream_Assay Data_Quantification Quantify Potency and Efficacy (EC₅₀, Eₘₐₓ) Binding_Assay->Data_Quantification GTP_Assay->Data_Quantification Downstream_Assay->Data_Quantification Comparative_Table Generate Comparative Data Tables Data_Quantification->Comparative_Table Conclusion Determine Relative Signaling Potency Comparative_Table->Conclusion

Caption: A workflow for comparing the signaling potency of S1P analogs.

A Comparative Guide to Sphinganine-1-Phosphate (S1P) Quantification Methods: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sphinganine-1-Phosphate (S1P), a critical bioactive lipid mediator, is paramount. S1P plays a pivotal role in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and inflammation. The choice of quantification method can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of the two most common methods for S1P quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of LC-MS/MS and ELISA for S1P quantification. It is important to note that these values are compiled from different sources and should be considered as representative performance characteristics.

Table 1: Performance Characteristics of LC-MS/MS for S1P Quantification

ParameterPerformanceSource
Linearity (Range) 25 - 600 ng/mL (r² > 0.9996)[1]
0.011 - 0.9 µM[2]
Lower Limit of Quantification (LLOQ) 25 ng/mL[1]
0.1 ng/mL[3]
<10.2 ng/mL[4]
0.05 µM[5][6]
Precision (CV%) Intra- and Inter-batch < 10%[1]
Intra- and Inter-batch < 15%[3][4]
Accuracy/Recovery (%) 80% - 98%[1]
76.36% - 89.84%[3]

Table 2: Performance Characteristics of Commercial S1P ELISA Kits

ParameterPerformanceSource
Detection Range 15.63 - 1000 ng/mL
3.125 - 200 ng/mL
12.35 - 1000 ng/mL
Sensitivity (Lower Limit of Detection) 4.48 ng/mL
<1.875 ng/mL
1.0 ng/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 12%

Experimental Protocols: A Detailed Look at Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like S1P due to its high specificity and sensitivity.[7] The general workflow involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: The goal of sample preparation is to extract S1P from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances. Common methods include:

  • Protein Precipitation: This is a simple and rapid method where a solvent like methanol (B129727) is added to the sample to precipitate proteins.[3][4] The supernatant containing S1P is then collected for analysis.

  • Liquid-Liquid Extraction: This method involves the extraction of lipids, including S1P, into an organic solvent. A common approach is a modified Folch extraction using a mixture of chloroform (B151607) and methanol under acidified conditions.[7]

  • Internal Standard: A known amount of a stable isotope-labeled S1P (e.g., C17-S1P or d7-S1P) is added to the sample before extraction to account for variability during sample processing and analysis.[3]

2. Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used to separate S1P from other sample components based on its hydrophobicity.[4]

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used to elute S1P from the column.[3]

3. Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged S1P molecules.[7]

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of S1P and its characteristic product ion, providing a high degree of specificity and reducing background noise.[7]

Enzyme-Linked Immunosorbent Assay (ELISA)

S1P ELISA is a competitive immunoassay that utilizes a specific antibody to detect and quantify S1P. Commercial kits are widely available and offer a more high-throughput and less instrument-intensive alternative to LC-MS/MS.

1. Principle: The assay is based on the competition between S1P in the sample and a labeled S1P (e.g., biotinylated S1P) for a limited number of binding sites on an anti-S1P antibody coated on a microplate. The amount of labeled S1P that binds to the antibody is inversely proportional to the amount of S1P in the sample.

2. Assay Procedure:

  • Sample/Standard Incubation: Samples and standards are added to the wells of the antibody-coated microplate, followed by the addition of a biotin-labeled S1P.

  • Washing: After incubation, the plate is washed to remove any unbound components.

  • Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated S1P captured by the antibody.

  • Substrate Reaction: After another washing step, a substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The concentration of S1P in the samples is determined by comparing their absorbance to a standard curve.

Mandatory Visualization

S1P_Signaling_Pathway Extracellular Extracellular Space Intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein G-protein (Gαi, Gαq, Gα12/13) S1PR->G_protein Downstream Downstream Signaling Cascades G_protein->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Sphingosine (B13886) Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_int Intracellular S1P SphK->S1P_int

Caption: Sphinganine-1-Phosphate (S1P) Signaling Pathway.

Experimental_Workflows cluster_LCMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow LCMS_Sample Biological Sample LCMS_Spike Spike Internal Standard LCMS_Sample->LCMS_Spike LCMS_Extract Sample Preparation (Protein Precipitation or LLE) LCMS_Spike->LCMS_Extract LCMS_LC LC Separation (C18 Column) LCMS_Extract->LCMS_LC LCMS_MS MS/MS Detection (ESI+, MRM) LCMS_LC->LCMS_MS LCMS_Data Data Analysis LCMS_MS->LCMS_Data ELISA_Sample Biological Sample & Standards ELISA_Incubate1 Add to Antibody-Coated Plate with Labeled S1P ELISA_Sample->ELISA_Incubate1 ELISA_Wash1 Wash ELISA_Incubate1->ELISA_Wash1 ELISA_Enzyme Add Enzyme Conjugate (Streptavidin-HRP) ELISA_Wash1->ELISA_Enzyme ELISA_Wash2 Wash ELISA_Enzyme->ELISA_Wash2 ELISA_Substrate Add Substrate (TMB) ELISA_Wash2->ELISA_Substrate ELISA_Stop Stop Reaction ELISA_Substrate->ELISA_Stop ELISA_Read Read Absorbance (450nm) ELISA_Stop->ELISA_Read ELISA_Data Data Analysis ELISA_Read->ELISA_Data

Caption: S1P Quantification Experimental Workflows.

Discussion and Recommendations

LC-MS/MS stands out for its superior specificity and accuracy . The use of MRM allows for the unambiguous identification and quantification of S1P, even in complex biological matrices. The ability to use stable isotope-labeled internal standards significantly improves the precision and accuracy of the measurement by correcting for variations in sample preparation and instrument response.[3] While the initial instrument cost is high and the workflow can be more complex and time-consuming than ELISA, LC-MS/MS is the preferred method for applications requiring the highest level of analytical rigor, such as in clinical chemistry and drug development.

ELISA offers a more high-throughput and cost-effective solution for S1P quantification. The availability of ready-to-use kits simplifies the workflow and does not require specialized instrumentation beyond a standard microplate reader. This makes ELISA a suitable choice for screening large numbers of samples. However, the specificity of ELISA is dependent on the quality of the antibody used, and there is a potential for cross-reactivity with structurally similar molecules. Furthermore, matrix effects can influence the accuracy of the results, and careful validation for each sample type is crucial.

Choosing the Right Method:

  • For discovery research, validation of drug targets, and clinical diagnostics where high accuracy and specificity are critical, LC-MS/MS is the recommended method.

  • For high-throughput screening, routine monitoring, and studies with large sample numbers where cost and speed are major considerations, ELISA can be a valuable tool.

It is important for researchers to carefully consider the specific requirements of their study, including the desired level of accuracy, sample throughput, and available resources, when selecting a method for S1P quantification. For critical applications, cross-validation of ELISA results with a reference method like LC-MS/MS is highly recommended to ensure data reliability.

References

A Comparative Guide to the Functional Differences Between Odd- and Even-Chain Sphingosine-1-Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that orchestrates a multitude of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1][2] The canonical and most studied form of S1P possesses an 18-carbon (d18:1) alkyl chain. However, emerging research has identified the presence and biological relevance of atypical S1Ps with varying alkyl chain lengths, including both even-chain (e.g., d16:1, d20:1) and odd-chain (e.g., d17:1) species.[1] It is increasingly evident that the length of the S1P alkyl chain is a key determinant of its functional specificity, influencing receptor binding affinity, downstream signaling pathways, and ultimate physiological outcomes.[1] This guide provides a comprehensive comparison of the known functional differences between odd- and even-chain S1Ps, supported by available experimental data and detailed methodologies for key assays.

I. Receptor Binding and Activation: The Influence of Alkyl Chain Length

The interaction of S1P with its receptors is the initial step in its signaling cascade. The length of the hydrophobic alkyl chain plays a crucial role in how the ligand fits into the binding pocket of the different S1P receptor subtypes, thereby influencing binding affinity and receptor activation.[1] While extensive quantitative data for odd-chain S1Ps remains limited in the published literature, available studies indicate clear differences in receptor engagement based on chain length.

Table 1: Comparative Binding Affinities (Ki) of S1P Analogs for S1P Receptors

CompoundS1P₁ (Ki, nM)S1P₂ (Ki, nM)S1P₃ (Ki, nM)S1P₄ (Ki, nM)S1P₅ (Ki, nM)
Even-Chain
d16:1 S1PData not availableData not availableData not availableData not availableData not available
d18:1 S1P~8[3]~16-27[3]~23-26[3]~12-63[3]Data not available
d20:1 S1PData not availableData not availableData not availableData not availableData not available
Odd-Chain
d17:1 S1PData not availableData not availableData not availableData not availableData not available
d19:1 S1PData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Functional Potencies (EC₅₀) of S1P Analogs

CompoundS1P₁ (EC₅₀, nM)S1P₂ (EC₅₀, nM)S1P₃ (EC₅₀, nM)S1P₄ (EC₅₀, nM)S1P₅ (EC₅₀, nM)
Even-Chain
d16:1 S1PData not availableMore potent than d18:1 S1PBiased agonism observedData not availableData not available
d18:1 S1P~0.3-3000 (cell type dependent)[3]Data not availableData not availableData not availableData not available
d20:1 S1PData not availablePartial antagonist activity observedData not availableData not availableData not available
Odd-Chain
d17:1 S1PData not availableData not availableData not availableData not availableData not available
d19:1 S1PData not availableData not availableData not availableData not availableData not available
Qualitative or semi-quantitative data reported in the literature, specific EC₅₀ values not available.

II. Differential Signaling Pathways: Biased Agonism

The functional diversity of S1P analogs extends beyond simple receptor activation to the preferential engagement of specific downstream signaling pathways, a phenomenon known as biased agonism.[4][5] This is particularly evident in the differential coupling to G proteins and recruitment of β-arrestin.

G Protein Coupling

S1P receptors couple to various heterotrimeric G proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃, to initiate diverse intracellular signaling cascades.[6] The alkyl chain length of S1P can influence which G protein subtypes are activated upon receptor binding. For instance, d18:1 S1P is a full agonist at S1P₃, activating Gᵢ, Gᵩ, and G₁₂/₁₃ pathways. In contrast, shorter-chain analogs like d16:1 S1P exhibit biased agonism at S1P₃, preferentially activating Gᵢ and G₁₂/₁₃ over Gᵩ.

Odd-Chain S1P Odd-Chain S1P S1PR1 S1PR1 Odd-Chain S1P->S1PR1 Binds to S1PR2 S1PR2 Odd-Chain S1P->S1PR2 Binds to S1PR3 S1PR3 Odd-Chain S1P->S1PR3 Binds to S1PR4 S1PR4 Odd-Chain S1P->S1PR4 Binds to S1PR5 S1PR5 Odd-Chain S1P->S1PR5 Binds to Even-Chain S1P Even-Chain S1P Even-Chain S1P->S1PR1 Binds to Even-Chain S1P->S1PR2 Binds to Even-Chain S1P->S1PR3 Binds to Even-Chain S1P->S1PR4 Binds to Even-Chain S1P->S1PR5 Binds to Gi Gi S1PR1->Gi Couples to S1PR2->Gi Couples to Gq Gq S1PR2->Gq Couples to G1213 G1213 S1PR2->G1213 Couples to S1PR3->Gi Couples to S1PR3->Gq Couples to S1PR3->G1213 Couples to S1PR4->Gi Couples to S1PR4->G1213 Couples to S1PR5->Gi Couples to S1PR5->G1213 Couples to

Caption: Generalized S1P Receptor Signaling Pathways.

β-Arrestin Recruitment

β-arrestin recruitment to S1P receptors is a key mechanism for receptor desensitization, internalization, and initiation of G protein-independent signaling pathways.[7][8] The propensity of an S1P analog to induce β-arrestin recruitment can significantly impact its overall cellular effect, contributing to biased agonism. While specific comparative data for odd- versus even-chain S1Ps on β-arrestin recruitment is sparse, it is a critical parameter to consider in evaluating their functional differences.

cluster_ligands S1P Analogs cluster_gproteins G Protein Signaling d18:1 S1P (Even) d18:1 S1P (Even) S1PR3 S1PR3 d18:1 S1P (Even)->S1PR3 Full Agonist d16:1 S1P (Even) d16:1 S1P (Even) d16:1 S1P (Even)->S1PR3 Biased Agonist Gq_signaling Gq Signaling (Full Activation) d16:1 S1P (Even)->Gq_signaling Reduced Activation S1PR3->Gq_signaling Activates Gi_G1213_signaling Gi/G12/13 Signaling (Activated) S1PR3->Gi_G1213_signaling Activates

Caption: Biased Agonism at the S1P₃ Receptor.

III. Functional Consequences of Differential Signaling

The differences in receptor binding and signaling pathway activation between odd- and even-chain S1Ps translate into distinct functional outcomes.

  • Cell Migration: S1P is a potent regulator of cell migration, a process critical in development, immune responses, and cancer metastasis. The specific S1P receptor subtypes engaged and the subsequent G protein signaling pathways activated determine the migratory response. For example, S1P₁ and S1P₃ are generally considered to promote migration, while S1P₂ can inhibit it. The biased agonism of certain S1P analogs can therefore lead to different migratory phenotypes.

  • Immune Cell Trafficking: The egress of lymphocytes from secondary lymphoid organs is tightly regulated by an S1P gradient, primarily acting through the S1P₁ receptor.[1] The ability of S1P analogs to modulate S1P₁ signaling has been harnessed therapeutically to induce lymphopenia for the treatment of autoimmune diseases. Variations in the alkyl chain length could potentially fine-tune this immunomodulatory effect.

  • Vascular and Cardiac Effects: S1P plays a crucial role in the cardiovascular system, regulating vascular tone, endothelial barrier function, and heart rate.[9] These effects are mediated by different S1P receptor subtypes expressed in cardiomyocytes, endothelial cells, and smooth muscle cells. The differential activation of G protein pathways by various S1P analogs can lead to distinct cardiovascular responses.

IV. Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1P receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled S1P analog (e.g., [³³P]S1P), and varying concentrations of the unlabeled test compound (odd- or even-chain S1P).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

start Start prep Prepare Receptor Membranes & Radioligand start->prep incubate Incubate with Test Compound (Odd/Even-Chain S1P) prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR in response to an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Protocol:

  • Membrane Preparation: Prepare cell membranes containing the S1P receptor of interest.

  • Assay Buffer: Prepare a GTP binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist (odd- or even-chain S1P).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes on the filters.

  • Data Analysis: Plot the scintillation counts against the agonist concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

Cell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic potential of S1P analogs by measuring the migration of cells across a porous membrane towards a chemoattractant.

Protocol:

  • Cell Culture: Culture the cells of interest (e.g., endothelial cells, immune cells) and serum-starve them prior to the assay.

  • Assay Setup: Place a porous membrane insert (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing the test compound (odd- or even-chain S1P) to the lower chamber.

  • Cell Seeding: Add a suspension of the serum-starved cells to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 4-24 hours).

  • Cell Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a dye such as crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.

V. Conclusion and Future Perspectives

The alkyl chain length of sphingosine-1-phosphate is a critical determinant of its biological activity, influencing receptor binding, signaling pathway selection, and functional outcomes. While it is clear that even-chain S1Ps like d16:1 and d20:1 S1P exhibit distinct properties compared to the canonical d18:1 S1P, particularly in terms of biased agonism, a significant knowledge gap exists regarding the specific functions of odd-chain S1Ps. The lack of comprehensive quantitative data for C17-S1P and C19-S1P across the S1P receptor family highlights a crucial area for future research. A systematic characterization of a broader range of S1P analogs with varying chain lengths is necessary to fully elucidate the structure-activity relationships that govern their diverse biological roles. Such studies will not only enhance our fundamental understanding of S1P biology but also pave the way for the development of more selective and potent S1P receptor modulators for therapeutic applications in immunology, oncology, and cardiovascular medicine.

References

Precision in Sphinganine-1-Phosphate (d17:0) Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Sphinganine-1-phosphate (d17:0), a key internal standard in sphingolipid analysis, requires robust and reproducible assay methods. This guide provides a comparative overview of the precision and reproducibility of assays involving Sphinganine-1-phosphate (d17:0), with a focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

Sphinganine-1-phosphate (d17:0) is a synthetic analog of the endogenous sphinganine-1-phosphate and is crucial for the accurate quantification of various sphingolipids in biological matrices. Its structural similarity to endogenous sphingolipids allows it to mimic their behavior during sample extraction and analysis, thereby correcting for variability and enhancing the precision of the results. This guide delves into the performance characteristics of assays that utilize this internal standard, presenting key data on reproducibility and detailed experimental protocols.

Comparative Analysis of Assay Precision

The precision of an assay is a critical measure of its reproducibility. It is typically expressed as the coefficient of variation (CV%), with lower percentages indicating higher precision. Assays are evaluated for both intra-assay precision (within the same analytical run) and inter-assay precision (between different runs). The following tables summarize the performance of LC-MS/MS methods for the quantification of sphingolipids, where Sphinganine-1-phosphate (d17:0) or a similar C17 analog is used as an internal standard.

AnalyteMethodMatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)Reference
Sphingosine-1-phosphate (S1P)LC-MS/MSHuman Serum<10%<10%Not specified[1]
S1P and Sphinganine-1-phosphate (SA1P)LC-MS/MSHuman Plasma<12% (overall imprecision)<12% (overall imprecision)Not specified[2][3]
Multiple SphingolipidsLC-MS/MSHuman Plasma, CSF, Urine<20%<20%Not specified[4]
S1PLC-MS/MSHuman Plasma<10% (at LOQ)Not specified100 ± 5.9%[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving high reproducibility. Below are outlines of typical methodologies employed in the LC-MS/MS analysis of sphingolipids using Sphinganine-1-phosphate (d17:0) as an internal standard.

Sample Preparation and Lipid Extraction

A common procedure for extracting sphingolipids from biological samples involves protein precipitation followed by liquid-liquid extraction.

  • Internal Standard Addition : The first step is the addition of a known amount of Sphinganine-1-phosphate (d17:0) internal standard to the biological sample (e.g., plasma, serum).

  • Protein Precipitation : Methanol is frequently used to precipitate proteins from the sample matrix. This step helps to remove interfering proteins and release the lipids.

  • Lipid Extraction : A butanol-based extraction is often employed to isolate the lipids. The sample is mixed with 1-butanol, followed by centrifugation to separate the organic (lipid-containing) and aqueous phases. The organic phase is then collected and dried.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The dried lipid extract is reconstituted in an appropriate solvent and injected into the LC-MS/MS system for analysis.

  • Chromatographic Separation : Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography as it allows for the co-elution of the analytes and their respective internal standards, leading to better peak shapes and shorter analysis times.[7]

    • Column : A typical column used is a UPLC BEH HILIC column.

    • Mobile Phase : A gradient elution is commonly performed using a binary mobile phase system, for example, consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry Detection : A triple quadrupole mass spectrometer operating in negative ion mode is frequently used for the detection and quantification of sphingoid base 1-phosphates.[2][3] The transitions monitored are specific to the precursor and product ions of the analytes and the internal standard.

Sphingolipid Metabolism and Signaling Pathway

To provide context for the importance of accurate sphingolipid measurement, the following diagram illustrates the central role of sphinganine (B43673) and its phosphorylated form in the de novo sphingolipid synthesis pathway.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Various Compartments Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine_P Sphinganine-1-Phosphate (SA1P) Sphinganine->Sphinganine_P SphK1/2 Ceramide Ceramide Dihydroceramide->Ceramide DES1 S1P_Receptors S1P Receptors Sphinganine_P->S1P_Receptors Signaling Cellular Responses (Proliferation, Survival, etc.) S1P_Receptors->Signaling caption De novo synthesis of sphingolipids and signaling.

Caption: De novo synthesis of sphingolipids and signaling.

Conclusion

The use of Sphinganine-1-phosphate (d17:0) as an internal standard is a cornerstone of reliable sphingolipid quantification. LC-MS/MS methods, when properly validated, demonstrate excellent precision and accuracy, with intra- and inter-assay CVs generally below 15%. The detailed protocols and understanding of the underlying biochemical pathways provided in this guide serve as a valuable resource for researchers aiming to achieve high-quality, reproducible data in the field of sphingolipidomics. The consistency and reliability of these assays are critical for advancing our understanding of the roles of these bioactive lipids in health and disease, and for the development of novel therapeutic interventions.

References

Sphinganine-1-Phosphate (d17:0): A Potential Biomarker for Diverse Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research indicates that Sphinganine-1-Phosphate (d17:0), a bioactive sphingolipid, holds significant promise as a biomarker for monitoring and predicting clinical outcomes across a range of diseases, including asthma, neurodegenerative disorders, cardiovascular conditions, and cancer. This guide provides a comparative overview of d17:0 S1P against existing biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison with Alternative Biomarkers

Current research highlights the potential of Sphinganine-1-Phosphate (S1P) and its various isoforms, including d17:0, as valuable indicators of disease presence, severity, and progression.

Asthma

In the context of asthma, studies have demonstrated a significant correlation between phosphorylated sphingolipids, such as sphinganine-1-phosphate (SA1P), and the severity of airway hyperreactivity.[1] One study established a direct positive correlation between serum S1P levels and absolute eosinophil count, a key inflammatory marker in asthma, while showing a negative correlation with Forced Expiratory Volume in 1 second (FEV1), a measure of lung function. A cutoff value of 1251 nmol/L for serum S1P was proposed for diagnosing asthma with high sensitivity and specificity.

BiomarkerCorrelation with Asthma SeverityDiagnostic CutoffSensitivitySpecificity
Sphinganine-1-Phosphate (S1P) Positively with eosinophil count, negatively with FEV11251 nmol/L91.7%83.1%
Absolute Eosinophil Count Positive correlationVaries--
Forced Expiratory Volume in 1 second (FEV1) Negative correlationVaries--
Neurodegenerative Disorders

In Alzheimer's disease, the metabolism of S1P is significantly altered. Research has shown a decrease in sphingosine (B13886) kinase-1 (SphK1), the enzyme responsible for S1P synthesis, and an increase in S1P lyase (SPL), the enzyme that degrades S1P, in correlation with amyloid-beta plaque deposition.[2] This suggests a deregulation of S1P signaling in the pathogenesis of Alzheimer's. Furthermore, S1P has been shown to protect red blood cells from dysfunction induced by amyloid-beta, indicating a potential neuroprotective role.[3] Another study on vascular cognitive impairment found that plasma levels of d16:1 S1P were significantly reduced in patients with vascular dementia.

BiomarkerAssociation with Alzheimer's Disease ProgressionPotential Role
Sphinganine-1-Phosphate (S1P) Levels Decreased levels in affected brain regionsNeuroprotective
Amyloid-Beta Plaques Positive correlation with disease progressionPathological hallmark
Tau Protein Positive correlation with cognitive declinePathological hallmark
Cardiovascular Disease

Elevated plasma S1P levels have been linked to hypertension and other markers of inflammation and cardiovascular disease.[4][5] In patients with coronary artery disease (CAD), alterations in the distribution of S1P between plasma and high-density lipoprotein (HDL) have been observed. Specifically, total plasma S1P levels were found to be lower in stable CAD patients compared to controls; however, when normalized to HDL-cholesterol, S1P levels were higher in CAD and even more so in myocardial infarction patients.[6] This suggests that the balance and transport of S1P are critical in cardiovascular health. One study revealed that plasma S1P levels, particularly d18:1-S1P, were inversely associated with a high risk of cardiovascular disease in patients with type 2 diabetes.[7]

BiomarkerAssociation with Cardiovascular Disease RiskKey Findings
Sphinganine-1-Phosphate (S1P) Levels Elevated plasma levels in hypertension; altered distribution in CADInverse association of d18:1-S1P with CVD risk in T2D
Total Cholesterol Positive correlationEstablished risk factor
HDL Cholesterol Inverse correlationProtective factor
Triglycerides Positive correlationEstablished risk factor
Cancer

In various cancers, particularly breast cancer, the enzyme that produces S1P, sphingosine kinase 1 (SphK1), is often upregulated and its high expression is associated with a poorer prognosis.[8] This suggests that increased S1P signaling may contribute to tumor progression. While direct comparative studies of d17:0 S1P against established cancer biomarkers like CA 15-3 are still emerging, the existing evidence points to the S1P pathway as a promising area for prognostic biomarker development.

BiomarkerAssociation with Poor Prognosis in Breast CancerRole
Sphingosine Kinase 1 (SphK1) Expression High expression correlated with worse outcomesEnzyme for S1P production
Cancer Antigen 15-3 (CA 15-3) Elevated levels in advanced diseaseEstablished tumor marker

Signaling Pathways and Experimental Workflows

The biological effects of S1P are mediated through its interaction with a family of five G protein-coupled receptors (S1PR1-5), initiating a cascade of intracellular signaling events that influence cell survival, proliferation, migration, and inflammation.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Interpretation A Patient Cohort Selection B Blood Sample Collection (Plasma/Serum) A->B C Lipid Extraction B->C D LC-MS/MS Quantification of d17:0 S1P C->D F Statistical Analysis (Correlation, ROC curves) D->F E Measurement of Other Biomarkers E->F G Comparison of Predictive Performance F->G H Association with Clinical Outcomes G->H

References

Exogenous Sphinganine-1-Phosphate (d17:0): A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo effects of exogenously administered Sphinganine-1-phosphate (d17:0), a less common analog of the well-studied signaling lipid, Sphingosine-1-phosphate (S1P). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of sphingolipid signaling modulation.

Executive Summary

Exogenous Sphinganine-1-phosphate (d17:0) has demonstrated significant protective effects in in vivo models of ischemia-reperfusion (IR) injury, particularly in the liver and kidneys. These protective actions are primarily mediated through the activation of the Sphingosine-1-phosphate receptor 1 (S1P1), leading to the downstream activation of pro-survival signaling pathways, including ERK and Akt. While direct comparative in vitro studies on d17:0-S1P are limited, the available in vivo data strongly suggest its potential as a therapeutic agent for conditions involving tissue damage from IR. This guide presents the current experimental evidence, detailed methodologies, and a summary of quantitative data to facilitate further research and development.

In Vivo Effects: Protection Against Ischemia-Reperfusion Injury

A pivotal study by Park et al. (2010) provides the most comprehensive in vivo data on the effects of exogenous Sphinganine-1-phosphate (d17:0). The study utilized a murine model of hepatic ischemia-reperfusion (IR) injury, a significant cause of organ damage.[1]

Key Findings:
  • Reduced Liver and Kidney Injury: Administration of d17:0-S1P significantly attenuated liver and kidney damage following hepatic IR. This was evidenced by markedly lower levels of plasma alanine (B10760859) aminotransferase (ALT), a marker of liver injury, and creatinine (B1669602), a marker of kidney dysfunction, compared to vehicle-treated controls.[1]

  • S1P1 Receptor-Mediated Protection: The protective effects of d17:0-S1P were demonstrated to be mediated through the S1P1 receptor. Co-administration of a selective S1P1 receptor antagonist, VPC23019, blocked the hepato- and renoprotective effects of d17:0-S1P.[1]

  • Inhibition of Cell Death and Inflammation: Sphinganine-1-phosphate (d17:0) treatment led to a significant reduction in both necrosis and apoptosis in liver and kidney tissues. Furthermore, it attenuated the infiltration of neutrophils and reduced the systemic inflammatory response, as indicated by lower plasma levels of IL-6 and TNF-α.[1]

  • Preservation of Vascular Integrity: The study also revealed that d17:0-S1P helps to preserve the integrity of the liver and kidney vasculature and reduces the degradation of F-actin, a key cytoskeletal protein.[1]

Quantitative Data Summary
ParameterVehicle Control (IR)Sphinganine-1-phosphate (d17:0) (IR)Percent Reduction
Liver Injury (Plasma ALT, U/L)
5 hours post-IR~18,000~6,000~67%
24 hours post-IR~25,000~8,000~68%
Kidney Injury (Plasma Creatinine, mg/dL)
5 hours post-IR~1.2~0.5~58%
24 hours post-IR~1.8~0.6~67%
Histological Necrosis (%)
Liver (24 hours post-IR)~60%~20%~67%
Kidney (24 hours post-IR)~45%~15%~67%

Data are approximated from graphical representations in Park et al., Shock (2010).[1]

In Vitro Effects: Gaps in the Current Knowledge

Currently, there is a notable lack of published in vitro studies that specifically investigate the effects of exogenous Sphinganine-1-phosphate (d17:0) on relevant cell types such as hepatocytes or renal epithelial cells. While extensive research exists for the canonical S1P (d18:1), direct quantitative comparisons of the cellular effects of d17:0-S1P are not yet available. Future in vitro research should focus on:

  • Cell Viability and Apoptosis Assays: To determine the direct cytoprotective effects of d17:0-S1P on hepatocytes and renal tubular epithelial cells under stress conditions (e.g., hypoxia-reoxygenation).

  • Receptor Binding Assays: To quantify the binding affinity and selectivity of d17:0-S1P for the different S1P receptor subtypes (S1P1-5).

  • Signal Transduction Assays: To measure the activation of downstream signaling molecules, such as ERK and Akt, in response to d17:0-S1P treatment in cultured cells.

Signaling Pathway

The protective effects of exogenous Sphinganine-1-phosphate (d17:0) are mediated through a well-defined signaling cascade.

S1P_d17_0_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling d17_S1P Sphinganine-1-phosphate (d17:0) S1P1 S1P1 Receptor d17_S1P->S1P1 Binds and Activates Gi Gi Protein S1P1->Gi Activates ERK ERK Gi->ERK Activates Akt Akt Gi->Akt Activates Protection Cell Survival Reduced Apoptosis Anti-inflammation ERK->Protection Akt->Protection

Signaling pathway of exogenous Sphinganine-1-phosphate (d17:0).

Experimental Protocols

In Vivo Murine Model of Hepatic Ischemia-Reperfusion Injury
  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are utilized.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, intraperitoneally).

  • Surgical Procedure: A midline laparotomy is performed. The portal triad (B1167595) (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is occluded with a microvascular clamp for 60 minutes (ischemia). The right and caudate lobes are not occluded to prevent intestinal congestion. After 60 minutes, the clamp is removed to initiate reperfusion.

  • Treatment: Sphinganine-1-phosphate (d17:0) is administered intravenously (e.g., via the tail vein) at a specified dose (e.g., 50 µg/kg body weight) immediately before the onset of reperfusion and again 2 hours post-reperfusion. The vehicle control group receives a saline solution.

  • Sample Collection: Blood and tissue samples (liver and kidney) are collected at various time points post-reperfusion (e.g., 5 and 24 hours) for analysis.

  • Biochemical Analysis: Plasma levels of ALT and creatinine are measured using standard biochemical assays to assess liver and kidney function, respectively.

  • Histological Analysis: Liver and kidney tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue necrosis. Apoptosis can be evaluated by TUNEL staining.

in_vivo_workflow start C57BL/6 Mice anesthesia Anesthesia start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy ischemia Hepatic Ischemia (60 min) (Clamp portal triad) laparotomy->ischemia treatment Administer d17:0-S1P or Vehicle (i.v.) ischemia->treatment reperfusion Reperfusion treatment->reperfusion sampling Collect Blood & Tissues (5h and 24h) reperfusion->sampling analysis Biochemical & Histological Analysis sampling->analysis

Workflow for the in vivo ischemia-reperfusion experiment.

Conclusion and Future Directions

The existing in vivo evidence strongly supports the protective role of exogenous Sphinganine-1-phosphate (d17:0) in ischemia-reperfusion injury, mediated through the S1P1 receptor and its downstream pro-survival signaling pathways. This positions d17:0-S1P as a promising candidate for further therapeutic development. However, to fully understand its mechanism of action and to establish a robust structure-activity relationship, dedicated in vitro studies are crucial. Future research should aim to bridge the current knowledge gap by providing quantitative data on the cellular effects of d17:0-S1P, which will be instrumental in optimizing its potential clinical applications.

References

Comparative lipidomics of atypical sphingolipids across different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Atypical sphingolipids, particularly 1-deoxysphingolipids (deoxySLs), are an emerging class of bioactive lipids with profound implications for cellular function and disease. Unlike their canonical counterparts, deoxySLs lack the C1-hydroxyl group, a structural alteration that prevents their degradation through conventional pathways and leads to their accumulation, often with cytotoxic consequences.[1][2] This guide provides a comparative overview of the lipidomics of atypical sphingolipids across different cell types, supported by experimental data and detailed methodologies, to aid researchers in understanding their diverse roles in health and disease.

Quantitative Comparison of Atypical Sphingolipids

The abundance of atypical sphingolipids varies significantly across different cell types and tissues, reflecting distinct metabolic programming and cellular functions. The following tables summarize quantitative data from lipidomic studies, offering a comparative snapshot of these molecules in cancer cells and neuronal tissues.

Table 1: Comparative Levels of Sphingolipids in Endometrial Cancer Cell Lines

Sphingolipid SpeciesIshikawa Cells (Type 1 EC) (pmol/µg protein)HEC-1A Cells (Type 2 EC) (pmol/µg protein)
C16:0-Ceramide1.2 ± 0.12.5 ± 0.2
C18:0-Ceramide3.5 ± 0.31.5 ± 0.1
C24:0-Ceramide8.0 ± 0.74.0 ± 0.4
C24:1-Ceramide6.5 ± 0.63.0 ± 0.3
Sphingosine (Sph)0.8 ± 0.10.4 ± 0.05
Sphinganine (SPA)1.0 ± 0.10.5 ± 0.06
Sphingosine-1-Phosphate (S1P)0.1 ± 0.010.3 ± 0.03

Data adapted from a study on sphingolipid metabolism in endometrial cancer cells, highlighting the differential baseline levels of various sphingolipid species.[3]

Table 2: Quantitative Analysis of Deoxysphingolipids in Mouse Nervous System Tissues

Deoxysphingolipid SpeciesBrain (pmol/mg tissue)Spinal Cord (pmol/mg tissue)Sciatic Nerve (pmol/mg tissue)
C16-deoxydhCer~0.05~0.1~0.2
C18-deoxydhCer~0.08~0.15~0.3
C20-deoxydhCer~0.1~0.2~0.4
C22-deoxydhCer~0.2~0.4~0.8
C24-deoxydhCer~0.3~0.6~1.2
C24:1-deoxydhCer~0.15~0.3~0.6
C24-deoxyCer~0.02Not DetectedNot Detected

Data synthesized from a study quantifying 1-deoxydihydroceramides (deoxydhCer) and 1-deoxyceramides (deoxyCer) in the nervous system of mice, indicating an accumulation of these lipids, particularly in peripheral nerves.[4]

Experimental Protocols

Accurate quantification of atypical sphingolipids is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a detailed methodology for the analysis of sphingolipids, including atypical species, from mammalian cells.

Lipid Extraction

This protocol is adapted from established methods for the extraction of a broad range of sphingolipids.

  • Cell Harvesting and Homogenization:

    • Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of PBS and determine the protein concentration using a standard assay (e.g., BCA).

    • Homogenize the cell suspension by sonication on ice.

  • Solvent Extraction:

    • To an aliquot of cell homogenate (e.g., corresponding to 100 µg of protein), add an internal standard mixture containing known amounts of deuterated or odd-chain sphingolipid standards (e.g., SPH d17:1, GluCer 12:0).[5]

    • Add a butanol-based extraction buffer. A common procedure involves a single-phase extraction using a butanol/methanol mixture.[5]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the protein precipitate.

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar sphingolipids.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[5]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the more polar sphingolipids.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each target sphingolipid and internal standard are monitored. For example, for 1-deoxysphinganine, the transition m/z 286.3 -> 268.3 could be used.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

    • Collision Energy: Optimize collision energies for each MRM transition to achieve the most abundant and stable fragment ions.

Signaling Pathways and Experimental Workflows

Atypical sphingolipids have been shown to modulate several key signaling pathways, contributing to their cytotoxic and signaling functions. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their analysis.

Biosynthesis of Canonical vs. Atypical Sphingolipids

G cluster_0 Canonical Pathway cluster_1 Atypical Pathway Serine L-Serine SPT_canonical SPT Serine->SPT_canonical PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_canonical SPT_atypical SPT PalmitoylCoA->SPT_atypical Ketosphinganine 3-Ketosphinganine SPT_canonical->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramides Sphinganine->Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL Alanine L-Alanine Alanine->SPT_atypical Deoxyketosphinganine 1-Deoxy-3-ketosphinganine SPT_atypical->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine (doxSA) Deoxyketosphinganine->Deoxysphinganine Deoxydihydroceramide 1-Deoxydihydroceramides (deoxyDHCer) Deoxysphinganine->Deoxydihydroceramide

Caption: Biosynthesis of canonical and atypical sphingolipids.

Signaling Pathways of 1-Deoxysphingolipids

Accumulation of 1-deoxysphingolipids has been linked to neurotoxicity and cellular stress through various signaling cascades.

G cluster_0 Neuronal Signaling cluster_1 Inflammatory Response cluster_2 Nuclear Receptor Modulation DeoxySL 1-Deoxysphingolipid Accumulation NMDAR NMDAR Signaling DeoxySL->NMDAR NLRP3 NLRP3 Inflammasome Activation DeoxySL->NLRP3 COUPTF NR2F1/2 (COUP-TF) Modulation DeoxySL->COUPTF Cytoskeleton Cytoskeletal Disruption NMDAR->Cytoskeleton Neurotoxicity Neurotoxicity Cytoskeleton->Neurotoxicity Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Inflammation Caspase1->Inflammation GeneExpression Altered Gene Expression (e.g., in cardiac development) COUPTF->GeneExpression CellDifferentiation Impact on Cell Differentiation GeneExpression->CellDifferentiation

Caption: Key signaling pathways affected by 1-deoxysphingolipids.

Experimental Workflow for Comparative Lipidomics

A streamlined workflow is essential for reproducible and reliable comparative lipidomics studies.

G start Cell Culture (e.g., Neurons, Cancer Cells) extraction Lipid Extraction (with Internal Standards) start->extraction lcms LC-MS/MS Analysis (HILIC, MRM) extraction->lcms data Data Processing (Peak Integration, Normalization) lcms->data quant Quantification (Comparison across cell types) data->quant pathway Pathway Analysis & Biological Interpretation quant->pathway end Comparative Guide Publication pathway->end

Caption: Workflow for comparative lipidomics of atypical sphingolipids.

Conclusion

The study of atypical sphingolipids is a rapidly advancing field with significant implications for understanding and potentially treating a range of diseases. The data and methodologies presented in this guide offer a foundation for researchers to explore the comparative lipidomics of these enigmatic molecules. As analytical techniques continue to improve, a more comprehensive picture of the distribution, regulation, and function of atypical sphingolipids across different cell types will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

A Head-to-Head Comparison of Sphinganine-1-Phosphate Extraction Efficiencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sphinganine-1-phosphate (S1P), a critical signaling sphingolipid, is paramount. The journey to precise measurement begins with a crucial first step: efficient extraction from complex biological matrices. This guide provides an objective comparison of common S1P extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Unveiling the Optimal Extraction Strategy: A Data-Driven Comparison

The efficiency of S1P extraction can vary significantly depending on the chosen method and the biological sample type. While a single study with a direct head-to-head comparison of all available methods is not common, by synthesizing data from multiple sources, we can build a comprehensive overview of their performance. Key metrics for comparison include extraction recovery, simplicity, and compatibility with downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction Method Principle Reported Recovery Efficiency Key Advantages Key Disadvantages Typical Sample Types
Acidified Liquid-Liquid Extraction (e.g., modified Folch/Bligh & Dyer) Partitioning of lipids into an organic phase (typically chloroform (B151607)/methanol) from an aqueous phase under acidic conditions.80% - 98%[1], "close to 100%"[2]High recovery, well-established, and widely documented.Can be time-consuming, requires careful phase separation, potential for emulsion formation.Plasma, serum, cells, tissues.[2][3][4][5]
Single-Phase Extraction (Butanol) Utilizes a single-phase solvent system (e.g., butanol) to extract lipids.Not explicitly quantified in the provided results, but presented as a simpler alternative to multi-phase extractions.[6][7]Simpler and faster than multi-phase methods, reduces the risk of analyte loss at the phase interface.May co-extract more interfering substances compared to multi-phase methods.Plasma.[6][7]
Protein Precipitation (Methanol) Use of a high concentration of an organic solvent (e.g., methanol) to precipitate proteins, leaving lipids in the supernatant.Not explicitly quantified, but used in several validated LC-MS/MS methods.[8][9]Rapid, simple, and amenable to high-throughput workflows.May be less effective at removing all interfering substances compared to liquid-liquid extraction.Plasma, serum.[8]
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte for a solid sorbent. Lipids are retained on the column and then eluted.Not explicitly quantified, but highlighted as a technique for purification and concentration.[10][11]High selectivity, can effectively remove interfering substances, and allows for sample concentration.Can be more expensive, and method development may be required to optimize recovery.Biological fluids, lipid extracts.[10][11]

Visualizing the Workflow and Biological Context

To better understand the practical application and biological significance of S1P extraction, the following diagrams illustrate a typical experimental workflow and the canonical S1P signaling pathway.

G cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_downstream Downstream Processing & Analysis s1 Biological Sample (Plasma, Cells, Tissue) s2 Spike with Internal Standard s1->s2 e1 Addition of Extraction Solvents (e.g., Chloroform/Methanol (B129727)/Acid) s2->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Organic Phase e2->e3 d1 Solvent Evaporation e3->d1 d2 Reconstitution in Injection Solvent d1->d2 d3 LC-MS/MS Analysis d2->d3

Caption: A generalized experimental workflow for Sphinganine-1-phosphate extraction.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular S1PR S1P Receptor Downstream\nSignaling\n(e.g., GPCR pathways) Downstream Signaling (e.g., GPCR pathways) S1PR->Downstream\nSignaling\n(e.g., GPCR pathways) Sph Sphingosine (B13886) SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_lyase S1P Lyase S1P_intra->S1P_lyase S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport Degradation Degradation Products S1P_lyase->Degradation S1P_extra->S1PR Binding & Activation

Caption: The Sphinganine-1-phosphate signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for some of the most commonly employed S1P extraction methods.

Protocol 1: Acidified Liquid-Liquid Extraction from Plasma

This protocol is adapted from a method with reported high recovery efficiency.[2]

Materials:

  • Plasma samples

  • Phosphate-buffered saline (PBS)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 18.5% Hydrochloric Acid (HCl)

  • Internal Standard (e.g., C17-S1P) in MeOH

  • Glass centrifuge vials

Procedure:

  • Transfer 50-200 µL of plasma into a glass centrifuge vial.

  • Adjust the volume to 1 mL with PBS.

  • Add 10 µL of the internal standard (e.g., 10 µM C17-S1P in MeOH).

  • Add 300 µL of 18.5% HCl.

  • Add 1 mL of MeOH and 2 mL of CHCl₃.

  • Vortex the mixture for 10 minutes at maximum speed.

  • Centrifuge at 1,900 x g for 3 minutes to separate the phases.

  • Carefully transfer the lower organic (chloroform) phase to a new glass vial.

  • To the remaining aqueous phase, add another 2 mL of CHCl₃, vortex, and centrifuge again.

  • Pool the second chloroform phase with the first.

  • Evaporate the combined chloroform extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of MeOH:CHCl₃, 4:1 v/v).

Protocol 2: Methanol Precipitation for Plasma or Serum

This protocol is a simpler, high-throughput alternative.[8]

Materials:

  • Plasma or serum samples

  • Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl)

  • Methanol (MeOH) containing the internal standard (e.g., 20 nM C17-S1P)

  • Microcentrifuge tubes

Procedure:

  • Dilute 10 µL of plasma or serum with 55 µL of TBS.

  • Add 200 µL of the methanol/internal standard solution to the diluted sample.

  • Vortex at maximum speed for 30 seconds to precipitate proteins.

  • Centrifuge at 17,000 x g for 2 minutes.

  • Transfer 150 µL of the supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.

Protocol 3: Butanol Extraction from Plasma

This method offers a simplified single-phase extraction.[6][7]

Materials:

  • Plasma samples

  • Butanol

  • Internal Standard (e.g., [¹³C₂D₂]S1P)

  • Microcentrifuge tubes

Procedure:

  • Add the internal standard to the plasma sample.

  • Add a specified volume of butanol to the sample.

  • Vortex vigorously to ensure thorough mixing and extraction.

  • Centrifuge to pellet any precipitated material.

  • Transfer the butanol supernatant, which contains the extracted lipids, for analysis.

Conclusion

The choice of an extraction method for Sphinganine-1-phosphate is a critical determinant of analytical accuracy and reliability. Acidified liquid-liquid extractions, such as modified Folch or Bligh and Dyer methods, are well-established and offer high recovery rates, making them a gold standard for many applications. However, for high-throughput screening or when simplicity is a priority, methods like methanol precipitation or single-phase butanol extraction present viable alternatives. Solid-phase extraction provides an excellent option for sample cleanup and concentration, particularly when dealing with complex matrices.

Ultimately, the optimal method will depend on the specific research question, sample type, available instrumentation, and desired throughput. It is recommended to validate the chosen method in your own laboratory to ensure it meets the required performance criteria for your studies.

References

Assessing the Specificity of a d17:0 Sphinganine-1-Phosphate Analog for S1P Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the binding specificity of a novel d17:0 analog of sphinganine-1-phosphate (S1P) to the five known S1P receptors (S1P₁₋₅). Due to a lack of publicly available binding data for a d17:0 S1P analog, this document presents a hypothetical comparison based on established experimental protocols. The provided data tables are illustrative and intended to guide researchers in their experimental design and data interpretation when evaluating novel S1P receptor modulators.

Sphingosine-1-phosphate is a critical signaling sphingolipid that mediates a wide array of physiological processes through its interaction with five specific G protein-coupled receptors (GPCRs), S1P₁₋₅.[1][2][3][4][5] The development of synthetic S1P analogs is a promising avenue for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.[3][4] A thorough understanding of the binding affinity and selectivity of these analogs for the different S1P receptor subtypes is paramount for predicting their pharmacological effects and potential off-target activities.

Comparative Binding Affinity and Functional Potency

The following table summarizes hypothetical binding affinities (Ki) and functional potencies (EC₅₀) of the endogenous ligand S1P and a theoretical d17:0 S1P analog across the five S1P receptors. Such data is typically generated through competitive radioligand binding assays and functional assays like GTPγS binding or cAMP accumulation assays.

CompoundS1P₁ Ki (nM)S1P₂ Ki (nM)S1P₃ Ki (nM)S1P₄ Ki (nM)S1P₅ Ki (nM)S1P₁ EC₅₀ (nM)S1P₂ EC₅₀ (nM)S1P₃ EC₅₀ (nM)S1P₄ EC₅₀ (nM)S1P₅ EC₅₀ (nM)
S1P (d18:1)0.85.21.5203.50.58.02.1254.2
d17:0 Analog (Hypothetical) 1.2 50 15 >1000 8.0 0.9 75 22 >1000 10.5

Note: The data for the d17:0 analog is illustrative and serves as a template for data presentation.

Experimental Protocols

Accurate assessment of ligand-receptor interactions requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to determine the binding specificity and functional activity of S1P receptor analogs.

Radioligand Competitive Binding Assay

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer is prepared, typically consisting of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

  • Competition Reaction: A constant concentration of a radiolabeled S1P receptor ligand (e.g., [³³P]S1P or a tritiated antagonist like [³H]-ozanimod) is incubated with the receptor-expressing membranes in the presence of increasing concentrations of the unlabeled test compound (d17:0 analog).[6][7]

  • Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.[8][9][10][11]

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.[7]

  • Reaction Mixture: Receptor-expressing membranes are incubated with the test compound (d17:0 analog) at various concentrations in the presence of GDP (to ensure G proteins are in an inactive state) and [³⁵S]GTPγS.

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is determined by scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) values are determined using non-linear regression.

cAMP Accumulation Assay

This assay is used to assess the functional activity of ligands for S1P receptors that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).[12][13][14][15][16]

Methodology:

  • Cell Culture: Whole cells expressing the S1P receptor of interest are used.

  • Assay Principle: For Gi-coupled receptors (like S1P₁), cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then measured. For Gs-coupled receptors, the direct increase in cAMP upon agonist stimulation is measured.

  • Ligand Incubation: Cells are incubated with varying concentrations of the test compound (d17:0 analog).

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[15]

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Emax values for the test compound.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental logic, the following diagrams are provided.

S1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_Analog S1P / d17:0 Analog S1P_Receptor S1P Receptor (S1P₁₋₅) S1P_Analog->S1P_Receptor Binding G_Protein Heterotrimeric G Protein (Gαβγ) S1P_Receptor->G_Protein Activation Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Second_Messenger->Downstream Cellular_Response Cellular Response (e.g., Migration, Proliferation) Downstream->Cellular_Response

Caption: Canonical S1P Receptor Signaling Pathway.

Experimental_Workflow Start Start: Synthesize d17:0 Analog Binding_Assay Radioligand Binding Assay (Determine Ki for S1P₁₋₅) Start->Binding_Assay Functional_Assay_1 GTPγS Binding Assay (Determine EC₅₀/Emax) Binding_Assay->Functional_Assay_1 Functional_Assay_2 cAMP Accumulation Assay (Confirm Gi/Gs coupling) Binding_Assay->Functional_Assay_2 Data_Analysis Data Analysis and Comparison (Selectivity Profile) Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Conclusion Conclusion: Assess Specificity Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing Receptor Binding Specificity.

Conclusion

The comprehensive characterization of a novel S1P analog, such as the d17:0 variant, requires a multi-faceted approach employing both direct binding and functional assays. The protocols and illustrative data presented in this guide provide a robust framework for researchers to systematically evaluate the binding specificity and functional profile of new chemical entities targeting the S1P receptor family. A thorough understanding of these parameters is essential for the rational design and development of next-generation S1P receptor modulators with improved therapeutic indices.

References

Safety Operating Guide

Proper Disposal of Sphinganine-1-Phosphate (d17:0): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized bioactive lipids like Sphinganine-1-phosphate (d17:0) are critical for maintaining laboratory safety and environmental compliance. While Sphinganine-1-phosphate (d17:0) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a bioactive molecule that should be handled with care and disposed of according to established laboratory protocols.[1] This guide provides essential safety and logistical information for the proper disposal of Sphinganine-1-phosphate (d17:0).

Immediate Safety and Handling Precautions

Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling Sphinganine-1-phosphate (d17:0).

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended.

Handling:

  • Avoid the formation of dust if handling the solid form.[2]

  • In case of a spill, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable, closed container for disposal.[2]

Disposal Procedures for Sphinganine-1-Phosphate (d17:0)

There are no specific protocols for the chemical degradation of Sphinganine-1-phosphate (d17:0) in a standard laboratory setting. The recommended procedure is to dispose of it as chemical waste through a licensed disposal company, in accordance with local, regional, and national regulations.

Quantitative Data Summary for Disposal Considerations
ParameterValue/RecommendationSource
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Recommended Disposal Route Offer to a licensed disposal company or approved waste disposal plant.[2][3]
Contaminated Packaging Dispose of as unused product.[2]

Experimental Protocols

No specific experimental protocols for the chemical deactivation of Sphinganine-1-phosphate (d17:0) for disposal purposes are available in the reviewed literature. The primary "protocol" for disposal involves proper packaging, labeling, and transfer to an accredited waste management service.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of Sphinganine-1-phosphate (d17:0) in a laboratory setting.

A Identify Sphinganine-1-Phosphate (d17:0) Waste (Unused product, contaminated labware, spill cleanup material) B Segregate Waste (Keep separate from other chemical waste streams unless advised otherwise by EHS) A->B C Package Securely (Place in a suitable, closed, and properly labeled container) B->C D Consult Institutional EHS Guidelines (Check specific procedures for bioactive lipid disposal) C->D E Store Temporarily in Designated Waste Area (Follow institutional guidelines for storage) D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G Complete Disposal Documentation F->G

References

Safeguarding Your Research: A Guide to Handling Sphinganine-1-phosphate (d17:0)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the operational handling and disposal of Sphinganine-1-phosphate (d17:0) in a research environment. This guide provides procedural, step-by-step best practices to ensure the safety of laboratory personnel and the integrity of your research.

Sphinganine-1-phosphate (d17:0) is a bioactive sphingolipid utilized in a variety of research applications. While the Safety Data Sheet (SDS) for Sphinganine-1-phosphate (d17:0) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[1] The following guidelines will provide you with the necessary information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Sphinganine-1-phosphate (d17:0) in a laboratory setting.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shieldsMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesShould be inspected for tears or holes before use.
Body Protection Laboratory coatTo be worn over personal clothing.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling Sphinganine-1-phosphate (d17:0) from the moment it arrives in the laboratory to its use in experiments is crucial for safety and research accuracy.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically -20°C for long-term stability.

Preparation of Solutions
  • Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a clean workbench or a chemical fume hood, especially if solvents are used.

  • Weighing: When weighing the solid compound, do so in an area with minimal air currents to prevent dispersal of the powder.

  • Dissolving: Dissolve Sphinganine-1-phosphate (d17:0) in an appropriate solvent as per your experimental protocol. Handle all solvents in a well-ventilated area, preferably within a fume hood.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of Sphinganine-1-phosphate (d17:0) and its associated waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.

Solid Waste
  • Unused Compound: Unwanted or expired solid Sphinganine-1-phosphate (d17:0) should be disposed of as non-hazardous chemical waste.[2][3] It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Items such as weighing paper, pipette tips, and gloves that have come into contact with the compound should be collected in a designated, sealed waste bag for non-hazardous solid waste.

Liquid Waste
  • Aqueous Solutions: Dilute, non-hazardous aqueous solutions of Sphinganine-1-phosphate (d17:0) may be permissible for drain disposal with copious amounts of water, depending on your institution's specific guidelines.[4][5] Always consult and adhere to your local and institutional regulations for aqueous waste disposal.

  • Solvent-Based Solutions: Solutions of Sphinganine-1-phosphate (d17:0) in organic solvents must be collected in a designated, properly labeled hazardous waste container for organic solvents. Do not dispose of organic solvents down the drain.

Empty Containers
  • Rinsing: The original container of Sphinganine-1-phosphate (d17:0) should be triple-rinsed with an appropriate solvent.

  • Disposal of Rinsate: The rinsate from the triple-rinse should be collected and disposed of as hazardous chemical waste.

  • Container Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular laboratory glass recycling or trash, after defacing the label.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Sphinganine-1-phosphate (d17:0) in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive & Inspect Compound B Store at Recommended Temperature A->B C Don Appropriate PPE B->C D Weigh Solid in Designated Area C->D E Prepare Solution in Ventilated Area D->E F Clearly Label Solution E->F G Conduct Experiment F->G H Segregate Waste G->H I Solid Waste (Non-Hazardous) H->I J Liquid Waste (Aqueous/Solvent) H->J K Dispose of Empty Container H->K

Caption: Workflow for safe handling of Sphinganine-1-phosphate (d17:0).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.